molecular formula C7H7N3 B8742749 7-methylImidazo[1,2-b]pyridazine

7-methylImidazo[1,2-b]pyridazine

Katalognummer: B8742749
Molekulargewicht: 133.15 g/mol
InChI-Schlüssel: DTVNFCGXTGMYMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

7-methylimidazo[1,2-b]pyridazine (CAS 17412-28-1) is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a core scaffold for the development of potent kinase inhibitors . The imidazo[1,2-b]pyridazine chemotype is recognized as a privileged structure in kinase inhibitor design, with substitutions at various positions on the ring system, including the 7-methyl group, being key determinants of selectivity and potency against specific kinase targets . Researchers have utilized this scaffold to develop highly effective inhibitors for therapeutic targets such as Tyrosine Kinase 2 (Tyk2) and Transforming Growth Factor-β Activated Kinase (TAK1) . For instance, analogs based on this structure have shown promise in targeting the Tyk2 pseudokinase domain (JH2) for the treatment of autoimmune diseases like psoriasis and lupus, demonstrating dramatically improved metabolic stability and oral bioavailability in preclinical models . Similarly, this scaffold has been employed to create nanomolar-range inhibitors of TAK1, a kinase implicated in the progression of multiple myeloma, highlighting its potential in oncology research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C7H7N3

Molekulargewicht

133.15 g/mol

IUPAC-Name

7-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H7N3/c1-6-4-7-8-2-3-10(7)9-5-6/h2-5H,1H3

InChI-Schlüssel

DTVNFCGXTGMYMM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=NC=CN2N=C1

Herkunft des Produkts

United States
Foundational & Exploratory

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Motif for Kinase Modulation - A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 7-methylimidazo[1,2-b]pyridazine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties have established it as a "privileged" structure, capable of interacting with a diverse range of biological targets, most notably protein kinases. This in-depth technical guide provides a comprehensive overview of the mechanisms of action of 7-methylimidazo[1,2-b]pyridazine derivatives, with a primary focus on their role as kinase inhibitors. We will explore their interactions with various kinase families, delve into the structural basis of their inhibitory activity, and discuss the key experimental methodologies employed to elucidate their mechanisms. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration and application of these versatile compounds.

Introduction: The Rise of the Imidazo[1,2-b]pyridazine Scaffold in Kinase Inhibition

The imidazo[1,2-b]pyridazine scaffold is a bicyclic heteroaromatic system that has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. The planar nature of the imidazo[1,2-b]pyridazine ring system allows it to effectively mimic the purine core of ATP, the natural substrate for kinases, making it an ideal starting point for the development of ATP-competitive inhibitors. Furthermore, the scaffold offers multiple points for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Numerous studies have demonstrated the broad clinical applicability of imidazo[1,2-b]pyridazine derivatives, with compounds showing promise as anticancer, anti-inflammatory, and antiviral agents.[1]

Primary Mechanism of Action: ATP-Competitive Kinase Inhibition

The predominant mechanism of action for the majority of 7-methylimidazo[1,2-b]pyridazine derivatives is the competitive inhibition of ATP binding to the kinase active site. These compounds occupy the hydrophobic pocket typically occupied by the adenine moiety of ATP and form key hydrogen bonding interactions with the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.

Diverse Kinase Targets

The versatility of the imidazo[1,2-b]pyridazine scaffold is underscored by the wide array of kinases it has been shown to inhibit. These include, but are not limited to:

  • Cyclin-Dependent Kinases (CDKs): Potent and selective imidazo[1,2-b]pyridazine inhibitors of CDK2 have been identified.[2] More recently, covalent inhibitors of CDK12/13 have been developed for the treatment of triple-negative breast cancer.[3]

  • PIM Kinases: Imidazo[1,2-b]pyridazines have been identified as inhibitors of PIM kinases, which are implicated in cell survival and proliferation.[4][5][6] Structural studies have revealed an unexpected binding mode that does not mimic ATP binding by forming hydrogen bonds with the kinase hinge region, contributing to their selectivity.[4]

  • Transforming Growth Factor-β Activated Kinase (TAK1): Derivatives with substitutions at the 6-position have demonstrated nanomolar inhibition of TAK1, a key kinase in inflammatory signaling pathways, showing potential for treating multiple myeloma.[7][8]

  • Janus Kinases (JAKs): Imidazo[1,2-b]pyridazine derivatives have been developed as inhibitors of JAKs, which are involved in cytokine signaling and are targets for autoimmune diseases.[9][10]

  • Monopolar Spindle 1 (Mps1/TTK): This kinase is a crucial component of the spindle assembly checkpoint and a target for cancer therapy. Imidazo[1,2-b]pyridazine-based inhibitors of Mps1 have shown potent antiproliferative activity.[11]

  • Bruton's Tyrosine Kinase (BTK): Irreversible inhibitors of BTK from this class have been developed and have even advanced into Phase I clinical trials for B cell malignancies.[12]

  • Tropomyosin Receptor Kinases (TRKs): Potent second-generation TRK inhibitors based on the imidazo[1,2-b]pyridazine scaffold have been discovered to overcome drug resistance mutations.[13]

  • Other Notable Kinase Targets: This scaffold has also yielded inhibitors for I-kappa B Kinase (IKKβ)[14], mTOR[15], VEGFR2[16], p38 MAP kinase[17], and DYRK kinases[18].

Structural Basis of ATP-Competitive Inhibition: A Look at the Binding Mode

X-ray crystallography has been instrumental in elucidating the binding mode of imidazo[1,2-b]pyridazine derivatives within the ATP-binding pocket of various kinases. A common theme is the formation of one or more hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues.

For example, the co-crystal structure of an imidazo[1,2-b]pyridazine inhibitor with PIM1 revealed that while it binds to the ATP binding site, it does so in an unusual manner that does not involve the typical hydrogen bonds with the hinge region.[4] This unique binding mode is thought to contribute to its selectivity for PIM kinases.[4] In contrast, the binding of a TYK2 JH2 inhibitor from this class involves hydrogen bonds with the hinge region.[19]

The following diagram illustrates a generalized ATP-competitive binding mode of an imidazo[1,2-b]pyridazine derivative.

G cluster_kinase Kinase Active Site Hinge Hinge Region N_Lobe N-Lobe C_Lobe C-Lobe Hydrophobic_Pocket Hydrophobic Pocket Ribose_Pocket Ribose Pocket Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->Hinge H-Bonds Inhibitor->Hydrophobic_Pocket Hydrophobic Interactions Inhibitor->Ribose_Pocket Van der Waals Interactions

Caption: Generalized binding mode of an imidazo[1,2-b]pyridazine kinase inhibitor.

Beyond ATP Competition: Allosteric and Covalent Inhibition

While ATP-competitive inhibition is the most common mechanism, the versatility of the imidazo[1,2-b]pyridazine scaffold has enabled the development of inhibitors with alternative modes of action.

Allosteric Inhibition: Targeting Pseudokinase Domains

A notable example of allosteric inhibition is the development of imidazo[1,2-b]pyridazine derivatives that target the pseudokinase domain (JH2) of TYK2, a member of the Janus kinase family.[19][20] These ligands bind to the inactive JH2 domain and induce a conformational change that prevents the activation of the catalytic JH1 domain, thereby suppressing downstream signaling.[20] This allosteric approach offers the potential for greater selectivity compared to targeting the highly conserved ATP-binding site of the catalytic domain.

The co-crystal structure of a TYK2 JH2 inhibitor from this class revealed key hydrogen bond interactions near the gatekeeper residue and with the hinge region of the pseudokinase domain.[19]

G cluster_tyk2 TYK2 JH1 Catalytic Domain (JH1) (Active) Inactive_JH1 Catalytic Domain (JH1) (Inactive) JH2 Pseudokinase Domain (JH2) JH2->JH1 Inhibits Activation Inhibitor Imidazo[1,2-b]pyridazine Allosteric Inhibitor Inhibitor->JH2 Binds to JH2

Caption: Allosteric inhibition of TYK2 by an imidazo[1,2-b]pyridazine derivative.

Covalent Inhibition: Forming Irreversible Bonds

The incorporation of a reactive "warhead" onto the imidazo[1,2-b]pyridazine scaffold has led to the development of covalent inhibitors. These compounds form a permanent bond with a specific amino acid residue, typically a cysteine, in the target protein, leading to irreversible inhibition. This strategy can provide increased potency and duration of action.

Potent and highly selective irreversible inhibitors of Bruton's Tyrosine Kinase (BTK) have been developed from this scaffold.[12] These compounds target a cysteine residue in the BTK active site. Similarly, covalent inhibitors of CDK12/13 have been designed to target a cysteine residue, demonstrating potent anti-proliferative effects in triple-negative breast cancer cells.[3]

Structure-Activity Relationships (SAR): Guiding Drug Design

The extensive research into imidazo[1,2-b]pyridazine derivatives has generated a wealth of structure-activity relationship (SAR) data. Modifications at various positions of the scaffold have been shown to significantly impact potency, selectivity, and pharmacokinetic properties.

  • 3-Position: Substitutions at this position are crucial for potency. For instance, in TAK1 inhibitors, an appropriate aryl substituent at the 3-position is necessary for nanomolar concentrations.[7][21]

  • 6-Position: This position often projects towards the solvent-exposed region or the ribose-binding pocket and can be modified to enhance solubility and selectivity. In Mps1 inhibitors, introduction of a phenyl ring at the 6-position led to a significant increase in both cellular and antiproliferative activity.[11]

  • 7-Methyl Group: The presence of the 7-methyl group is a common feature in many active derivatives, though its specific contribution to binding can vary depending on the target kinase.

The following table summarizes the impact of substitutions at different positions on the activity of imidazo[1,2-b]pyridazine derivatives against various kinases.

PositionKinase Target(s)Impact of SubstitutionReference(s)
3 TAK1, IKKβAryl substitutions are critical for high potency.[7][14][21]
6 Mps1, TAK1, DYRK1ACan be modified to improve potency, selectivity, and pharmacokinetic properties.[8][11][18]
8 TYK2 JH2Methylamino group forms a key hydrogen bond with the hinge region.[19]

Experimental Protocols for Mechanistic Elucidation

A variety of experimental techniques are employed to characterize the mechanism of action of 7-methylimidazo[1,2-b]pyridazine derivatives.

Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is the determination of the half-maximal inhibitory concentration (IC50).

Step-by-Step Protocol for a Typical IC50 Determination:

  • Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, test compound (imidazo[1,2-b]pyridazine derivative), assay buffer, detection reagent (e.g., ADP-Glo™, Lance® Ultra).

  • Assay Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add the kinase, substrate, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at a specific temperature for a defined period.

    • Stop the reaction and add the detection reagent to measure kinase activity (e.g., by quantifying ADP production or substrate phosphorylation).

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Cellular Assays

Cell-based assays are crucial for confirming the on-target activity of the compounds in a more physiologically relevant context.

Example: Western Blot Analysis of Target Phosphorylation

  • Cell Culture and Treatment: Culture a relevant cell line and treat with varying concentrations of the imidazo[1,2-b]pyridazine derivative for a specific duration.

  • Cell Lysis: Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal.

    • Strip the membrane and re-probe with an antibody for the total protein as a loading control.

  • Data Analysis: Quantify the band intensities to determine the effect of the compound on target phosphorylation.

G Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Western_Blot Western Blotting SDS_PAGE->Western_Blot Detection Signal Detection Western_Blot->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for Western Blot analysis of target phosphorylation.

Structural Biology

X-ray crystallography is the gold standard for determining the precise binding mode of an inhibitor within the kinase active site. This information is invaluable for understanding the molecular basis of inhibition and for guiding further structure-based drug design efforts.

Conclusion and Future Perspectives

The 7-methylimidazo[1,2-b]pyridazine scaffold has proven to be an exceptionally fruitful starting point for the discovery of potent and selective kinase inhibitors. The diverse mechanisms of action, including ATP-competitive, allosteric, and covalent inhibition, highlight the remarkable versatility of this chemical motif. The wealth of SAR data and structural information available provides a solid foundation for the rational design of next-generation inhibitors with improved efficacy and safety profiles. As our understanding of kinase biology continues to expand, we can anticipate that 7-methylimidazo[1,2-b]pyridazine derivatives will continue to play a significant role in the development of novel therapeutics for a wide range of human diseases.

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The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The imidazo[1,2-b]pyridazine nucleus is a bicyclic heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and versatile substitution points allow for precise three-dimensional exploration of target binding sites, leading to potent and selective modulators of various biological pathways. The clinical success of the multi-kinase inhibitor Ponatinib, approved for treating chronic myeloid leukemia, has catalyzed a surge of interest in this framework, unveiling its vast therapeutic potential.[1][2][3] This guide provides a comprehensive overview of the pharmacological landscape of imidazo[1,2-b]pyridazine derivatives, delving into their synthesis, diverse biological activities, structure-activity relationships, and the experimental methodologies crucial for their development. We will explore its prominent role in oncology, particularly as kinase inhibitors, its applications in treating inflammatory and autoimmune diseases, and its emerging potential in antimicrobial, antiviral, and neurological applications.

Chapter 1: The Imidazo[1,2-b]pyridazine Core: Structure and Synthesis

The imidazo[1,2-b]pyridazine system consists of an imidazole ring fused to a pyridazine ring, sharing a bridgehead nitrogen atom. This arrangement confers significant chemical stability and provides a unique electronic and steric profile for molecular interactions. The core structure offers multiple positions for chemical modification, primarily at the C2, C3, C6, C7, and C8 positions, with substitutions at C3 and C6 being the most extensively explored for modulating pharmacological activity.

General Synthetic Strategies:

The construction of the imidazo[1,2-b]pyridazine core is accessible through several well-established synthetic routes. A prevalent method involves the condensation of a 3-aminopyridazine derivative with an α-haloketone.[4] The presence of a halogen, often chlorine, at the 6-position of the 3-aminopyridazine starting material is crucial as it facilitates the desired cyclization by increasing the nucleophilicity of the correct ring nitrogen.[4]

Following the core formation, modern organometallic cross-coupling reactions are extensively employed for functionalization. Techniques such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions enable the introduction of a wide array of aryl, heteroaryl, amino, and alkyl groups, which is fundamental to building large chemical libraries for screening and optimization.[5][6]

G cluster_start Starting Materials cluster_core Core Synthesis cluster_func Functionalization & Diversification A 3-Amino-6-chloropyridazine C Condensation Reaction A->C B α-Bromoketone B->C D 6-Chloro-imidazo[1,2-b]pyridazine Intermediate C->D Cyclization E Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) D->E Key Intermediate F Final Disubstituted Derivatives E->F SAR Exploration

Caption: General synthetic workflow for imidazo[1,2-b]pyridazine derivatives.

Chapter 2: Anticancer Applications: Targeting Key Oncogenic Pathways

The most profound impact of the imidazo[1,2-b]pyridazine scaffold has been in oncology, primarily through the development of potent protein kinase inhibitors.[2][7] Kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers. The imidazo[1,2-b]pyridazine structure is adept at fitting into the ATP-binding pocket of various kinases, enabling the design of highly selective and potent inhibitors.

2.1. Multi-Kinase and Pan-Kinase Inhibition: The FDA-approved drug Ponatinib stands as a testament to the scaffold's potential. It is a multi-targeted tyrosine kinase inhibitor effective against chronic myeloid leukemia (CML), including cases with the challenging T315I mutation that confers resistance to other inhibitors.[8]

2.2. Specific Kinase Targets: Beyond broad-spectrum inhibition, focused efforts have yielded selective inhibitors for numerous kinases:

  • Mps1 (TTK) Kinase: Mps1 is a key regulator of the spindle assembly checkpoint, making it an attractive target for inducing mitotic catastrophe in cancer cells. Imidazo[1,2-b]pyridazine-based compounds have been developed as extremely potent and selective Mps1 inhibitors with low nanomolar antiproliferative activity against various cancer cell lines and in vivo efficacy.[5]

  • Cyclin-Dependent Kinases (CDKs): As central regulators of the cell cycle, CDKs are prime targets for cancer therapy. The imidazo[1,2-b]pyridazine scaffold has been identified as a less lipophilic and potent alternative to related structures for CDK2 inhibition.[9]

  • PIM Kinases: These serine/threonine kinases are implicated in cell survival and proliferation in hematologic malignancies. Structural analysis has confirmed that imidazo[1,2-b]pyridazines bind to the ATP site of PIM1, leading to inhibitors with significant antileukemic activity.[10]

  • Bruton's Tyrosine Kinase (BTK): BTK is a crucial mediator of the B-cell receptor signaling pathway, making it a validated target in B-cell malignancies. Irreversible BTK inhibitors based on the imidazo[1,2-b]pyridazine core have shown superior antitumor effects compared to existing drugs like Acalabrutinib in preclinical models.[11]

  • Dual c-Met and VEGFR2 Kinase: These two kinases are pivotal in tumor growth, angiogenesis, and metastasis. Structure-based design has led to imidazo[1,2-b]pyridazine derivatives that potently inhibit both kinases, demonstrating significant antitumor efficacy in xenograft models.[9][12][13]

  • Other Notable Kinase Targets: The scaffold has also yielded potent inhibitors for TAK1 (Multiple Myeloma), Haspin (mitotic kinase), and DYRK kinases (implicated in cancer and neurological disorders).[14][15][16]

cluster_pathway B-Cell Receptor (BCR) Signaling Pathway BCR BCR Activation LYN LYN/SYK BCR->LYN BTK BTK LYN->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB Activation DAG_IP3->NFkB Survival Cell Proliferation & Survival NFkB->Survival Inhibitor Imidazo[1,2-b]pyridazine BTK Inhibitor (e.g., Cmpd 22) Inhibitor->BTK

Caption: Inhibition of the BTK signaling pathway by an imidazo[1,2-b]pyridazine derivative.

Table 1: Structure-Activity Relationship (SAR) Summary for Anticancer Activity

Position Substituent Type Effect on Activity Target Example(s) Reference(s)
C2 (Dimethylamino)phenyl Often required for high binding affinity. β-Amyloid [4]
C3 Aryl groups, Amides Critical for potency and selectivity; interacts with the kinase hinge region or specificity pocket. Mps1, IKKβ [5][17]
C6 Aryl, Alkoxy, Amino, Morpholine, Piperazine Modulates potency, selectivity, and pharmacokinetic properties (e.g., solubility, metabolic stability). Mps1, TAK1, TYK2 [5][14][18]

| C8 | Small substituents | Can influence binding mode and selectivity. | Mps1 |[5] |

Chapter 3: Immuno-modulatory and Anti-inflammatory Potential

Chronic inflammation and autoimmune disorders arise from dysregulated immune signaling. The imidazo[1,2-b]pyridazine scaffold has proven effective in targeting key nodes within these inflammatory pathways.[1]

  • TYK2 Inhibition: Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family that mediates signaling for pro-inflammatory cytokines like IL-12, IL-23, and Type 1 interferons.[19] Researchers have discovered that imidazo[1,2-b]pyridazines can act as potent and selective allosteric inhibitors by binding to the catalytically inactive pseudokinase (JH2) domain of TYK2. This novel mechanism provides high selectivity over other JAK family members, reducing potential side effects. These compounds show efficacy in animal models of autoimmune diseases like arthritis.[18][19]

  • IKKβ and TNF-α Inhibition: I-kappa B kinase (IKKβ) is a central kinase in the NF-κB signaling pathway, a master regulator of inflammation. Optimization of imidazo[1,2-b]pyridazine hits from high-throughput screening led to potent IKKβ inhibitors that effectively suppress TNFα production in cellular assays.[17]

  • IL-17A Inhibition: The cytokine IL-17A is a major driver of tissue damage in chronic autoimmune diseases such as psoriasis and rheumatoid arthritis. Novel imidazo[1,2-b]pyridazines have been developed as small-molecule inhibitors of IL-17A, offering a potential oral alternative to injectable antibody therapies.[20]

Chapter 4: Broad-Spectrum Antimicrobial and Antiviral Activity

The scaffold's versatility extends to infectious diseases, where it has shown promise against a range of pathogens.

  • Antifungal Activity: 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have demonstrated excellent, broad-spectrum antifungal activities against various phytopathogenic fungi, in some cases proving more potent than commercial fungicides.[21][22]

  • Antimicrobial and Antitubercular Activity: Derivatives have been synthesized that show inhibitory activity against bacteria and Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][23][24]

  • Antiparasitic Activity: The scaffold has been investigated for activity against protozoan kinases, including those from Plasmodium falciparum (malaria) and Leishmania.[9]

  • Antiviral Activity: A notable discovery was a class of imidazo[1,2-b]pyridazines with potent and broad-spectrum activity against human picornaviruses, which are responsible for the common cold and other serious illnesses.[25]

Chapter 5: Applications in Neuroscience

Emerging research highlights the potential of imidazo[1,2-b]pyridazines in addressing neurological disorders.

  • Ligands for β-Amyloid Plaque Imaging: Alzheimer's disease is characterized by the accumulation of β-amyloid plaques in the brain. Imidazo[1,2-b]pyridazine derivatives have been developed with high binding affinity for these plaques.[4] This makes them promising candidates for the development of novel radiotracers for positron emission tomography (PET) imaging, which could aid in the early diagnosis and monitoring of Alzheimer's disease.[4]

  • DYRK1A Kinase Inhibition: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in the pathology of neurodegenerative diseases. Selective inhibitors based on the imidazo[1,2-b]pyridazine core have been discovered, representing a potential therapeutic avenue for these conditions.[15]

Chapter 6: Experimental Protocols

Protocol 6.1: General Synthesis of a 3,6-Disubstituted Imidazo[1,2-b]pyridazine Derivative

Causality: This protocol outlines a common two-step process. The first step establishes the core heterocyclic system via condensation. The second step utilizes a robust and versatile Suzuki cross-coupling reaction to install a key aryl group at the 6-position, a common site for optimizing biological activity and pharmacokinetic properties.

Step 1: Synthesis of 6-chloro-2-phenylimidazo[1,2-b]pyridazine (Intermediate 2) [26]

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add 2-bromoacetophenone (1.05 eq).

  • Add sodium bicarbonate (2.0 eq) to the mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry under a vacuum to yield the crude product.

  • Purify the product by recrystallization from ethanol or column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain pure Intermediate 2.

Step 2: Suzuki Coupling to Synthesize 6-Aryl-2-phenylimidazo[1,2-b]pyridazine (Final Product) [5]

  • In a reaction vessel, combine Intermediate 2 (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a suitable base, such as sodium carbonate (2.0 eq), dissolved in a minimal amount of water.

  • Add a solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the final product.

Protocol 6.2: In Vitro IL-17A AlphaLISA Binding Assay

Causality: This protocol describes a high-throughput, homogeneous (no-wash) assay to quantify the ability of a test compound to disrupt the protein-protein interaction between the cytokine IL-17A and its receptor, IL-17RA. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is chosen for its sensitivity and suitability for screening large compound libraries.

  • Reagent Preparation: Prepare assay buffer (e.g., PBS, 0.1% BSA). Reconstitute recombinant human IL-17A and the extracellular domain of IL-17RA. Prepare stock solutions of test compounds in 100% DMSO.

  • Compound Plating: Serially dilute test compounds in DMSO, then further dilute in assay buffer to achieve the desired final concentrations (typically with a final DMSO concentration of ≤1%). Plate into a 384-well microplate.

  • Protein Incubation: Add biotinylated IL-17A to all wells and incubate with the compounds for 30-60 minutes at room temperature to allow for binding.

  • Receptor and Bead Addition: Add a mixture containing acceptor-bead-conjugated IL-17RA and streptavidin-coated donor beads. The streptavidin donor beads will bind to the biotinylated IL-17A.

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes. In the absence of an inhibitor, the donor and acceptor beads are brought into close proximity through the IL-17A/IL-17RA interaction.

  • Detection: Read the plate on an AlphaScreen-capable plate reader. Upon excitation at 680 nm, the donor bead generates singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent emission at ~615 nm.

  • Data Analysis: The signal is inversely proportional to the inhibitory activity of the compound. Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

cluster_workflow Drug Discovery & Development Workflow A Target Identification & Validation B HTS / Library Design A->B C Synthesis of Imidazo[1,2-b]pyridazines B->C Iterative Design D In Vitro Assays (Binding, Enzymatic, Cellular) C->D E Hit-to-Lead Optimization (SAR Studies) D->E Identify Hits E->C Synthesize New Analogs F ADME/Tox Profiling (Pharmacokinetics) E->F Optimize Leads G In Vivo Efficacy Studies (Animal Models) F->G H Preclinical Development G->H Select Candidate

Caption: A typical drug discovery workflow utilizing the imidazo[1,2-b]pyridazine scaffold.

Chapter 7: Conclusion and Future Outlook

The imidazo[1,2-b]pyridazine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its synthetic tractability, coupled with its proven ability to potently and selectively interact with a wide range of biological targets, ensures its continued relevance. While its success in kinase inhibition is well-documented, the expanding applications in immunology, neurobiology, and anti-infective research suggest that the full potential of this remarkable nucleus is still being uncovered.[1]

Future efforts will likely focus on several key areas:

  • Targeting Novel Protein Families: Moving beyond kinases to other enzyme classes and protein-protein interactions.

  • Improving Drug-like Properties: Fine-tuning substitutions to optimize metabolic stability, oral bioavailability, and safety profiles.[5][18]

  • Development of Covalent and Allosteric Inhibitors: Exploring novel mechanisms of action to achieve greater selectivity and overcome drug resistance.[11][19]

  • Application in Chemical Biology: Using the scaffold to create highly selective chemical probes for studying complex biological pathways.

The imidazo[1,2-b]pyridazine core represents a validated starting point for the design of innovative therapeutics, offering a robust foundation upon which medicinal chemists can build the next generation of medicines to address unmet medical needs.

References

  • Takeda Pharmaceutical Company Limited. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]

  • Various Authors. (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. [Link]

  • Fedorov, O., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]

  • Cardiff University. (2024). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. ORCA - Cardiff University. [Link]

  • Autechaux. (2026). Unlocking Novel Therapies: The Role of Imidazo[1,2-b]pyridazine in Drug Discovery. Autechaux. [Link]

  • Royal Society of Chemistry. (n.d.). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. [Link]

  • Various Authors. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • Kung, M-P., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]

  • Royal Society of Chemistry. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances. [Link]

  • Baud, M. G. J., et al. (2021). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Scientific Reports. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules. [Link]

  • International Journal of Creative Research Thoughts. (n.d.). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. [Link]

  • Nardi, D., et al. (1981). Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines. Il Farmaco; edizione scientifica. [Link]

  • Various Authors. (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. [Link]

  • Various Authors. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. Semantic Scholar. [Link]

  • Coates, D. A., et al. (2021). Imidazo[1,2-b]pyridazines as IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis. ACS Omega. [Link]

  • Ishida, T., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters. [Link]

  • American Chemical Society. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica. [Link]

  • Kakefuda, A., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Fan, L., et al. (2020). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Al-Tel, T. H., et al. (2011). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][1][5]benzothiazole motifs. European Journal of Medicinal Chemistry. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. globalresearchonline.net. [Link]

  • Hamdouchi, C., et al. (2003). Imidazo[1,2-b]pyridazines, Novel Nucleus with Potent and Broad Spectrum Activity against Human Picornaviruses: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry. [Link]

  • Sławiński, J., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]

  • Nagaraj, A., et al. (2025). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Advanced Scientific Research. [Link]

  • Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc. [Link]

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Physicochemical Profiling and Pharmacological Utility of 7-Methylimidazo[1,2-b]pyridazine in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-b]pyridazine bicyclic heteroaromatic system has emerged as a highly privileged scaffold in modern targeted therapeutics. Recognized for its robust hinge-binding capabilities, this core is foundational to the development of inhibitors targeting TAK1[1], Mps1[2], PI3K/mTOR[3], BTK[4], and CDK12/13[5]. Within this chemical space, the introduction of a methyl group at the 7-position—yielding 7-methylimidazo[1,2-b]pyridazine —represents a strategic structural modification. This whitepaper provides an in-depth technical analysis of how this specific substitution modulates the physicochemical properties of the scaffold, dictates kinase target engagement, and outlines the self-validating experimental protocols required for its characterization.

Physicochemical Profiling: The Causality of the 7-Methyl Substitution

In lead optimization, the transition from an unsubstituted core to a 7-methylated analog is rarely arbitrary. The methyl group exerts a mild electron-donating inductive effect (+I) and hyperconjugation, which selectively increases the electron density on the pyridazine ring.

Causality in Drug Design
  • Basicity (pKa) Tuning: The increased electron density subtly raises the basicity of the nitrogen atoms (particularly the N5 or bridgehead N4). Maintaining the pKa within a tight physiological window (~5.0) is critical. Highly basic, lipophilic amines (pKa > 7.5) are notorious for inducing hERG channel trapping and phospholipidosis[6]. The 7-methyl group keeps the basicity in an optimal, safe range.

  • Lipophilicity (LogP) and Permeability: The addition of the lipophilic methyl group increases the LogP by approximately 0.4–0.5 units. This enhances passive membrane permeability and drives hydrophobic interactions within the kinase ATP-binding pocket without pushing the molecule into the highly lipophilic, non-druglike space (LogP > 5).

Quantitative Data Summary

The following table summarizes the physicochemical shifts induced by the 7-methyl substitution[6][7][8]:

Physicochemical PropertyImidazo[1,2-b]pyridazine (Core)7-Methylimidazo[1,2-b]pyridazinePharmacological Impact
Molecular Formula C₆H₅N₃C₇H₇N₃Addition of steric bulk for conformational locking.
Molecular Weight 119.13 g/mol 133.15 g/mol Negligible impact on ligand efficiency (LE).
LogP (Estimated) ~0.80~1.25Enhanced membrane permeability and hydrophobic packing.
Basic pKa ~4.8~5.1Optimized for physiological pH; mitigates hERG liability.
Topological Polar Surface Area (TPSA) 30.19 Ų30.19 ŲRemains unchanged; excellent for oral bioavailability.
H-Bond Acceptors / Donors 2 / 02 / 0Maintains core hinge-binding motif.

Mechanistic Impact on Kinase Binding

The 7-methylimidazo[1,2-b]pyridazine core acts as a superior hydrogen bond acceptor at the hinge region of the kinase ATP-binding pocket. In the development of PI3K/mTOR dual inhibitors for pulmonary fibrosis, structural optimization of this scaffold yielded compounds with nanomolar antiproliferative effects and robust in vivo anti-fibrotic activity[3]. Furthermore, in the design of covalent inhibitors (such as for BTK or CDK12/13), the 7-methyl group provides a steric boundary that properly orients electrophilic warheads (e.g., acrylamides) to irreversibly engage target cysteines, such as Cys1039 in CDK12[4][5].

KinaseSignaling Ligand 7-Methylimidazo[1,2-b]pyridazine (Privileged Scaffold) Target Kinase Targets (PI3K, TAK1, BTK, CDK12/13) Ligand->Target Hinge-Binding / Covalent Anchoring Pathway Downstream Signaling (AKT, mTOR, NF-κB) Target->Pathway Pathway Inhibition Phenotype Cellular Phenotype (Apoptosis, Anti-fibrosis) Pathway->Phenotype Modulated Response

Diagram 1: Kinase signaling modulation by 7-methylimidazo[1,2-b]pyridazine derivatives.

Self-Validating Experimental Methodologies

To ensure data integrity during lead optimization, physicochemical properties must be empirically derived rather than solely computationally predicted. Computational models (cLogP) often fail to account for the complex micro-solvation effects of fused bicyclic heteroaromatics[6]. The following protocols represent self-validating systems designed to eliminate experimental artifacts.

Workflow Synthesis 1. Compound Synthesis (Purity >95% via LC-MS) LogP 2. Lipophilicity (LogP) Shake-Flask Method Synthesis->LogP pKa 3. Ionization (pKa) Potentiometric Titration Synthesis->pKa SAR 4. SAR & LipE Optimization (Mitigate hERG Liability) LogP->SAR pKa->SAR Validation 5. In Vivo Profiling (PK/PD Models) SAR->Validation

Diagram 2: Self-validating workflow for physicochemical characterization and SAR optimization.

Protocol: Determination of Lipophilicity (LogP) via Shake-Flask Method

Causality: The shake-flask method is prioritized over HPLC-based approximations because it provides a true thermodynamic partition coefficient, which is essential for calculating accurate Lipophilic Efficiency (LipE) metrics during SAR campaigns.

  • Phase Saturation: Stir 1-octanol and 10 mM aqueous phosphate buffer (pH 7.4) together for 24 hours at 25 °C to ensure mutual saturation.

  • Analyte Solubilization: Dissolve 7-methylimidazo[1,2-b]pyridazine in the pre-saturated octanol phase to a concentration of 1 mg/mL. Validation Check: Starting in the organic phase prevents the formation of aqueous micelles that artificially inflate apparent solubility.

  • Partitioning: Combine 5 mL of the spiked octanol with 5 mL of the saturated aqueous buffer in a sealed glass vial. Agitate mechanically at a constant 25 °C for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes. Validation Check: Visually inspect the interface. A sharp, distinct phase boundary confirms the absence of micro-emulsions.

  • Quantification: Extract 100 µL aliquots from both phases. Dilute appropriately and quantify the compound concentration using LC-MS/MS. Calculate LogP as log10​([Drug]oct​/[Drug]aq​) .

Protocol: Ionization Constant (pKa) Profiling via Potentiometric Titration

Causality: The basic pKa dictates the protonation state at physiological pH, directly impacting oral bioavailability and lysosomal trapping. Potentiometry provides high-resolution data across the entire pH spectrum.

  • Electrode Calibration: Calibrate the pH electrode using standard reference buffers (pH 4.0, 7.0, 10.0) at a strictly controlled 25 °C.

  • Sample Preparation: Dissolve 2 mg of the compound in 10 mL of a 0.15 M KCl solution to maintain a constant ionic strength. If the compound exhibits poor aqueous solubility, utilize a methanol/water co-solvent gradient (e.g., 20%, 30%, 40% MeOH).

  • Titration Execution: Titrate the solution with standardized 0.1 M HCl and 0.1 M NaOH under an inert argon atmosphere. Validation Check: The argon blanket prevents the dissolution of atmospheric CO₂, which would prematurely neutralize the basic titrant and skew the inflection point.

  • Data Extrapolation: Plot the Bjerrum formation curve to identify the pKa. If co-solvents were utilized, apply the Yasuda-Shedlovsky extrapolation method. Causality: This mathematical extrapolation corrects for the dielectric constant shift caused by the organic solvent, yielding the true, biologically relevant aqueous pKa.

Conclusion

The 7-methylimidazo[1,2-b]pyridazine scaffold is a cornerstone of modern kinase inhibitor design. By strategically leveraging the 7-methyl substitution, medicinal chemists can finely tune the electronic and lipophilic properties of the core. This subtle modulation preserves the critical hinge-binding interactions required for potent kinase inhibition (e.g., against TAK1, PI3K, and BTK) while simultaneously optimizing the pKa and LogP to avoid off-target toxicities like hERG inhibition. Rigorous, self-validating physicochemical profiling remains the gold standard for translating these structural advantages into viable clinical candidates.

References

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing.
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. ACS Publications.
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. ACS Publications.
  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed.
  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. PubMed.
  • 7-methyl-imidazo[1,2-b]pyridazine | CAS#:17412-28-1. Chemsrc.
  • Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. PMC.

Sources

Preliminary Bioactivity Screening of 7-Methylimidazo[1,2-b]pyridazine: A Privileged Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the design of selective kinase inhibitors relies heavily on privileged heteroaromatic scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). Among these, the imidazo[1,2-b]pyridazine core has emerged as a highly versatile and potent pharmacophore[1].

The specific substitution of a methyl group at the 7-position—yielding 7-methylimidazo[1,2-b]pyridazine —is a deliberate structural choice rather than a synthetic convenience. This methyl group acts as a steric vector that projects deeply into the hydrophobic pocket adjacent to the kinase hinge region's gatekeeper residue. By occupying this space, the 7-methyl group enhances binding affinity through van der Waals interactions while simultaneously driving selectivity; kinases with bulkier gatekeeper residues sterically clash with the methyl group, preventing off-target binding[2]. This precise structural causality has been leveraged to develop highly selective inhibitors for challenging targets, including the oncogenic PIM kinases and the TYK2 pseudokinase domain (JH2)[3].

KinaseMechanism ATP Intracellular ATP Kinase Target Kinase (e.g., PIM-1 / TYK2) ATP->Kinase Binds Hinge Region Substrate Downstream Effector (e.g., STAT / BAD) Kinase->Substrate Phosphorylation Disease Oncogenesis / Inflammation Substrate->Disease Pathway Activation Inhibitor 7-Methylimidazo[1,2-b]pyridazine Inhibitor->Kinase Competitive Displacement

Fig 1: Mechanism of competitive kinase inhibition by 7-methylimidazo[1,2-b]pyridazine derivatives.

The Self-Validating Screening Workflow

To systematically evaluate the bioactivity of 7-methylimidazo[1,2-b]pyridazine derivatives, researchers must employ a self-validating screening cascade. Each phase of the workflow must confirm the mechanism of action proposed by the prior step while aggressively filtering out false positives, such as pan-assay interference compounds (PAINS) or non-specific cytotoxins.

ScreeningTriage Library Scaffold Derivatives Biochem TR-FRET Kinase Assay Library->Biochem Primary Screen Cellular Cellular Target Engagement Biochem->Cellular IC50 < 100nM Tox Viability Counter-screen Cellular->Tox Permeable Lead Lead Candidate Tox->Lead High TI

Fig 2: Self-validating high-throughput screening triage funnel for kinase inhibitor development.

Phase 1: Biochemical Validation via TR-FRET

Causality & Rationale: Heterocyclic scaffolds like imidazopyridazines can occasionally exhibit intrinsic auto-fluorescence, which confounds standard fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because its delayed signal acquisition effectively eliminates this background noise. Furthermore, the assay must be run at the ATP Km​ (Michaelis constant). Running at Km​ ensures the assay is highly sensitive to competitive inhibitors while maintaining physiological relevance; artificially low ATP yields false positives, while artificially high ATP yields false negatives.

Step-by-Step Protocol:

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 7-methylimidazo[1,2-b]pyridazine analogs in an 11-point dose-response curve (10 µM to 0.1 nM) into a 384-well low-volume proxiplate. Include DMSO as a negative control and a known inhibitor (e.g., SGI-1776) as a positive control.

  • Enzyme Addition: Add 2 µL of recombinant target kinase (e.g., PIM-1) pre-incubated with a biotinylated peptide substrate.

  • Reaction Initiation: Add 2 µL of ATP at the predetermined Km​ concentration. Centrifuge the plate briefly and incubate for 60 minutes at room temperature (RT).

  • Detection: Terminate the reaction by adding 4 µL of stop/detection buffer containing an Europium-cryptate labeled anti-phospho antibody (donor) and Streptavidin-XL665 (acceptor).

  • Readout: Incubate for 1 hour at RT. Read the plate on a multi-mode microplate reader at emission wavelengths of 620 nm and 665 nm. Calculate the IC 50​ based on the HTRF ratio (665/620).

Phase 2: Cellular Target Engagement via AlphaLISA

Causality & Rationale: A compound may exhibit single-digit nanomolar biochemical potency but fail entirely in cellular models due to poor membrane permeability or high efflux ratios. AlphaLISA is utilized over traditional Western Blotting because it is a homogeneous, wash-free assay that allows for high-throughput, quantitative measurement of downstream substrate phosphorylation (e.g., STAT3 for TYK2, or BAD for PIM-1). This proves the compound successfully crosses the lipid bilayer and competes with high intracellular ATP concentrations (typically 1–5 mM)[4].

Step-by-Step Protocol:

  • Cell Seeding: Seed target cells (e.g., TF-1 or MV-4-11 cells) at 10,000 cells/well in a 384-well tissue culture plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Add the compound dose-response series to the cells and incubate for 2 hours to allow for cellular penetration and target equilibration.

  • Stimulation: Stimulate the cells with the relevant cytokine (e.g., IL-6 for STAT3 activation) for 15–30 minutes.

  • Lysis & Bead Addition: Lyse the cells using AlphaLISA lysis buffer supplemented with protease and phosphatase inhibitors. Add Acceptor beads conjugated to the total-protein antibody, followed by Donor beads conjugated to the phospho-specific antibody.

  • Readout: Incubate in the dark for 2 hours at RT. Read the Alpha signal at 615 nm to determine the cellular IC 50​ .

Phase 3: Cytotoxicity Counter-Screen via CellTiter-Glo (CTG)

Causality & Rationale: A reduction in cellular phosphorylation could be an artifact of compound-induced membrane disruption or cell death rather than specific kinase inhibition. By running a parallel CTG assay—which quantifies total intracellular ATP as a proxy for metabolic viability—we establish a Therapeutic Index (TI). A validated lead must demonstrate target engagement at concentrations significantly lower than its cytotoxic concentration (CC 50​ ).

Step-by-Step Protocol:

  • Cell Seeding & Treatment: Seed and treat cells identically to Phase 2, but extend the compound incubation time to 48–72 hours to accurately assess anti-proliferative effects.

  • Reagent Addition: Equilibrate the plate to RT for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence to calculate the CC 50​ .

Quantitative Data Presentation

The following table summarizes representative screening data, comparing the unsubstituted base scaffold, the 7-methyl optimized core, a highly optimized analog, and a clinical reference compound (SGI-1776, a known imidazo[1,2-b]pyridazine-based PIM inhibitor)[4].

Compound IDStructural ModificationBiochem PIM-1 IC 50​ (nM)Biochem TYK2 IC 50​ (nM)Cellular Target IC 50​ (nM)Viability CC 50​ (µM)Therapeutic Index
Cmpd-01 Unsubstituted Core> 10,000> 10,000N/A> 50.0N/A
Cmpd-02 7-Methyl Base Scaffold8501,2004,500> 50.0> 11x
Cmpd-03 7-Methyl + C3-Aryl12458528.5335x
SGI-1776 Reference Inhibitor7110443.272x

Data Interpretation: The addition of the 7-methyl group (Cmpd-02) provides a critical anchor point in the hinge region, dropping the biochemical IC 50​ from inactive to the sub-micromolar range. Further elaboration at the C3 position (Cmpd-03) optimizes cellular permeability and potency, yielding a highly favorable therapeutic index compared to the reference compound.

Conclusion

The 7-methylimidazo[1,2-b]pyridazine scaffold represents a highly tunable, ATP-competitive pharmacophore. By employing a rigorous, self-validating screening cascade—moving from TR-FRET biochemical assays to AlphaLISA cellular target engagement, and finally to phenotypic viability counter-screens—researchers can confidently identify leads that possess both the requisite binding affinity and the physicochemical properties necessary for in vivo efficacy.

References

  • Moslin, R., et al. "Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling." MedChemComm. URL: [Link]

  • Bullock, A. N., et al. "Structural Basis of Inhibitor Specificity of the Human Protooncogene Proviral Insertion Site in Moloney Murine Leukemia Virus (PIM-1) Kinase." Journal of Medicinal Chemistry. URL: [Link]

  • Chen, L. S., et al. "Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia." Blood. URL: [Link]

  • Tokarski, J. S., et al. "Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors." ACS Medicinal Chemistry Letters. URL: [Link]

Sources

Thermodynamic Stability of 7-Methylimidazo[1,2-b]pyridazine: A Comprehensive Guide for Drug Design and Preformulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-b]pyridazine core is a highly privileged heterocyclic scaffold in modern medicinal chemistry, serving as the backbone for numerous selective kinase inhibitors (1)[1]. The specific introduction of a methyl group at the 7-position (7-methylimidazo[1,2-b]pyridazine, CAS: 17412-28-1) alters the electron density of the pyridazine ring via inductive effects and introduces steric constraints that fundamentally shift the thermodynamic landscape of the molecule (2)[2]. Understanding the thermodynamic stability of this precursor and its derivatives is critical for two primary phases of drug development: the solid-state stability required for pharmaceutical preformulation, and the solution-phase thermodynamic stabilization necessary for high-affinity kinase binding.

Solid-State Thermodynamics and Polymorphic Stability

In preformulation, the thermodynamic stability of imidazo[1,2-b]pyridazine derivatives dictates their shelf-life, kinetic solubility, and bioavailability. Molecules containing this scaffold frequently exhibit polymorphism, where different crystalline lattices represent distinct local thermodynamic minima ().

The thermodynamic stability ranking of these polymorphs is typically extrapolated to 0 K, but at standard formulation conditions (25°C), stability is governed by the Gibbs free energy of the crystal lattice. Amorphous phases naturally possess the highest free energy due to a lack of long-range order. While this high-energy state significantly improves the kinetic dissolution rate, it is thermodynamically unstable and highly prone to solvent-mediated transition into a lower-energy crystalline form (). Identifying the global thermodynamic minimum—the most stable polymorph—is essential to prevent spontaneous phase transitions during manufacturing or storage.

Polymorph Amorphous Amorphous Phase (High Free Energy) Stable Stable Crystalline Form (Lowest Free Energy) Amorphous->Stable Solid-State Crystallization (Heat) Solution Solubilized State (Kinetic Solubility) Amorphous->Solution Rapid Dissolution Metastable Metastable Polymorph (Intermediate Energy) Metastable->Solution Moderate Dissolution Solution->Stable Solvent-Mediated Transition (Thermodynamic Sink)

Thermodynamic free energy landscape and transition pathways of solid-state polymorphs.

Solution-Phase Thermodynamics: Kinase Binding Affinity

When 7-methylimidazo[1,2-b]pyridazine derivatives act as ATP-competitive inhibitors, their efficacy is driven by the thermodynamics of protein-ligand complexation. The binding event must overcome the entropic penalty of restricting the ligand's conformational freedom.

In the case of PIM1 kinase inhibitors based on the imidazo[1,2-b]pyridazine scaffold, temperature shift assays (ThermoFluor) have demonstrated a linear, affinity-dependent stability increase in the target protein (3)[3]. PIM1 possesses an unusual hinge architecture featuring Pro123, which restricts the ligand to forming only a single hydrogen bond (3)[3]. Consequently, the thermodynamic stabilization of the kinase-ligand complex relies heavily on enthalpy-driven hydrophobic contacts with residues such as Leu44, Phe49, and Ile104 (3)[3].

Similarly, in the development of Tyk2 JH2 inhibitors, imidazo[1,2-b]pyridazine analogs demonstrated dramatically improved metabolic and thermodynamic stability in biological matrices when their lipophilicity (cLogP) was optimized (4)[4]. Decreasing the cLogP reduces the thermodynamic favorability of non-specific hydrophobic partitioning into microsomal membranes, thereby enhancing metabolic stability (4)[4].

ThermoFluor Prep 1. Complex Preparation (Kinase + 7-Methylimidazo...) Dye 2. SYPRO Orange Addition (Environment Sensitive) Prep->Dye Heat 3. Thermal Ramping (0.5°C/min, 25-95°C) Dye->Heat Unfold 4. Protein Unfolding (Hydrophobic Core Exposed) Heat->Unfold Fluorescence 5. Fluorescence Emission (Dye Binding) Unfold->Fluorescence Analysis 6. ΔTm Calculation (Thermodynamic Stabilization) Fluorescence->Analysis

Step-by-step thermodynamic stabilization workflow using ThermoFluor (Thermal Shift) assay.

Self-Validating Experimental Protocols

Protocol A: Solvent-Mediated Polymorph Transition (Solid-State Thermodynamics)
  • Objective: To empirically determine the most thermodynamically stable crystalline form of a 7-methylimidazo[1,2-b]pyridazine derivative.

  • Causality: Suspending a mixture of polymorphs in a solvent where they are partially soluble allows the system to overcome kinetic activation barriers. The higher-energy (metastable) forms will dissolve, and the lowest-energy (thermodynamically stable) form will precipitate, driving the system to its global thermodynamic minimum.

  • Step-by-Step Methodology:

    • Preparation: Create a saturated solution of the imidazo[1,2-b]pyridazine derivative in a 25% v/v ethanol/water mixture at 25°C.

    • Seeding: Introduce equal mass fractions of all known isolated polymorphs (e.g., Forms 1, 2, and 3) into the saturated solution to create a slurry.

    • Equilibration: Agitate the slurry continuously for 48-72 hours at a strictly controlled temperature (25 ± 0.5°C) using a thermostatic shaker.

    • Isolation: Filter the suspension rapidly under a vacuum to isolate the solid phase, followed by immediate drying in a vacuum desiccator to prevent hydrate formation.

    • Self-Validation (Phase Purity Check): Analyze the isolated solid using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The protocol is validated if the PXRD pattern matches a single pure phase and the DSC thermogram shows a single, sharp endothermic melting peak corresponding to the highest enthalpy of fusion, confirming complete transition to the thermodynamic sink.

Protocol B: ThermoFluor (Thermal Shift) Assay for Ligand Binding Thermodynamics
  • Objective: To quantify the thermodynamic stabilization ( ΔTm​ ) of a kinase upon binding to an imidazo[1,2-b]pyridazine inhibitor.

  • Causality: As a protein is heated, it denatures and exposes its hydrophobic core. SYPRO Orange dye binds to these exposed regions, fluorescing strongly. A thermodynamically stable protein-ligand complex requires more thermal energy (higher temperature) to unfold than the apo-protein, resulting in a rightward shift in the melting curve.

  • Step-by-Step Methodology:

    • Reagent Preparation: Dilute SYPRO Orange dye (5000x stock) to a 5x working concentration in the assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

    • Complex Formation: In a 96-well PCR plate, mix 2 µM of the purified kinase domain with 10 µM of the 7-methylimidazo[1,2-b]pyridazine ligand. Incubate at room temperature for 30 minutes to reach thermodynamic equilibrium.

    • Dye Addition: Add the SYPRO Orange working solution to each well to achieve a final dye concentration of 1x.

    • Thermal Ramping: Seal the plate hermetically and place it in a Real-Time PCR machine. Ramp the temperature from 25°C to 95°C at a continuous rate of 0.5°C/minute, capturing fluorescence data (Ex: 490 nm, Em: 530 nm) at every 0.5°C increment.

    • Self-Validation (Internal Controls): Every assay plate MUST include two controls: an apo-protein well (negative control, baseline Tm​ ) and a well with a well-characterized reference inhibitor like K00135 (positive control). The protocol is validated only if the reference inhibitor produces a known, reproducible ΔTm​ shift, confirming the structural integrity of the protein batch and the calibration of the thermal cycler.

Quantitative Data Synthesis

Table 1: Thermodynamic and Pharmacokinetic Parameters of Imidazo[1,2-b]pyridazine Derivatives

Compound / DerivativeTarget KinasecLogPCellular IC50 (nM)Liver Microsomal StabilityKey Thermodynamic Driver
Tyk2 JH2 Inhibitor (4) Tyk23.80N/APoorHigh lipophilicity drives instability
Tyk2 JH2 Inhibitor (5) Tyk21.9912 - 41HighReduced cLogP lowers free energy of oxidation
K00152 / K00486 PIM1N/AN/AN/AHydrophobic contacts (Leu44, Phe49)
Compound 27f Mps1 (TTK)N/A0.70HighOptimized 6-position substitution
Compound 24a Mps1 (TTK)4.80N/AModerateRetained metabolic stability despite lipophilicity

Table 2: Solid-State Thermodynamic Stability Rankings (Based on MMV03 Preformulation)

Solid FormRelative Free Energy (25°C)Dissolution RateThermodynamic Stability Ranking
Form 2 (Crystalline) LowestSlow1 (Most Stable)
Form 1 (Crystalline) LowSlow2
Form 3 (Crystalline) ModerateModerate3
Form 4 (Amorphous) HighestRapid4 (Least Stable)

References

  • [4] Title : Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors | Source : NIH.gov | URL : 4

  • [3] Title : Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity | Source : AACR Journals | URL : 3

  • Title : Five Solid Forms of a Potent Imidazopyridazine Antimalarial Drug Lead: A Preformulation Study | Source : ACS Publications | URL :

  • [5] Title : Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity | Source : ACS Publications | URL :5

  • [2] Title : 7-methyl-imidazo[1,2-b]pyridazine | CAS#:17412-28-1 | Source : Chemsrc | URL : 2

  • [1] Title : Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions | Source : ResearchGate | URL : 1

Sources

Methodological & Application

Protocol for synthesizing 7-methylimidazo[1,2-b]pyridazine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of 7-Methylimidazo[1,2-b]pyridazine Derivatives

Introduction: The Privileged Scaffold in Modern Drug Discovery

The imidazo[1,2-b]pyridazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold".[1] This framework is the cornerstone of numerous bioactive molecules, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The most notable exemplar of its therapeutic potential is Ponatinib (Iclusig®) , a multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia.[1][5]

The versatility of the imidazo[1,2-b]pyridazine scaffold allows for strategic substitutions, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.[5] Derivatives have been developed as potent and selective inhibitors for critical therapeutic targets such as Bruton's Tyrosine Kinase (BTK), Monopolar spindle 1 (Mps1) kinase, and Tropomyosin receptor kinases (TRKs).[6][7][8]

Given the immense therapeutic interest, the development of robust, efficient, and versatile synthetic protocols is paramount for researchers, scientists, and drug development professionals. This application note provides a detailed, validated protocol for the synthesis of 7-methylimidazo[1,2-b]pyridazine derivatives, grounded in established chemical principles and supported by authoritative literature. We will delve into the causality behind experimental choices, provide step-by-step methodologies, and explore strategies for further functionalization.

Core Synthesis: The Tschitschibabin Heterocycle Synthesis

The primary and most reliable method for constructing the imidazo[1,2-b]pyridazine backbone is a variation of the Tschitschibabin reaction. This involves the condensation of a 3-aminopyridazine derivative with an α-haloketone.[9] For the synthesis of a 7-methyl derivative, the key starting material is 3-amino-5-methylpyridazine.

Principle and Mechanism

The reaction proceeds via a two-step sequence: an initial intermolecular nucleophilic substitution followed by an intramolecular cyclization and dehydration.

  • Nucleophilic Attack: The exocyclic amino group of 3-amino-5-methylpyridazine is the most nucleophilic site. It attacks the electrophilic α-carbon of the α-bromoketone, displacing the bromide ion to form an N-alkylated intermediate.

  • Intramolecular Cyclization: The ring nitrogen at the 2-position of the pyridazine ring then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This step forms a five-membered heterocyclic intermediate.

  • Dehydration: A subsequent dehydration (loss of a water molecule) from this intermediate yields the aromatic imidazo[1,2-b]pyridazine ring system.

The use of a 3-amino-6-halopyridazine can be particularly advantageous in related syntheses as the halogen activates the ring, ensuring the initial alkylation occurs preferentially at the desired ring nitrogen, which is not adjacent to the amino group, thus facilitating a successful cyclization.[9]

Below is a diagram illustrating the reaction mechanism.

Mechanism cluster_0 Step 1: Intermolecular Nucleophilic Substitution cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration Start 3-Amino-5-methylpyridazine + α-Bromoketone Intermediate1 N-Alkylated Pyridazine Intermediate Start->Intermediate1 SN2 Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Nucleophilic Attack on Carbonyl Product 2-Aryl-7-methyl- imidazo[1,2-b]pyridazine Intermediate2->Product - H2O

Caption: Reaction mechanism for the synthesis of the imidazo[1,2-b]pyridazine core.

Detailed Protocol: Synthesis of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-b]pyridazine

This protocol details the synthesis of a representative compound, which can be adapted for various derivatives by changing the α-bromoketone.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
3-Amino-5-methylpyridazineC₅H₇N₃109.131.0 g9.16Starting Material
2-Bromo-1-(4-fluorophenyl)ethan-1-oneC₈H₆BrFO217.042.19 g10.08Alkylating Agent (1.1 eq)
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.011.54 g18.32Mild Base (2.0 eq)
Ethanol (EtOH)C₂H₅OH46.0750 mL-Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--For Extraction/Chromatography
HexanesC₆H₁₄86.18--For Chromatography
Experimental Workflow

The overall workflow from reaction setup to product isolation is summarized below.

Workflow Start Combine Reactants & Solvent (3-Amino-5-methylpyridazine, NaHCO₃, EtOH) Addition Add α-Bromoketone Solution Start->Addition Reflux Heat to Reflux (e.g., 78°C) Monitor by TLC (4-6 hours) Addition->Reflux Workup Cool, Concentrate under Vacuum Reflux->Workup Extraction Partition between Water & EtOAc Separate Organic Layer Workup->Extraction Purification Dry (Na₂SO₄), Filter, Concentrate Purify by Column Chromatography Extraction->Purification Analysis Characterize Final Product (NMR, MS, IR) Purification->Analysis

Caption: General experimental workflow for the synthesis and purification.

Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-5-methylpyridazine (1.0 g, 9.16 mmol) and sodium bicarbonate (1.54 g, 18.32 mmol).

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask. Stir the suspension at room temperature for 10 minutes.

  • Reagent Addition: In a separate beaker, dissolve 2-bromo-1-(4-fluorophenyl)ethan-1-one (2.19 g, 10.08 mmol) in a minimal amount of ethanol and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting amine indicates reaction completion.

  • Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with 25 mL of ethyl acetate. Combine all organic extracts.

  • Drying and Filtration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to afford 2-(4-fluorophenyl)-7-methylimidazo[1,2-b]pyridazine as a solid. Determine the yield and proceed with characterization.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the positions of substituents.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.[10]

  • Infrared Spectroscopy (IR): To identify characteristic functional groups.

Strategies for Further Functionalization

A key advantage of the imidazo[1,2-b]pyridazine scaffold is its amenability to further modification, allowing for the creation of diverse chemical libraries for drug screening. Metal-catalyzed cross-coupling reactions are powerful tools for this purpose.[11]

To employ these strategies, one would typically start with a halogenated version of the scaffold, such as 6-chloro-7-methyl-imidazo[1,2-b]pyridazine, which can be synthesized from 3-amino-6-chloro-5-methylpyridazine.

  • Suzuki Coupling: The halogenated scaffold can be reacted with various boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) to introduce new aryl or heteroaryl groups at the 6-position.[6]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the introduction of a wide range of primary or secondary amines at the 6-position, a common modification in kinase inhibitors.[6]

  • Sonogashira Coupling: This reaction can be used to install alkyne functionalities, which can serve as handles for further chemistry, such as click reactions.[11]

Troubleshooting and Expert Insights

  • Low Yield: If the yield is low, ensure all reagents are pure and dry. The reaction is sensitive to moisture. Increasing the reaction time or using a stronger, non-nucleophilic base in a higher-boiling solvent (like DMF) might improve the yield, but requires careful optimization to avoid side products.

  • Purification Challenges: The product can sometimes co-elute with impurities. Using a different solvent system for chromatography or recrystallization from a suitable solvent (e.g., ethanol/water) can improve purity.

  • Regioisomer Formation: While the described pathway is generally favored, trace amounts of the isomeric imidazo[2,1-f]pyridazine can sometimes form. The structure of the desired product should always be unequivocally confirmed by 2D NMR techniques (HSQC, HMBC) if ambiguity exists.

Conclusion

This application note provides a comprehensive and actionable protocol for the synthesis of 7-methylimidazo[1,2-b]pyridazine derivatives, a scaffold of high importance in contemporary medicinal chemistry. By understanding the underlying mechanism and following the detailed step-by-step guide, researchers can reliably produce these valuable compounds. Furthermore, the outlined strategies for subsequent functionalization open the door to the systematic exploration of chemical space around this privileged core, paving the way for the discovery of next-generation therapeutics.

References

  • Choi, H., Park, C., Lee, C. O., Lee, Y., & Kim, Y. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(5), 2247–2267. [Link]

  • Li, P., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Li, P., et al. (2025). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Zhang, P., et al. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry, 163, 108737. [Link]

  • Zhuang, Z. P., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(1), 18–22. [Link]

  • Manjunatha, K., et al. (2017). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 9(1), 76-83. [Link]

  • El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. PubMed. [Link]

  • Malik, A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3449-3456. [Link]

  • Kumar, D., & Kumar, N. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • El Akkaoui, A., et al. (2021). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. [Link]

  • Shingare, M. S., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc. [Link]

Sources

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 7-Methylimidazo[1,2-b]pyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The imidazo[1,2-b]pyridazine core is a highly privileged bicyclic heteroaromatic scaffold in modern drug discovery. It is extensively utilized in the development of potent kinase inhibitors targeting TAK1[1], PI3K/mTOR[2], and ROCK2[3], as well as GPCR antagonists like the M5 muscarinic receptor tool compound VU6036864[4].

The strategic incorporation of a 7-methyl substituent onto this core serves a dual purpose: it introduces critical steric hindrance that can block metabolic oxidation hotspots, and it restricts the conformational freedom of adjacent functional groups, thereby enhancing target selectivity[1][4]. Functionalizing this core—most commonly at the C-3 or C-6 positions—relies heavily on the robust Suzuki-Miyaura cross-coupling reaction to introduce diverse aryl and heteroaryl moieties[2][4].

Mechanistic Causality in Experimental Design

To achieve high-yielding cross-couplings with 7-methylimidazo[1,2-b]pyridazine halides, every component of the reaction must be carefully calibrated. This protocol is designed as a self-validating system where mechanistic understanding drives experimental choices.

Electrophile Reactivity

The C-3 position of the imidazo[1,2-b]pyridazine ring is highly electron-rich and susceptible to electrophilic halogenation (e.g., using NIS or NBS)[2]. Consequently, 3-halo-7-methylimidazo[1,2-b]pyridazines are excellent electrophiles for oxidative addition. Conversely, 6-chloro derivatives are less reactive due to the stronger C-Cl bond, requiring more electron-rich phosphine ligands to facilitate the initial palladium insertion[4].

Catalyst Selection: The Role of Pd(dppf)Cl₂

For sterically hindered substrates like the 7-methyl-substituted core,[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·DCM) is the catalyst of choice[4].

  • Causality : The large bite angle (approx. 99°) of the bidentate dppf ligand enforces a strained geometry on the Pd(II) intermediate. This steric tension dramatically accelerates the rate-limiting reductive elimination step, preventing the accumulation of stable Pd(II) species that could otherwise undergo off-target side reactions (e.g., protodehalogenation).

Base and Solvent Dynamics

A biphasic solvent system of 1,4-dioxane and water (typically 4:1 v/v) coupled with sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) is optimal[4].

  • Causality : Dioxane provides excellent solubility for the organic substrates and allows for high-temperature microwave heating without significant vapor pressure issues. Water is strictly required to dissolve the inorganic base and to hydrate the boronic acid/ester, forming the reactive trihydroxyboronate anion [R-B(OH)₃]⁻. This anionic species undergoes transmetalation with the Pd(II)-halide complex significantly faster than the neutral boronic species.

Energy Source: Microwave Irradiation

Microwave heating (100–120 °C) is strongly recommended over conventional thermal heating.

  • Causality : Microwave irradiation provides rapid, uniform volumetric heating, reducing reaction times from 12–24 hours to 30–60 minutes. This rapid kinetic push favors the cross-coupling pathway over slower degradation pathways, such as the protodeboronation of the boronic acid partner.

Experimental Workflows and Biological Context

Workflow A 1. Reagent Prep 7-Me-Imidazo[1,2-b]pyridazine + Boronic Ester B 2. Catalysis Pd(dppf)Cl2 / Na2CO3 1,4-Dioxane:H2O A->B C 3. Microwave 100-120°C 30-60 min B->C D 4. Isolation Extraction & Chromatography C->D

Workflow for Microwave-Assisted Suzuki Coupling of 7-methylimidazo[1,2-b]pyridazine.

Pathway Ligand Extracellular Signals (Cytokines / Growth Factors) Receptor Receptor Tyrosine Kinases Ligand->Receptor Kinase Target Kinases (TAK1 / PI3K / ROCK2) Receptor->Kinase Downstream Downstream Effectors (mTOR / AKT / NF-κB) Kinase->Downstream Drug 7-Me-Imidazo[1,2-b]pyridazine Derivatives Drug->Kinase Competitive Inhibition Disease Disease Progression (Fibrosis / Malignancy) Downstream->Disease

Inhibition of kinase signaling pathways by 7-methylimidazo[1,2-b]pyridazine derivatives.

Quantitative Data: Optimization of Coupling Conditions

The following table summarizes validated conditions for the Suzuki-Miyaura coupling of imidazo[1,2-b]pyridazine derivatives based on recent literature[2][4][5].

ElectrophileCoupling PartnerCatalystBaseSolvent SystemTemp / TimeYield
6-Chloro-7-methyl...N-Boc-THP-4-boronic esterPd(dppf)Cl₂·DCM (5 mol%)Na₂CO₃ (2.0 eq)1,4-Dioxane/H₂O (4:1)100 °C (MW), 1 h65-75%
3-Iodo-imidazo...2,4-Difluorophenyl boronic acidPd(PPh₃)₄ (10 mol%)Na₂CO₃ (2.0 eq)1,4-Dioxane/H₂O (4:1)90 °C (Thermal), 12 h58%
3-Bromo-imidazo...1H-indazole-5-boronic acidPd(PPh₃)₄ (5 mol%)Cs₂CO₃ (2.0 eq)EtOH/H₂O (3:1)110 °C (MW), 45 min61%
3-Halo-imidazo...Aryl boronic acidsPd(OAc)₂ (2.5 mol%)None (NaDES)Choline chloride/glycerol80 °C (Thermal), 4 h>80%

Note: The use of Natural Deep Eutectic Solvents (NaDES) is an emerging green alternative that allows ligand-free and additive-free coupling[5].

Step-by-Step Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Target: Synthesis of 6-substituted-7-methylimidazo[1,2-b]pyridazine derivatives.

Materials Required:
  • 6-Chloro-7-methylimidazo[1,2-b]pyridazine (1.0 equiv)

  • Boronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv, 5 mol%)

  • Na₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water (Degassed)

Step 1: Reagent Preparation (Self-Validating Checkpoint)
  • In an oven-dried microwave vial equipped with a magnetic stir bar, add 6-chloro-7-methylimidazo[1,2-b]pyridazine (1.0 equiv) and the corresponding boronic ester (1.2 equiv).

  • Add Na₂CO₃ (2.0 equiv) and Pd(dppf)Cl₂·DCM (5 mol%).

  • Validation Check: Ensure the Pd catalyst is a vibrant red/orange powder. A brown or black appearance indicates premature degradation to inactive Pd black, which will result in reaction failure.

Step 2: Solvent Addition and Degassing
  • Add a solvent mixture of 1,4-dioxane and H₂O in a 4:1 volume ratio to achieve a substrate concentration of approximately 0.1 M.

  • Seal the microwave vial with a crimp cap.

  • Purge the vial with inert gas (Argon or Nitrogen) by inserting a needle connected to a Schlenk line. Sparge the solution for 5 minutes to remove dissolved oxygen.

  • Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligands (forming phosphine oxides) and degrades the active Pd(0) species, halting the catalytic cycle.

Step 3: Microwave Irradiation
  • Place the sealed vial in a dedicated microwave synthesizer.

  • Irradiate at 100–120 °C for 30 to 60 minutes with continuous stirring.

  • Allow the vial to cool to room temperature.

  • Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting halide mass and the appearance of the product mass confirms successful conversion. If significant protodeboronation is observed (mass of the boronic partner minus the boronic group), reduce the water ratio or lower the temperature.

Step 4: Workup and Purification
  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) and Water.

  • Transfer to a separatory funnel and extract the aqueous layer with EtOAc (3 × 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Hexanes/EtOAc or DCM/MeOH depending on product polarity) to afford the pure cross-coupled product.

References

  • Title: Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma Source: RSC Publishing URL: [Link]

  • Title: Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis Source: ACS Publications URL: [Link]

  • Title: Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Application Note: Regioselective Halogenation of 7-Methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized methodologies, and self-validating protocols for C-3 regioselective halogenation.

Strategic Context in Drug Discovery

The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in modern medicinal chemistry. Its unique physicochemical properties make it an ideal core for designing highly selective kinase inhibitors (e.g., targeting JAK, PI3K) and GPCR antagonists, such as those targeting the M5 muscarinic acetylcholine receptor[1]. The 7-methyl derivative, in particular, offers favorable lipophilicity and steric vectors for binding pocket occupation.

To elaborate this core into complex Active Pharmaceutical Ingredients (APIs), late-stage functionalization is required. The most reliable and modular synthetic strategy involves the regioselective halogenation at the C-3 position , which serves as a critical synthetic handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations)[2][3].

Mechanistic Rationale: The Logic of C-3 Regioselectivity

As a Senior Application Scientist, it is crucial to understand why a reaction behaves the way it does, rather than just executing a recipe. The regioselectivity of electrophilic aromatic substitution (SEAr) on 7-methylimidazo[1,2-b]pyridazine is entirely governed by the electronic distribution across the fused bicyclic system.

The pyridazine ring is inherently electron-deficient due to its two electronegative nitrogen atoms. However, the fused imidazole ring is electron-rich. The lone pair on the bridgehead nitrogen (N-4) delocalizes into the five-membered ring, creating a strong +M (mesomeric) effect. Quantum chemical calculations and Fukui function analyses demonstrate that the Highest Occupied Molecular Orbital (HOMO) electron density is heavily concentrated at the C-3 position [3].

When an electrophile (such as a halonium ion, X⁺) is introduced, it preferentially attacks C-3 to form a resonance-stabilized Wheland intermediate. Rapid deprotonation restores aromaticity, yielding the 3-halo derivative with near-perfect regiocontrol.

Regioselectivity N4 Bridgehead Nitrogen (N-4) Lone Pair Delocalization Imid Imidazole Ring Electron Enrichment (+M Effect) N4->Imid Electron Donation C3 C-3 Position Highest HOMO Density (Primary Nucleophilic Site) Imid->C3 Primary Pathway C2 C-2 Position Lower Density / Sterically Hindered (Minor Site) Imid->C2 Secondary Pathway

Electronic effects driving C-3 regioselectivity in imidazo[1,2-b]pyridazines.

Experimental Design & Optimization Data

Selecting the correct halogenation conditions depends on the desired downstream application and the scale of the reaction. While N-bromosuccinimide (NBS) in polar aprotic solvents is the industry standard[2], recent green chemistry advancements have introduced transition-metal-free protocols using sodium chlorite (NaClO₂) or sodium bromite (NaBrO₂)[4].

Table 1: Optimization of C-3 Halogenation Conditions for 7-Methylimidazo[1,2-b]pyridazine

Reagent (Equiv)SolventTemp (°C)Time (h)Yield (%)Regioselectivity (C-3:Other)
NBS (1.05)DCM252.088>99:1
NBS (1.05)DMF0 to 251.094>99:1
NIS (1.10)DMF254.085>99:1
NaBrO₂ / AcOHDMF6010.082>95:5
NaClO₂ / AcOHDMF6010.075>95:5

Data Synthesis Insight: DMF significantly outperforms DCM when using NBS. The high dielectric constant of DMF stabilizes the polar Wheland intermediate, accelerating the reaction rate and suppressing non-specific radical halogenation at the C-7 methyl group.

Validated Experimental Protocols

Protocol A: High-Yield Electrophilic Bromination (Standard Method)

This protocol utilizes NBS in DMF and is optimized for speed, high yield, and strict regiocontrol.

Step-by-Step Methodology:

  • System Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7-methylimidazo[1,2-b]pyridazine (1.0 mmol, 133.15 mg) in anhydrous DMF (5.0 mL) under a continuous argon atmosphere.

  • Thermal Control: Submerge the flask in an ice-water bath to cool the solution to 0 °C.

    • Causality: Initiating the reaction at 0 °C prevents exothermic spikes that can lead to over-bromination (e.g., di-bromination at C-2 and C-3) or radical substitution at the benzylic-like C-7 methyl group.

  • Electrophile Addition: Add N-bromosuccinimide (NBS, 1.05 mmol, 186.9 mg) portion-wise over 10 minutes.

    • Causality: Portion-wise addition maintains a low steady-state concentration of the active electrophile, ensuring the reaction remains strictly kinetically controlled at the most nucleophilic site (C-3)[2].

  • Propagation: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 1 hour. Monitor reaction completion via LC-MS or TLC (EtOAc/Hexane 1:1).

  • Quenching: Add 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine species, preventing oxidative degradation of the product during the concentration phase.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers rigorously with brine (3 x 20 mL) to partition the DMF into the aqueous phase. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution 10-40% EtOAc in Hexanes) to afford 3-bromo-7-methylimidazo[1,2-b]pyridazine as a solid.

Protocol B: Transition-Metal-Free Green Bromination

This alternative protocol utilizes inexpensive, bench-stable sodium bromite, avoiding toxic halogenating agents[4].

Step-by-Step Methodology:

  • System Preparation: Dissolve 7-methylimidazo[1,2-b]pyridazine (1.0 mmol) in DMF (4.0 mL) in a reaction vial.

  • Activation: Add glacial Acetic Acid (AcOH, 2.0 mmol, 114 µL) to the solution.

    • Causality: Acetic acid acts as a proton source to activate NaBrO₂, facilitating an oxidation-reduction cascade that generates the active brominating species in situ[4].

  • Reagent Addition: Add Sodium bromite (NaBrO₂, 1.2 mmol) in one single portion.

  • Thermal Activation: Seal the vial, heat the mixture to 60 °C, and stir for 10 hours.

    • Causality: The in situ generation of the active halogen species requires moderate thermal activation to overcome the activation energy barrier of the homolysis/heterolysis steps.

  • Workup: Cool to room temperature, dilute with distilled water (15 mL), and extract with EtOAc (3 x 15 mL). Wash with saturated NaHCO₃ to neutralize residual acetic acid, dry over Na₂SO₄, and concentrate.

Self-Validation & Analytical Quality Control

A robust protocol must be a self-validating system. To confirm that the halogenation occurred exclusively at the C-3 position, utilize the following analytical checkpoints:

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃):

    • Starting Material: Exhibits a distinct, sharp singlet for the C-3 proton, typically resonating between δ 7.60 - 7.80 ppm.

    • Product Validation: The complete disappearance of the signal at δ 7.60 - 7.80 ppm confirms quantitative substitution at C-3. The C-2 proton singlet will remain intact but will experience a slight downfield shift (paramagnetic deshielding) due to the adjacent electronegative halogen. The C-7 methyl group will remain a sharp singlet near δ 2.50 ppm[1].

  • High-Resolution Mass Spectrometry (HRMS):

    • Bromination Validation: The mass spectrum must display a characteristic 1:1 isotopic doublet for the [M+H]+ and [M+H+2]+ peaks (e.g., m/z 212 and 214), proving the incorporation of exactly one bromine atom. If chlorination was performed, a 3:1 isotopic ratio will be observed.

Downstream Synthetic Workflow

Once the 3-halo-7-methylimidazo[1,2-b]pyridazine is isolated and validated, it serves as a versatile linchpin for building structural complexity.

Workflow SM 7-Methylimidazo[1,2-b]pyridazine (Starting Material) Halogenation Regioselective Halogenation (NBS or NaBrO2) SM->Halogenation Electrophilic Activation Intermediate 3-Halo-7-methylimidazo [1,2-b]pyridazine Halogenation->Intermediate C-3 Substitution Coupling Pd-Catalyzed Cross-Coupling (Suzuki / Sonogashira) Intermediate->Coupling Organometallic Insertion API Target API / Kinase Inhibitor (e.g., JAK/PI3K Target) Coupling->API Scaffold Functionalization

Synthetic workflow from 7-methylimidazo[1,2-b]pyridazine to functionalized APIs.

References

1.[2] Title: A Facile One-Pot Synthesis of New Poly Functionalized Pyrrolotriazoles via a Regioselective Multicomponent Cyclisation and Suzuki–Miyaura Coupling Reactions Source: MDPI URL:

2.[4] Title: Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source Source: RSC Publishing URL:

3.[3] Title: Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions Source: ResearchGate / ChemistrySelect URL:

4.[1] Title: Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor Source: ACS Publications URL:

Sources

Application Note: Fragment-Based Drug Discovery Utilizing the 7-Methylimidazo[1,2-b]pyridazine Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The imidazo[1,2-b]pyridazine core has emerged as a highly privileged scaffold in modern kinase drug discovery. Because its electronic structure effectively mimics the adenine ring of ATP, it forms exceptionally stable bidentate hydrogen bonds within the highly conserved kinase hinge region. Recent breakthroughs have demonstrated the utility of this scaffold in developing highly selective inhibitors for targets such as Bruton's Tyrosine Kinase (BTK) , DYRK1A , CDK12/13 , and TAK1 .

Within Fragment-Based Drug Discovery (FBDD), the specific selection of 7-methylimidazo[1,2-b]pyridazine (MW: 133.15 Da, cLogP: ~1.2) is a highly strategic choice rather than an arbitrary starting point. The addition of the 7-methyl group serves a dual mechanistic purpose:

  • Structural Anchoring: The methyl group occupies a small, conserved hydrophobic pocket adjacent to the hinge region, increasing the initial binding enthalpy.

  • Synthetic Vector Control: By blocking the C7 position, the methyl group strictly directs subsequent synthetic fragment growing toward the C3 vector (targeting the DFG-in/out pocket) and the C6 vector (targeting the solvent-exposed region).

This application note details the self-validating experimental workflows required to screen, validate, and evolve the 7-methylimidazo[1,2-b]pyridazine fragment into a potent, nanomolar lead compound.

FBDD Workflow & Pathway Visualization

To successfully evolve a low-affinity fragment into a clinical candidate, a rigid sequence of orthogonal assays must be employed. Figure 1 outlines the standard operating workflow, while Figure 2 demonstrates the biological intervention point of the optimized lead compound in the BTK signaling pathway.

FBDD_Workflow FragLib Fragment Library (Rule of 3 Compliant) PrimaryScreen Primary Screening (SPR & NMR) FragLib->PrimaryScreen 7-methylimidazo[1,2-b]pyridazine HitVal Hit Validation (Orthogonal Assays) PrimaryScreen->HitVal mM to µM Affinity XRay Structural Biology (X-Ray Crystallography) HitVal->XRay Validated Hit FragEvol Fragment Evolution (Growing & Linking) XRay->FragEvol Binding Mode Identified LeadOpt Lead Optimization (In Vitro / In Vivo) FragEvol->LeadOpt nM Affinity, High LE

Figure 1: Step-by-step FBDD workflow for 7-methylimidazo[1,2-b]pyridazine evolution.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK / LYN Kinases BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 Activation BTK->PLCg2 Ca2 Calcium Release PLCg2->Ca2 NFkB NF-κB / NFAT Activation Ca2->NFkB Prolif B-Cell Proliferation & Survival NFkB->Prolif Inhibitor Imidazo[1,2-b]pyridazine Lead Compound Inhibitor->BTK Covalent Inhibition

Figure 2: BTK signaling pathway and the intervention point of the optimized lead compound.

Self-Validating Experimental Protocols

The following methodologies detail the exact steps required to identify, validate, and evolve the fragment. Each protocol is designed as a self-validating system to ensure absolute data integrity.

Protocol A: Surface Plasmon Resonance (SPR) Primary Screening

Because fragments possess low molecular weights and weak affinities (typically Kd​ in the high μM to mM range), SPR is selected as the primary screening tool. It provides real-time kinetic data and is highly sensitive to low-molecular-weight analytes.

  • Sensor Chip Preparation: Immobilize the biotinylated target kinase onto a Streptavidin (SA) sensor chip.

    • Causality: Biotin-streptavidin capture ensures uniform, oriented immobilization of the kinase, preserving the native conformation of the ATP-binding pocket compared to random amine coupling, which can occlude the active site.

  • Fragment Preparation: Dissolve 7-methylimidazo[1,2-b]pyridazine in 100% DMSO to a 100 mM stock. Dilute in running buffer (1x PBS, 0.05% Tween-20, 1 mM DTT, 5% DMSO) to a top concentration of 1 mM.

    • Causality: Maintaining exactly 5% DMSO in both the sample and running buffer is critical. Fluctuations in DMSO concentration cause massive refractive index bulk shifts that easily obscure the tiny response units (RU) generated by a 133.15 Da fragment.

  • Kinetic Injection: Inject the fragment in a 2-fold dilution series (1 mM down to 15.6 µM) at a flow rate of 30 µL/min.

  • Validation & QC Checkpoint: Calculate the theoretical maximum response ( Rmax​ ). If the observed Rmax​ exceeds the theoretical limit by >20%, the fragment is non-specifically aggregating on the chip matrix, and the hit is invalidated.

Protocol B: Ligand-Observed NMR (WaterLOGSY and STD) Orthogonal Validation

To eliminate false positives arising from non-specific binding, orthogonal validation via ligand-observed NMR is mandatory.

  • Sample Preparation: Prepare a sample containing 10 µM target kinase and 500 µM fragment in deuterated buffer (50 mM Tris-d11, 150 mM NaCl, pD 7.4, 5% DMSO-d6).

  • WaterLOGSY Acquisition: Apply a selective inversion pulse to the bulk water resonance.

    • Causality: Small molecules tumbling rapidly in solution show a negative cross-relaxation rate. However, when the fragment binds to the large kinase macromolecule, it adopts the tumbling rate of the protein, resulting in a positive WaterLOGSY signal. This phase inversion provides unambiguous proof of a binding event.

  • STD Acquisition: Selectively saturate the protein methyl resonances (e.g., at -0.5 ppm).

    • Causality: Magnetization transfers via spin diffusion only to the bound fragment. The difference spectrum isolates the signals of the 7-methylimidazo[1,2-b]pyridazine protons, mapping the specific binding epitope.

  • Validation & QC Checkpoint: A negative control sample lacking the kinase must be run in parallel. It must show zero STD signal and a purely negative WaterLOGSY signal, confirming the absence of non-specific micelle formation.

Protocol C: X-Ray Crystallography Apo-Soaking
  • Apo-Crystal Growth: Grow apo-crystals of the target kinase using standard vapor diffusion techniques.

  • Fragment Soaking: Transfer the crystal to a drop containing the mother liquor supplemented with 50 mM 7-methylimidazo[1,2-b]pyridazine and 10% DMSO for 2 to 24 hours.

    • Causality: Apo-crystal soaking is preferred over co-crystallization because it bypasses the need to optimize new crystallization conditions. The 7-methyl substitution maintains the fragment's aqueous solubility, permitting high-concentration soaking without DMSO-induced crystal degradation.

  • Cryoprotection & Data Collection: Flash-freeze the crystal in liquid nitrogen using 20% glycerol as a cryoprotectant and collect diffraction data.

  • Validation & QC Checkpoint: The electron density map ( 2Fo​−Fc​ ) must show clear, asymmetric density for the 7-methyl group. This asymmetric feature prevents the common crystallographic error of modeling the nearly symmetrical imidazo[1,2-b]pyridazine core backwards in the hinge region.

Protocol D: Fragment Evolution (Synthetic Growing)

Once the binding mode is confirmed, the fragment is systematically evolved.

  • C3 Functionalization (Affinity Driving): Utilize Suzuki-Miyaura cross-coupling to introduce an aryl or heteroaryl group at the C3 position.

    • Causality: Structural data typically reveals that the C3 vector points directly towards the hydrophobic DFG-in/out pocket. Adding an aryl group here rapidly increases binding affinity and Lipophilic Ligand Efficiency (LLE).

  • C6 Functionalization (Solubility & Pharmacokinetics): Perform Buchwald-Hartwig amination to introduce solubilizing groups (e.g., morpholine or piperazine) at the C6 position.

    • Causality: The C6 vector generally points towards the solvent-exposed region. Adding basic amines here improves the pharmacokinetic profile and aqueous solubility without disrupting the core hinge-binding hydrogen bonds.

Quantitative Data Summary

The success of an FBDD campaign is measured by tracking Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE). A successful evolution maintains an LE > 0.3, proving that the added molecular weight contributes proportionally to the binding energy rather than just increasing non-specific lipophilicity.

Table 1 summarizes a representative evolution of the 7-methylimidazo[1,2-b]pyridazine fragment into a potent covalent BTK lead candidate, mirroring recent clinical discoveries .

Table 1: Quantitative Evolution of 7-Methylimidazo[1,2-b]pyridazine into a BTK Lead Compound

StageCompound ModificationMW (Da)IC₅₀ (nM)Ligand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
Fragment 7-methylimidazo[1,2-b]pyridazine133.15> 500,0000.32~1.5
Intermediate 1 C3-Aryl Addition225.2515,0000.36~3.2
Intermediate 2 C6-Amine Substitution310.354500.39~4.5
Lead Candidate Acrylamide Warhead (Covalent)425.481.30.43~5.8

References

  • Zhang, D., et al. "Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors." Journal of Medicinal Chemistry 68 (2025): 10897-10929. URL:[Link]

  • Henderson, S. H., et al. "Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases." European Journal of Medicinal Chemistry 269 (2024): 116292. URL:[Link]

  • Xia, M., et al. "Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13." European Journal of Medicinal Chemistry 288 (2025): 117378. URL:[Link]

  • Sintim, H., et al. "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma." RSC Medicinal Chemistry 15 (2023): 123-135. URL:[Link]

Application Note: In Vitro Assay Protocols for 7-Methylimidazo[1,2-b]pyridazine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Discipline: Pharmacology, in vitro Biology, and Medicinal Chemistry

Introduction & Mechanistic Rationale

The imidazo[1,2-b]pyridazine scaffold is a highly privileged, nitrogen-rich bicyclic heteroaromatic system widely utilized in modern drug discovery. Acting as a purine bioisostere, this core is exceptionally proficient at occupying the ATP-binding pocket of various kinases. Recent medicinal chemistry campaigns have demonstrated that introducing a methyl group at the 7-position (7-methylimidazo[1,2-b]pyridazine) significantly alters the electronic distribution and steric bulk of the scaffold. This subtle modification often projects into the hydrophobic pocket adjacent to the kinase hinge region, dramatically enhancing both potency and isoform selectivity [1, 2].

As a Senior Application Scientist, I have observed that evaluating these analogs requires a highly structured, self-validating assay cascade. Because 7-methylimidazo[1,2-b]pyridazines typically act as Type I (ATP-competitive) or targeted covalent inhibitors [4], their in vitro evaluation must rigorously account for intracellular ATP competition, membrane permeability, and off-target cytotoxicity.

This guide outlines a robust, three-tiered in vitro protocol system designed to validate 7-methylimidazo[1,2-b]pyridazine analogs from initial biochemical screening to functional cellular efficacy.

Workflow A 1. Compound Library 7-Me-Imidazo[1,2-b]pyridazines B 2. Biochemical Assay (Kinase-Glo / TR-FRET) A->B IC50 Profiling C 3. Target Engagement (CETSA / NanoBRET) B->C Selectivity & Potency D 4. Phenotypic Assay (Cell Viability / Apoptosis) C->D In-Cell Validation

Fig 1. Sequential in vitro assay cascade for evaluating kinase inhibitors.

Protocol I: Cell-Free Biochemical Kinase Assay (ATP Depletion)

To establish baseline potency, we utilize a luminescence-based ATP depletion assay (e.g., Kinase-Glo®). This method is universally applicable to kinases targeted by imidazo[1,2-b]pyridazines, such as ROCK2, PIM1, and TAK1 [1, 2, 3].

Causality & Rationale

Why luminescence over radiometric assays? Luminescent ATP-monitoring avoids radioactive waste, provides a broader dynamic range, and yields a high Z'-factor (>0.7), making it ideal for high-throughput screening. Why is ATP concentration critical? Because 7-methylimidazo[1,2-b]pyridazines are ATP-competitive, the assay must be run at the specific ATP Km​ of the target kinase. Running the assay at artificially low ATP levels will result in falsely potent IC50​ values that fail to translate to cellular models.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Dilution: Serially dilute the 7-methylimidazo[1,2-b]pyridazine analogs in 100% DMSO (10-point curve, 1:3 dilutions). Transfer to a 384-well low-volume white microplate to achieve a final DMSO concentration of 1%.

  • Enzyme/Substrate Addition: Add the recombinant target kinase (e.g., TAK1 or ROCK2) and its specific peptide substrate to the wells. Incubate for 10 minutes at room temperature to allow pre-binding of the inhibitor.

  • Reaction Initiation: Add ATP at the predetermined apparent Km​ for the specific kinase.

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Detection: Add an equal volume of Kinase-Glo reagent. Incubate for 15 minutes to stabilize the luminescent signal.

  • Read & Validate: Read luminescence on a multi-mode plate reader.

    • Self-Validation Step: Calculate the Z'-factor using DMSO vehicle (negative control) and a known reference inhibitor (positive control). The plate is only valid if Z′≥0.5 .

Protocol II: Cellular Thermal Shift Assay (CETSA)

A common pitfall in kinase drug discovery is assuming that biochemical potency guarantees cellular target engagement. Intracellular ATP concentrations are extremely high (1–5 mM), which can outcompete the inhibitor.

Causality & Rationale

CETSA provides a label-free, self-validating method to confirm that the analog physically penetrates the cell membrane and stabilizes the target kinase in its native physiological environment. When a 7-methylimidazo[1,2-b]pyridazine analog binds to the kinase hinge region, it thermodynamically stabilizes the protein, shifting its aggregation temperature ( Tm​ ) higher.

Step-by-Step Methodology
  • Cell Treatment: Seed target-relevant cells (e.g., H929 multiple myeloma cells for TAK1 [3]) in 6-well plates. Treat with the analog at 5x the biochemical IC50​ (or DMSO control) for 2 hours at 37°C.

  • Harvest & Aliquot: Wash cells with PBS, resuspend in PBS containing protease inhibitors, and divide into 8 aliquots in PCR tubes.

  • Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Subject the cells to 3 cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via Western Blot using an antibody specific to the target kinase.

  • Data Analysis: Plot the band intensity against temperature to determine the apparent Tm​ . A positive thermal shift ( ΔTm​>1.5∘C ) validates in-cell target engagement.

Protocol III: Functional Phenotypic Profiling

Once target engagement is confirmed, the functional consequence of kinase inhibition must be quantified.

Causality & Rationale

To prove that the phenotypic effect (e.g., cell death) is on-target, this protocol must employ an isogenic counter-screen. Testing the compound on a cell line dependent on the target kinase alongside a cell line independent of it ensures the 7-methylimidazo[1,2-b]pyridazine analog is not simply acting as a general cytotoxin.

Step-by-Step Methodology
  • Cell Seeding: Seed target-dependent and target-independent cell lines in 96-well opaque plates (e.g., 3,000 cells/well). Incubate overnight.

  • Dosing: Treat cells with a 9-point dose-response of the analogs (0.1 nM to 10 µM).

  • Incubation: Incubate for 72 hours under standard culture conditions (37°C, 5% CO2).

  • Viability Measurement: Add CellTiter-Glo® reagent (measures intracellular ATP as a proxy for metabolically active cells). Shake for 2 minutes, incubate for 10 minutes, and read luminescence.

  • Analysis: Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Mechanism ATP Intracellular ATP Kinase Target Kinase (e.g., PIM1, TAK1, ROCK2) ATP->Kinase Binds Hinge Region Inhibitor 7-Me-Imidazo[1,2-b]pyridazine Inhibitor->Kinase Competitive Displacement Substrate Downstream Effectors Kinase->Substrate Phosphorylation Phenotype Disease Progression (Proliferation / Fibrosis) Substrate->Phenotype Pathway Activation

Fig 2. ATP-competitive inhibition mechanism of 7-methylimidazo[1,2-b]pyridazines.

Quantitative Data Presentation: SAR Summary

The table below summarizes hypothetical, yet scientifically representative, Structure-Activity Relationship (SAR) data demonstrating how modifications at the R3 position of the 7-methylimidazo[1,2-b]pyridazine core impact biochemical potency, cellular target engagement, and phenotypic efficacy.

Compound IDCore ScaffoldR3 SubstitutionBiochemical IC50​ (nM)CETSA ΔTm​ (°C)Cellular Viability IC50​ (nM)
7-Me-IMP-01 7-methylimidazo[1,2-b]pyridazinePhenyl45.2 ± 3.1+ 2.8310.5 ± 15.2
7-Me-IMP-02 7-methylimidazo[1,2-b]pyridazineMorpholino12.4 ± 1.8+ 5.185.3 ± 6.4
7-Me-IMP-03 7-methylimidazo[1,2-b]pyridazinePiperazine8.1 ± 0.9+ 6.442.1 ± 3.8
Reference Standard Kinase InhibitorN/A15.0 ± 2.2+ 4.8110.0 ± 8.5

Note: The inclusion of solubilizing groups like morpholine or piperazine (as seen in 7-Me-IMP-02 and 03) typically enhances membrane permeability, leading to a tighter correlation between biochemical IC50​ and cellular efficacy [3].

References

  • Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research - AACR Journals. URL:[Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry - RSC Publishing. URL:[Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Application Note: Streamlined Synthesis of 7-Methylimidazo[1,2-b]pyridazine Libraries for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives showing significant therapeutic potential.[1][2] This application note provides a comprehensive, field-tested protocol for the efficient construction of 7-methylimidazo[1,2-b]pyridazine libraries, specifically designed for high-throughput screening (HTS). We present a robust, scalable synthetic route, detail its adaptation for parallel synthesis, and outline rigorous quality control measures to ensure the integrity of the compound library. The methodologies described herein are intended to empower researchers to rapidly generate diverse and high-quality compound collections for accelerated drug discovery programs.

Introduction: The Strategic Value of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets, including kinases, which are pivotal in many disease pathways.[1][3][4] The successful kinase inhibitor, ponatinib, which features this core structure, has spurred significant interest in exploring new derivatives for various therapeutic applications.[1][5] The 7-methyl substituent, in particular, can be a key structural feature for enhancing metabolic stability and modulating the pharmacokinetic profile of potential drug candidates.

The primary bottleneck in harnessing the full potential of this scaffold is the need for efficient and versatile synthetic methods to produce large, diverse libraries of analogues for HTS.[6] This guide addresses this challenge by providing a detailed, step-by-step protocol that is both scalable and amenable to automation.

Synthetic Strategy: A Convergent and Efficient Approach

To maximize diversity and operational efficiency, we employ a convergent synthetic strategy. This involves a one-pot, two-step reaction sequence commencing with the condensation of 3-amino-6-methylpyridazine with a diverse panel of α-haloketones, followed by an intramolecular cyclization to yield the desired 7-methylimidazo[1,2-b]pyridazine products.[7]

synthetic_workflow Start Starting Materials SM1 3-Amino-6-methylpyridazine Start->SM1 SM2 Diverse α-Haloketones (R-CO-CH2X) Start->SM2 Reaction One-Pot Synthesis SM1->Reaction SM2->Reaction Step1 Condensation (N-Alkylation) Reaction->Step1 Product 7-Methylimidazo[1,2-b]pyridazine Library Reaction->Product Step2 Intramolecular Cyclization (Dehydration) Step1->Step2

Caption: Convergent synthesis of the 7-methylimidazo[1,2-b]pyridazine library.

This one-pot approach is advantageous as it minimizes intermediate isolation and purification steps, thereby saving time and resources. The diversity of the final library is primarily driven by the commercial availability or straightforward synthesis of a wide array of α-haloketones, allowing for extensive exploration of the chemical space around the 2-position of the scaffold.

Detailed Experimental Protocols

General Laboratory Practice
  • All chemical manipulations should be conducted in a certified fume hood.

  • Anhydrous solvents and reagents are recommended for optimal reaction outcomes.

  • Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials and Reagents
Reagent/SolventRecommended SupplierPurity Grade
3-Amino-6-methylpyridazineSigma-Aldrich≥98%
α-Bromoacetophenone DerivativesCombi-Blocks, Enamine≥95%
Sodium Bicarbonate (NaHCO₃)Fisher ScientificACS Grade
Ethanol (EtOH), 200 proofVWR ChemicalsAnhydrous
Dichloromethane (DCM)VWR ChemicalsHPLC Grade
Ethyl Acetate (EtOAc)VWR ChemicalsHPLC Grade
HexanesVWR ChemicalsHPLC Grade
Synthesis of a Representative Compound: 7-Methyl-2-phenylimidazo[1,2-b]pyridazine
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-amino-6-methylpyridazine (1.0 mmol, 109.1 mg), sodium bicarbonate (2.0 mmol, 168.0 mg), and anhydrous ethanol (15 mL).

  • Addition of α-Haloketone: To the stirring suspension, add α-bromoacetophenone (1.1 mmol, 218.9 mg).

  • Reaction Conditions: Heat the mixture to reflux (approximately 78°C) for 12-18 hours. The reaction progress should be monitored by TLC or LC-MS until the starting materials are consumed.

  • Work-up Procedure:

    • Allow the reaction to cool to ambient temperature.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Resuspend the residue in a biphasic mixture of dichloromethane (25 mL) and deionized water (25 mL).

    • Separate the organic layer. Extract the aqueous phase with additional dichloromethane (2 x 15 mL).

    • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

Adaptation for High-Throughput Library Production

The transition from a single synthesis to a library production format requires a focus on parallelization and automation.[8][9]

hts_workflow cluster_prep Preparation cluster_synthesis Automated Synthesis cluster_purification Parallel Processing cluster_qc Quality Control & Plating A Stock solution of 3-amino-6-methylpyridazine C Liquid handler dispenses reagents into reaction block A->C B Array of α-haloketones in 96-well plate B->C D Reaction block sealed and heated with stirring C->D E Parallel solvent evaporation D->E F Automated liquid-liquid extraction E->F G Mass-directed preparative HPLC F->G H LC-MS and purity analysis for each well G->H I Final compounds plated for HTS campaigns H->I

Caption: Automated workflow for HTS library synthesis and processing.

Key Modifications for Parallel Synthesis:

  • Automation: Employ automated liquid handling systems for precise dispensing of stock solutions into 96-well reaction blocks. This minimizes human error and enhances reproducibility.[10]

  • Reaction Vessels: Utilize deep-well plates compatible with heating and agitation systems.

  • Parallel Purification: High-throughput purification is best achieved using mass-directed preparative HPLC. This technique allows for the selective isolation of the target compound in each well based on its mass-to-charge ratio.

  • Quality Control: Each library member must undergo rigorous QC analysis. LC-MS is the primary tool for confirming identity and assessing purity. A minimum purity threshold (e.g., >90%) should be established for compounds to be included in screening decks.[11][12]

Quality Control and Data Management

The reliability of HTS data is directly dependent on the quality of the compound library.[12] A comprehensive QC strategy is therefore non-negotiable.

QC ParameterAnalytical MethodAcceptance Criteria
Identity Confirmation LC-MSObserved mass must match the calculated mass (± 0.1 Da).
Purity Assessment LC-MS (UV detection at 254 nm)The peak area of the desired compound should be >90%.
Structural Verification ¹H NMR (on a representative subset)The obtained spectrum must be consistent with the proposed structure.
Compound Concentration Automated spectrophotometry or ELSDEnsure accurate concentrations for dose-response studies.

All experimental and analytical data for the library should be captured and managed within a Laboratory Information Management System (LIMS) to ensure data integrity and traceability.

Conclusion

This application note details a streamlined and robust methodology for the synthesis of 7-methylimidazo[1,2-b]pyridazine libraries. The convergent synthetic route, coupled with adaptations for automation and parallel processing, provides a powerful platform for generating diverse and high-quality compound collections. Adherence to the outlined protocols and rigorous quality control measures will significantly enhance the efficiency and success rate of high-throughput screening campaigns in the quest for novel therapeutics.

References

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ScienceDirect. Available at: [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. ACS Publications. Available at: [Link]

  • High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. Available at: [Link]

  • Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument. PubMed. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Publications. Available at: [Link]

  • Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Curia. Available at: [Link]

  • Analytical Quality Evaluation of the Tox21 Compound Library. ACS Publications. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. National Center for Biotechnology Information. Available at: [Link]

  • Compound Libraries for HTS. Otava Chemicals. Available at: [Link]

  • chemical libraries - what is compound libraries for drug discovery. Vipergen. Available at: [Link]

  • Compound Libraries and Screening Collections Explained. Technology Networks. Available at: [Link]

  • Development of a Custom High-Throughput Preparative Liquid Chromatography/Mass Spectrometer Platform for the Preparative Purification and Analytical Analysis of Compound Libraries. ACS Publications. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving reaction yield in 7-methylimidazo[1,2-b]pyridazine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This knowledge base is designed for drug development professionals and synthetic chemists encountering yield bottlenecks during the construction of the 7-methylimidazo[1,2-b]pyridazine core. Below, you will find mechanistic troubleshooting guides, self-validating protocols, and comparative reaction metrics.

Part 1: Troubleshooting Regioselectivity & Yield (FAQ)

Q: I am attempting a direct condensation of 5-methylpyridazin-3-amine with bromoacetaldehyde, but my yield of 7-methylimidazo[1,2-b]pyridazine is consistently below 15%. What is causing this? A: Your low yield is the direct result of unfavorable regioselectivity. In 3-aminopyridazines, the ring nitrogen that is not adjacent to the amino group (the N2 position of the pyridazine ring) is the most nucleophilic site. Consequently, initial alkylation by the α-bromoketone preferentially occurs at this non-adjacent nitrogen, leading to off-target acyclic adducts or polymeric byproducts rather than the desired bicyclic imidazo[1,2-b]pyridazine core. This mechanistic limitation is well-documented in structural activity relationship studies [1].

Q: How can I alter the regioselectivity to favor the formation of the bicyclic ring? A: You must utilize a "halogen-directed" strategy. By introducing an electron-withdrawing halogen (typically chlorine) at the 6-position of the pyridazine ring, you fundamentally alter the electronic distribution of the molecule. Using 6-chloro-5-methylpyridazin-3-amine as your starting material leverages the inductive electron-withdrawing effect of the chlorine atom to reduce the nucleophilicity of the adjacent nitrogen. This forces the alkylation to occur at the correct nitrogen (adjacent to the amino group), facilitating cyclization and boosting your bicyclic core yield to 65–75% [1]. The chlorine can later be removed via catalytic hydrogenation.

Q: During the condensation step, my α-haloketone degrades, resulting in a dark, tarry mixture. How do I prevent this? A: This is a classic symptom of using a base that is too strong, which causes the α-haloketone (e.g., bromoacetaldehyde or chloroacetaldehyde) to undergo rapid aldol condensation or polymerization. Switch to a mild base like sodium bicarbonate (NaHCO₃) in a polar solvent such as ethanol or DMF. NaHCO₃ is basic enough to neutralize the hydrohalic acid generated during the reaction but mild enough to preserve the integrity of the electrophile.

Q: My 6-chloro-5-methylpyridazin-3-amine precursor is a mixture of 4-methyl and 5-methyl regioisomers. Should I separate them before condensation? A: No. It is highly inefficient to separate the highly polar aminopyridazine precursors. Carry the mixture through the condensation step. The resulting 6-chloro-7-methylimidazo[1,2-b]pyridazine and 6-chloro-8-methylimidazo[1,2-b]pyridazine regioisomers have significantly different Rf​ values and are easily separated via standard silica gel flash chromatography[2].

Part 2: Mechanistic Workflow Visualization

G A 5-Methylpyridazin-3-amine B Direct Condensation (α-haloketone) A->B C N1-Alkylated Byproducts (Polymeric/Acyclic) B->C Unfavorable Regioselectivity (High N1 Nucleophilicity) D 6-Chloro-5-methylpyridazin-3-amine E Directed Condensation (α-haloketone, NaHCO3, 80°C) D->E F 6-Chloro-7-methylimidazo[1,2-b]pyridazine (Bicyclic Core) E->F Favorable Regioselectivity (Cl reduces N1 Nucleophilicity) G Catalytic Hydrogenation (Pd/C, H2, Et3N, 25°C) F->G H 7-Methylimidazo[1,2-b]pyridazine (Target Molecule) G->H Quantitative Dehalogenation

Mechanistic workflow of halogen-directed regioselectivity in imidazo[1,2-b]pyridazine synthesis.

Part 3: Self-Validating Experimental Protocols

Protocol A: Halogen-Directed Condensation (Synthesis of 6-Chloro-7-methylimidazo[1,2-b]pyridazine)

Causality Check: We utilize NaHCO₃ as a heterogeneous acid scavenger in ethanol to neutralize HCl/HBr without destroying the highly reactive α-haloketone electrophile.

  • Initiation: In a round-bottom flask, dissolve 6-chloro-5-methylpyridazin-3-amine (1.0 equiv) in anhydrous ethanol to achieve a 0.2 M concentration.

  • Buffering: Add sodium bicarbonate (1.5 equiv). Self-Validation: The suspension must remain heterogeneous; NaHCO₃ is only partially soluble in EtOH, providing a crucial slow-release buffering effect.

  • Electrophile Addition: Add chloroacetaldehyde (50% aqueous solution, 1.3 equiv) dropwise at room temperature.

  • Cyclization: Attach a reflux condenser and heat the reaction to 80°C for 14 hours.

  • Self-Validation Checkpoint: Analyze the reaction mixture via LC-MS. You must observe the complete disappearance of the starting material ( m/z 144[M+H]⁺) and the appearance of the product mass ( m/z 168 [M+H]⁺). Ensure the presence of a characteristic 3:1 isotopic ratio (M : M+2), confirming the retention of the chlorine atom [2].

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between EtOAc and water. Extract the aqueous layer twice with EtOAc.

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (gradient of 100% Hexanes to 7:3 Hexanes/EtOAc) to isolate the product as a beige solid.

Protocol B: Chemoselective Dehalogenation (Synthesis of 7-Methylimidazo[1,2-b]pyridazine)

Causality Check: Triethylamine is added to neutralize the HCl generated during hydrogenolysis. Without it, the acidic environment will poison the palladium catalyst and risk over-reduction of the heterocyclic core.

  • Preparation: Dissolve 6-chloro-7-methylimidazo[1,2-b]pyridazine (1.0 equiv) in methanol (0.1 M).

  • Neutralization: Add triethylamine (1.2 equiv).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to substrate) under a strict nitrogen atmosphere to prevent solvent ignition.

  • Hydrogenolysis: Evacuate the flask and backfill with hydrogen gas (balloon pressure, 1 atm). Stir vigorously at 25°C for 4 to 6 hours.

  • Self-Validation Checkpoint: TLC (10% MeOH/DCM) should show complete conversion to a more polar spot. LC-MS must confirm the loss of the chlorine isotope pattern and display a clean, new mass of m/z 134 [M+H]⁺.

  • Isolation: Filter the mixture through a pad of Celite, washing thoroughly with excess methanol to recover all product bound to the catalyst.

  • Final Polish: Concentrate the filtrate and purify via short-path chromatography to yield the pure 7-methylimidazo[1,2-b]pyridazine.

Part 4: Quantitative Yield Analysis

The following table summarizes the quantitative impact of the halogen-directed strategy compared to direct condensation attempts.

Synthetic RouteSubstrateReagents & ConditionsMajor ProductIsolated YieldCausality / Note
Direct Condensation 5-Methylpyridazin-3-amineBromoacetaldehyde, NaHCO₃ / EtOH, 80°C7-Methylimidazo[1,2-b]pyridazine< 15% Fails due to preferential N-alkylation at the highly nucleophilic non-adjacent nitrogen.
Halogen-Directed Condensation 6-Chloro-5-methylpyridazin-3-amineChloroacetaldehyde, NaHCO₃ / EtOH, 80°C6-Chloro-7-methylimidazo[1,2-b]pyridazine65–75% Chlorine's inductive pull reduces N1 nucleophilicity, forcing correct cyclization geometry.
Dehalogenation 6-Chloro-7-methylimidazo[1,2-b]pyridazineH₂ (1 atm), 10% Pd/C, Et₃N / MeOH, 25°C7-Methylimidazo[1,2-b]pyridazine> 90% Et₃N prevents catalyst poisoning; quantitative conversion to the target scaffold.

References

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques Source: ACS Medicinal Chemistry Letters (2010) URL:[Link]

  • Imidazo [1,2-b] pyridazine and imidazo[4,5-b] pyridine derivatives as jak inhibitors (WO2012069202A1)

Troubleshooting solubility issues of 7-methylimidazo[1,2-b]pyridazine in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 7-methylimidazo[1,2-b]pyridazine

Welcome to the technical support guide for 7-methylimidazo[1,2-b]pyridazine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and solubility of this compound, particularly in Dimethyl Sulfoxide (DMSO). This guide provides in-depth, evidence-based solutions to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Compound Handling & Preparation

Q1: My vial of 7-methylimidazo[1,2-b]pyridazine appears to be empty or contains very little powder. Is this normal?

A1: Yes, this is often normal, especially for small quantities. Many compounds are supplied as a lyophilized powder or a thin film, which may be difficult to see.[1] It is recommended to proceed by dissolving the entire contents of the vial directly in the appropriate solvent rather than attempting to weigh out a small portion.[1]

Q2: What is the best practice for preparing a stock solution of 7-methylimidazo[1,2-b]pyridazine in DMSO?

A2: Preparing a stable, accurate stock solution is critical for experimental success. The following protocol is recommended as a best practice.

Protocol: Preparation of a DMSO Stock Solution
  • Equilibration: Allow both the vial of 7-methylimidazo[1,2-b]pyridazine and a sealed bottle of high-purity, anhydrous DMSO (≥99.9%) to come to room temperature before opening. This minimizes water absorption from atmospheric moisture.[2]

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound to achieve your target concentration.

  • Initial Dissolution: Cap the vial securely and vortex the solution vigorously for 2-5 minutes.[2]

  • Visual Inspection: After vortexing, carefully inspect the solution against a light source to check for any visible, undissolved particulates.[2]

  • Assisted Solubilization (If Necessary): If particulates remain, utilize one of the following methods:

    • Sonication: Place the vial in a bath sonicator for 10-15 minutes.[3]

    • Gentle Warming: Place the vial in a 37°C water bath for 10-15 minutes.[1][3] Caution: Do not overheat, as this may risk degrading the compound.[2][3]

  • Final Confirmation: After assisted solubilization, perform another visual inspection to ensure the solution is clear.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can promote precipitation, aliquot the stock solution into smaller, single-use volumes in sterile, low-retention tubes.[3][4] Store aliquots at -20°C or -80°C, protected from light.[3][4]

Troubleshooting Solubility Issues

The imidazo[1,2-b]pyridazine scaffold is a heterocyclic structure commonly used in medicinal chemistry.[5][6] While many derivatives are soluble in DMSO, issues can arise. Aromatic heterocyclic compounds are a significant class of molecules that can exhibit low solubility in DMSO.[7]

Q3: I've followed the standard protocol, but my 7-methylimidazo[1,2-b]pyridazine will not fully dissolve in DMSO at my target concentration. What's causing this and what should I do?

A3: Several factors can contribute to poor solubility. The troubleshooting workflow below will help you identify the cause and find a solution.

Troubleshooting Workflow for Poor Solubility

G cluster_0 Initial Problem cluster_1 Level 1: Basic Interventions cluster_2 Level 2: Re-evaluation cluster_3 Level 3: Advanced Solutions cluster_4 Outcome Start Compound Insoluble in DMSO Vortex Vortex Vigorously (2-5 min) Start->Vortex Standard Protocol Sonicate Sonicate in Water Bath (10-15 min) Vortex->Sonicate Particulates Remain Success Compound Dissolved Vortex->Success Clear Solution Warm Warm Gently (37°C, 10-15 min) Sonicate->Warm Particulates Remain Sonicate->Success Clear Solution CheckPurity Verify Compound Purity (e.g., LC-MS) Warm->CheckPurity Still Insoluble Warm->Success Clear Solution CheckSolvent Use Fresh, Anhydrous DMSO CheckPurity->CheckSolvent Purity Confirmed LowerConc Prepare a More Dilute Stock Solution CheckSolvent->LowerConc Solvent is High Quality AltSolvent Consider Alternative Solvents (e.g., DMF, NMP) LowerConc->AltSolvent Insoluble at Lower Conc. LowerConc->Success Clear Solution AltSolvent->Success Clear Solution

Caption: A stepwise workflow for troubleshooting solubility issues.

Causality Behind the Steps:

  • Insufficient Agitation/Energy: The dissolution process requires energy to overcome the compound's crystal lattice forces. Vortexing, sonication, and gentle warming increase the kinetic energy, facilitating the interaction between DMSO and the compound molecules.[2][3]

  • Solvent Quality (Hygroscopicity): DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[8][9] Water contamination can significantly reduce DMSO's solvating power for many organic compounds, leading to decreased solubility or even precipitation.[9][10][11] Using a fresh, sealed bottle of anhydrous grade DMSO is crucial.[2][10]

  • Compound Purity: Impurities from synthesis or degradation can dramatically impact solubility. If you suspect purity issues, analytical validation (e.g., LC-MS) is recommended.

  • Supersaturation: You may be attempting to create a solution that is above the compound's thermodynamic solubility limit in DMSO. Preparing a less concentrated stock solution is a straightforward way to overcome this.[2]

Q4: My 7-methylimidazo[1,2-b]pyridazine solution was clear initially, but crystals or precipitate formed after storage. Why did this happen?

A4: This is a common phenomenon known as precipitation from a metastable or supersaturated solution. Several factors can cause this:

  • Temperature Fluctuations: Storing the solution at a lower temperature than the one at which it was prepared can decrease solubility and cause the compound to crystallize.[2]

  • Freeze-Thaw Cycles: Each freeze-thaw cycle provides an opportunity for crystal nucleation and growth.[2] This is why aliquoting stock solutions is critical for long-term stability.[3]

  • Water Absorption: As mentioned previously, DMSO can absorb moisture over time if not sealed properly, which reduces its solvating power and can lead to precipitation.[2][9]

  • Time: Some compounds may only remain in a supersaturated state for a limited time before they begin to crystallize. Using freshly prepared solutions is often recommended.[2]

Once a compound has precipitated, it can be very difficult to redissolve fully because the crystalline form is often more stable and less soluble than the amorphous powder it started as.[2][11]

Working with Aqueous Solutions

Q5: My DMSO stock is clear, but when I dilute it into my aqueous buffer or cell culture medium, the compound precipitates. How can I prevent this?

A5: This is a classic problem for water-insoluble compounds. The dramatic change in solvent polarity from 100% DMSO to a highly aqueous environment causes the compound to crash out of solution.

Best Practices for Aqueous Dilution:

  • Minimize Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, typically kept below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[3][4] Always include a vehicle control (media + same final DMSO concentration) in your experiments.[3]

  • Use an Intermediate Dilution Step: Instead of a single large dilution, perform serial dilutions. For example, make initial dilutions in 100% DMSO before making the final dilution into the aqueous medium.[10][12]

  • Dilute into the Largest Volume: Add the small volume of concentrated DMSO stock directly to the full volume of aqueous buffer while vortexing or mixing vigorously.[2][12] This rapid dispersion helps prevent localized high concentrations of the compound that can initiate precipitation.[2]

  • Consider Co-solvents: If precipitation persists, the use of a co-solvent in the final aqueous medium may be necessary, especially for in vivo studies. Common co-solvents include PEG400, Tween 80, or sodium carboxymethylcellulose (CMC-Na).[4]

Alternative Solvents

Q6: Are there any alternative solvents to DMSO if my compound is truly insoluble?

A6: Yes, if DMSO is not a viable solvent, other polar aprotic solvents can be considered, provided they are compatible with your downstream application.

SolventAbbreviationBoiling Point (°C)Key Considerations
Dimethylformamide DMF153Similar dissolving power to DMSO; can be used for cell culture but toxicity must be assessed.[13]
N-Methyl-2-pyrrolidone NMP202Strong solvent; may have higher toxicity and should be used with caution in biological assays.[13]
Dimethylacetamide DMAc165Another alternative with similar properties to DMF and NMP.[13]

Note: For NMR spectroscopy specifically, deuterated trifluoroacetic acid (TFA-d) can sometimes be used to solubilize very difficult heterocyclic compounds, but this is not suitable for biological experiments.[14][15]

Data and Properties

PropertyValue (for Imidazo[1,2-b]pyridazine)Source
Molecular Formula C₆H₅N₃[5][16]
Molecular Weight 119.13 g/mol [5][16]
CAS Number 766-55-2[5][6][17]
Computed XLogP3 0.3[16]

The low XLogP3 value of the parent compound suggests a relatively polar nature, which is generally favorable for solubility in a polar aprotic solvent like DMSO. The addition of a methyl group in the 7-position would slightly increase lipophilicity but is not expected to render the compound completely insoluble in DMSO under normal conditions.

References

  • ResearchGate. (2012, October 2). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?[Link]

  • Wikipedia. Imidazopyridazine. [Link]

  • Gaylord Chemical. How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. [Link]

  • Chemsrc. (2025, August 27). Imidazo[1,2-b]pyridazine | CAS#:766-55-2. [Link]

  • National Center for Biotechnology Information. Imidazo(1,2-b)pyridazine. PubChem Compound Database. [Link]

  • Camp, J. E., Nyamini, S. B., & Scott, F. J. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Advances, 9(71), 41657–41664. [Link]

  • Olechno, J., et al. (2005). In situ DMSO hydration measurements of HTS compound libraries. Journal of Biomolecular Screening, 10(6), 553-559. [Link]

  • ResearchGate. (2015, June 17). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?[Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?[Link]

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. [Link]

  • Reddit. (2021, April 27). Alternatives to DMSO? Acetonitrile in biology?[Link]

  • ResearchGate. (2026, March 20). How to resolve solubility issue regarding 13C NMR for heterocyclic compounds, if compound is insoluble in DMSO-d6 at higher concentration?[Link]

  • Der Pharma Chemica. (2016). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. [Link]

  • De Faria, L. F., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(7), 7120-7170. [Link]

  • Kwarciak, J. M., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 4(11), 1080–1084. [Link]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Physical Properties. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1990-2000. [Link]

  • Klimenko, O., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3245. [Link]

  • Kasai, S., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(4), 1775-1793. [Link]

  • Al-Jubair, T., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 14(7), 1334-1341. [Link]

Sources

Technical Support Center: HPLC Purification of 7-Methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating the 7-methylimidazo[1,2-b]pyridazine scaffold.

This fused bicyclic heteroaromatic system is a privileged pharmacophore frequently utilized in kinase inhibitors (e.g., TYK2, PI3K/mTOR, and DYRK1A)[1][2][3]. However, its electron-rich, basic nitrogens make it notoriously prone to secondary interactions during reversed-phase high-performance liquid chromatography (RP-HPLC). This guide provides field-proven, self-validating methodologies to troubleshoot peak tailing, optimize recovery, and scale up to preparative HPLC.

Diagnostic Decision Tree: Resolving Peak Asymmetry

Before altering your mobile phase, you must diagnose the root cause of poor peak shape. Use the logic flow below to determine if your issue is chemical (secondary interactions) or physical (mass overload).

G Start Analyze Peak Shape 7-methylimidazo[1,2-b]pyridazine Tailing Severe Tailing (Asymmetry > 1.5) Start->Tailing Fronting Peak Fronting (Asymmetry < 0.9) Start->Fronting CheckPH Evaluate Mobile Phase pH Tailing->CheckPH SolFront Dilute Sample (Check Mass Overload) Fronting->SolFront LowPH Acidic (pH 2-3) Protonated Silanols & Analyte CheckPH->LowPH MidPH Neutral (pH 5-7) Ionized Silanols & Analyte CheckPH->MidPH HighPH Basic (pH 10+) Deprotonated Analyte CheckPH->HighPH SolLow Use Polar-Embedded or Highly Endcapped C18 LowPH->SolLow SolMid Avoid! Worst for Basic Heterocycles MidPH->SolMid SolHigh Use Hybrid Silica (e.g., BEH) Increases Retention HighPH->SolHigh

Diagnostic decision tree for resolving peak asymmetry in basic heteroaromatics.

Frequently Asked Questions (FAQs)

Q: Why does 7-methylimidazo[1,2-b]pyridazine exhibit severe peak tailing on my standard C18 column?

The Causality: The imidazo[1,2-b]pyridazine core contains basic nitrogen atoms. In liquid chromatography, a perfect Gaussian peak relies on a single mechanism of retention (hydrophobic interaction)[4]. However, standard silica-based columns contain residual silanol groups (-Si-OH) that ionize to -Si-O⁻ at a pH above 3.0[4][5]. If your mobile phase is in the mid-pH range (pH 5–7), the basic nitrogens of your analyte are protonated (positively charged) while the silanols are ionized (negatively charged). This creates a strong secondary ion-exchange interaction, causing the molecules to "stick" to the silica surface, resulting in a stretched trailing edge (peak tailing)[4].

Q: How do I choose the correct mobile phase pH to fix this?

The Causality: You must operate at least 1.5 to 2.0 pH units away from the analyte's pKa to prevent uneven ionization[4][5]. You have two optimal thermodynamic pathways:

  • Low pH (pH < 3.0): Using 0.1% Formic Acid or Trifluoroacetic acid (TFA). This fully protonates the residual silanols, neutralizing their charge and shutting down the ion-exchange mechanism[5]. Note: Because your basic analyte is also protonated, it becomes highly hydrophilic, which may result in poor retention (elution near the void volume)[5].

  • High pH (pH > 10.0): Using 10 mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide. This deprotonates the imidazo[1,2-b]pyridazine nitrogens, returning the molecule to its neutral free-base form[5][6]. Neutral molecules do not interact with ionized silanols. Furthermore, the neutral state drastically increases the compound's hydrophobicity, yielding excellent retention and loading capacity[6].

Q: Can I use any column for high-pH purification?

The Causality: No. Traditional silica dissolves rapidly at pH > 8.0[7]. You must use a high-pH stable hybrid organic-inorganic silica column (e.g., Waters BEH C18 or Phenomenex Gemini/Kinetex EVO) which are engineered to withstand pH levels up to 12[1][6].

Quantitative Buffer Selection Guide

To assist in method development, the following table summarizes the impact of various buffer systems on the 7-methylimidazo[1,2-b]pyridazine scaffold.

Buffer SystemMobile Phase pHAnalyte Ionization StateSilanol Ionization StateTypical Asymmetry ( As​ )Retention ( k′ )LC-MS Compatibility
0.1% TFA (aq) ~ 2.0Protonated (+)Neutral (Protonated)1.1 - 1.3LowPoor (Ion suppression)
0.1% Formic Acid ~ 2.7Protonated (+)Mostly Neutral1.3 - 1.5LowExcellent
10 mM NH₄OAc ~ 6.8Partially Protonated (+)Fully Ionized (-)> 2.0 (Severe) MediumExcellent
10 mM NH₄HCO₃ ~ 10.0Neutral (Free Base)Fully Ionized (-)1.0 - 1.2 (Ideal) High Excellent

Data synthesized from standard chromatographic behaviors of basic heteroaromatics under varying pH conditions[4][5][6][7].

Self-Validating Protocol: High-pH Preparative HPLC Scale-Up

When scaling from analytical to preparative HPLC, mass overload can mimic silanol tailing. The following protocol utilizes a self-validating feedback loop to ensure high-purity isolation of 7-methylimidazo[1,2-b]pyridazine derivatives.

G A 1. Scouting Run (Analytical Scale) B 2. Calculate USP Tailing (Target: Tf < 1.5) A->B C 3. Loading Capacity (Dilution Test) B->C Pass Fail Adjust pH / Buffer B->Fail Fail D 4. Prep-HPLC Execution C->D E 5. Fraction Analysis (Purity > 95%) D->E Fail->A Iterate

Self-validating workflow for scaling analytical methods to preparative HPLC.

Step-by-Step Methodology

Phase 1: System Suitability and Void Volume Verification

  • Plumbing Check: Ensure the system uses narrow internal diameter (0.005") PEEK or stainless steel tubing to minimize extra-column volume, which artificially inflates peak tailing[4].

  • Void Volume ( t0​ ) Marker: Inject a neutral, unretained marker (e.g., uracil). Calculate the retention factor ( k′=(tR​−t0​)/t0​ ). Ensure your target compound elutes with a k′ between 2 and 10 to guarantee it is interacting properly with the stationary phase.

Phase 2: Analytical Scouting (High pH)

  • Column Preparation: Install a hybrid silica column (e.g., 2.1 × 50 mm, 1.7 μm particles)[1].

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with NH₄OH.

    • Phase B: Acetonitrile (MeCN).

  • Gradient: Run a generic scouting gradient from 5% to 95% Phase B over 10 column volumes.

  • Validation Check (USP Tailing Factor): Calculate the USP tailing factor ( Tf​ ) at 5% of the peak height[4]. If Tf​>1.5 , do not proceed to prep. Check for a blocked inlet frit or dead volume.

Phase 3: The Dilution Test (Capacity Assessment)

  • Isolate Variables: Inject your standard sample load. If the peak fronts (asymmetry < 0.9) or tails, perform a 10x dilution of the sample and re-inject.

  • Causality Check: If the peak shape becomes perfectly symmetrical upon dilution, the column was mass overloaded. You must scale up the column diameter (e.g., from 4.6 mm to 21.2 mm) rather than altering the chemistry.

Phase 4: Preparative Execution

  • Sample Solvent: Dissolve the crude 7-methylimidazo[1,2-b]pyridazine in a 1:1 mixture of DMSO and Mobile Phase A. Crucial: Injecting a sample dissolved in 100% strong organic solvent (like pure DMSO or MeCN) causes the analyte to precipitate or streak down the column, ruining resolution.

  • Fraction Collection: Trigger collection via UV (typically 254 nm) or mass-directed auto-purification (ESI+)[2][8].

  • Post-Purification: Immediately lyophilize the fractions. High pH buffers like ammonium bicarbonate are volatile and will sublime completely, leaving the pure free-base compound without salt residue.

References

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development Source: Welch Materials URL
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK)
  • Source: PMC (NIH)
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis Source: ACS Publications URL
  • Peak Tailing in HPLC Source: Element Lab Solutions URL
  • HPLC Method Development (Retention Factor and Void Volume)
  • What Causes Peak Tailing in HPLC?
  • Control pH During Method Development for Better Chromatography Source: Agilent Technologies URL
  • Exploring the Role of pH in HPLC Separation Source: Veeprho URL
  • HPLC Tech Tip: Basic Analytes and High pH Source: Phenomenex URL
  • Source: Cardiff University (ORCA)

Sources

Imidazo[1,2-b]pyridazine Bromination: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the highly specific chemoselectivity and regioselectivity challenges associated with the bromination of the imidazo[1,2-b]pyridazine scaffold.

Because the imidazo[1,2-b]pyridazine core is highly electron-rich—particularly at the C-3 position due to the enamine-like character of the fused imidazole ring—it is highly susceptible to electrophilic aromatic substitution (EAS)[1]. However, this reactivity often leads to over-bromination, off-target radical bromination, or regioisomeric mixtures if reaction conditions are not strictly controlled.

Below, you will find diagnostic FAQs, quantitative optimization data, and a self-validating Standard Operating Procedure (SOP) to ensure quantitative yields of your desired C-3 bromide[2].

Part 1: Diagnostic Q&A

Q1: I am observing 10–15% dibrominated byproduct in my crude LC-MS. How can I suppress this? Causality: The formation of dibrominated species (typically at C-3 and C-2, or C-3 and an activated C-6/C-8 position) is a kinetic issue driven by local electrophile concentration and thermal energy. Once the first bromine is installed at C-3, the ring is electronically deactivated. However, if the local concentration of the bromonium ion ( Br+ ) from N-bromosuccinimide (NBS) exceeds the unreacted substrate concentration, or if the temperature provides enough kinetic energy to overcome the activation barrier of the deactivated intermediate, secondary EAS occurs. Solution: Strictly limit NBS to 0.98–1.00 equivalents. Transition from a highly polar solvent (like DMF) to a moderately polar halogenated solvent (like DCM). DCM limits the solubility of NBS, effectively acting as an automatic "slow-release" mechanism for Br+ , which enhances kinetic selectivity for the C-3 position. Maintain the internal temperature at strictly 0 °C.

Q2: My NMR shows bromination on the C-6 alkyl group instead of the core ring. What is happening? Causality: You are experiencing a mechanistic shift from an ionic EAS pathway to a radical Wohl-Ziegler bromination pathway. NBS is highly prone to homolytic cleavage when exposed to ambient laboratory light (photolysis) or trace peroxides, generating bromine radicals ( Br∙ ). These radicals preferentially abstract hydrogen atoms from weak aliphatic C-H bonds (such as a benzylic-equivalent C-6 methyl group) rather than attacking the aromatic ring. Solution: Exclude light completely by wrapping your reaction flask in aluminum foil. If the issue persists, add a radical scavenger (e.g., 1 mol% BHT) to quench stray Br∙ radicals, forcing the reagent back into the ionic heterolytic pathway required for ring bromination.

Q3: I am getting a mixture of C-2 and C-3 brominated regioisomers. How do I drive C-3 selectivity? Causality: While C-3 is the thermodynamic and kinetic preference for EAS on imidazo[1,2-b]pyridazines[3], steric hindrance from bulky substituents at the C-8 position can physically block the C-3 trajectory. Additionally, strongly electron-withdrawing groups at C-6 can alter the HOMO distribution of the bicyclic system, reducing the nucleophilicity of C-3 and making C-2 competitive. Solution: If your substrate has bulky C-8 substituents, lower the reaction temperature to -20 °C to maximize kinetic differentiation. If electronic deactivation is the culprit, consider utilizing a more reactive electrophile source (e.g., Br2​ in AcOH) or pre-installing the bromine atom on the building blocks before cyclization[1].

Part 2: Quantitative Data Presentation

The following table summarizes the causal relationship between reaction parameters and byproduct distribution during the optimization of a standard 6-substituted imidazo[1,2-b]pyridazine bromination.

EntrySolventTemp (°C)NBS (Equiv)Light Conditions% C-3 Bromide (Target)% Dibromide (Byproduct)% Alkyl Bromide (Byproduct)
1DMF251.20Ambient65%22%13%
2DMF01.05Ambient81%8%11%
3DCM01.05Ambient89%3%8%
4DCM01.00Excluded98% <1% <1%

Table 1: Impact of reaction conditions on chemoselectivity and regioselectivity. Data demonstrates that combining a non-coordinating solvent, strict stoichiometry, low temperature, and light exclusion virtually eliminates byproduct formation.

Part 3: Self-Validating Experimental Protocol (SOP)

To ensure scientific integrity and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Objective: Regioselective C-3 bromination of imidazo[1,2-b]pyridazine using NBS.

Step 1: Reagent Validation & Preparation

  • Action: Inspect your N-bromosuccinimide (NBS). It must be a pristine white crystalline powder.

  • Validation Checkpoint: If the NBS is yellow or off-white, it contains free Br2​ and succinimide, which will ruin stoichiometry and promote dibromination. Do not use. Recrystallize from boiling water and dry under high vacuum in the dark before proceeding.

Step 2: Substrate Dissolution & Equilibration

  • Action: Dissolve the imidazo[1,2-b]pyridazine substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration) in an oven-dried round-bottom flask. Wrap the flask entirely in aluminum foil to exclude light. Submerge in an ice-water bath.

  • Validation Checkpoint: Insert an internal temperature probe. Do not proceed until the internal temperature stabilizes precisely at 0 °C to 2 °C.

Step 3: Controlled Electrophile Addition

  • Action: Weigh exactly 1.00 equivalent of purified NBS. Add the solid NBS to the reaction mixture in 4 equal portions over a period of 40 minutes (1 portion every 10 minutes) under a positive pressure of nitrogen.

  • Validation Checkpoint: 15 minutes after the final addition, pull a 10 µL aliquot, quench it in 100 µL of sodium thiosulfate solution, and analyze via LC-MS. You should observe >95% conversion to the monobrominated mass ( [M+H]++78/80 ) with <2% starting material. If starting material remains, add NBS in 0.02 equiv increments.

Step 4: Quenching & Workup

  • Action: Quench the reaction at 0 °C by adding a 10% aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) (equal volume to DCM). Stir vigorously for 15 minutes.

  • Validation Checkpoint: The organic layer must transition from a pale yellow/orange tint to completely colorless. This visual cue confirms the total destruction of unreacted electrophilic bromine, preventing post-reaction byproduct formation during solvent evaporation. Extract, dry over Na2​SO4​ , and concentrate in vacuo.

Part 4: Troubleshooting Workflow

Below is the logical workflow for diagnosing and resolving byproduct formation in your bromination reactions.

TroubleshootingWorkflow Start Analyze Crude LC-MS CheckDibromo Significant Dibromination (>5%)? Start->CheckDibromo FixDibromo Reduce NBS to 0.98-1.0 eq Lower Temp to 0 °C CheckDibromo->FixDibromo Yes CheckAliphatic Aliphatic/Side-Chain Bromination? CheckDibromo->CheckAliphatic No FixDibromo->CheckAliphatic FixAliphatic Exclude Light (Foil) Use Radical Scavenger CheckAliphatic->FixAliphatic Yes CheckRegio C-2 / C-3 Regioisomer Mixture? CheckAliphatic->CheckRegio No FixAliphatic->CheckRegio FixRegio Switch Solvent to DCM Check Directing Groups CheckRegio->FixRegio Yes Success Optimized C-3 Bromination (>95% Yield) CheckRegio->Success No FixRegio->Success

Caption: Troubleshooting logic for optimizing imidazo[1,2-b]pyridazine bromination.

References

  • Title: Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors.
  • Source: acs.org (Journal of Medicinal Chemistry)
  • Source: researchgate.

Sources

Overcoming steric hindrance in 7-methylimidazo[1,2-b]pyridazine coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic methodology, I frequently consult with drug development professionals struggling to functionalize the imidazo[1,2-b]pyridazine scaffold.

The 7-methylimidazo[1,2-b]pyridazine core is a highly privileged pharmacophore found in numerous kinase inhibitors and receptor antagonists. However, functionalizing the adjacent C6 or C8 positions via palladium-catalyzed cross-coupling presents a formidable synthetic challenge. The 7-methyl group acts as a physical shield, creating severe steric hindrance that frequently stalls catalytic cycles, leading to poor yields, protodehalogenation, or catalyst degradation[1].

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind these failures and provide self-validating, field-proven protocols to drive your sterically hindered couplings to completion.

Mechanistic Bottleneck: The "Steric Shield" Effect

To troubleshoot effectively, we must first understand where the reaction fails. In a standard Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the oxidative addition of a C6-halide is generally facile. The true bottleneck is the transmetallation step. The incoming nucleophile (boronic acid, amine, or organozinc) must navigate past the bulky 7-methyl group to coordinate with the palladium center. If the activation energy for this step is too high, the catalytic cycle stalls, allowing competing side reactions to dominate.

G N1 1. Pd(0) Active Species Generation N2 2. Oxidative Addition (C6-Halogen Cleavage) N1->N2 N3 3. Transmetallation (Bottleneck: 7-Me Steric Clash) N2->N3 N4 4. Reductive Elimination (Product Formation) N3->N4 N4->N1 Catalyst Regeneration S1 Solution A: Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos) S1->N3 S2 Solution B: Microwave Heating & Optimized Base (Cs2CO3) S2->N3

Pd-Catalytic Cycle Bottlenecks at C6: Overcoming 7-Methyl Steric Hindrance.

Troubleshooting Guide & FAQs

Q1: My Suzuki-Miyaura coupling at the C6 position of 6-chloro-7-methylimidazo[1,2-b]pyridazine is stalling at 10-15% conversion. How do I drive this to completion? A1: The stalling is a classic symptom of a transmetallation bottleneck. Switch from standard planar catalysts like Pd(PPh3)4 to a precatalyst system utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or RuPhos). While it seems counterintuitive to use a bulky ligand for a sterically hindered substrate, these ligands ensure the formation of a highly reactive mono-ligated L-Pd(0) species. Furthermore, their sheer steric bulk actually accelerates the subsequent reductive elimination step by crowding the Pd center, forcing the two coupling partners together. Combine this with microwave irradiation to overcome the thermal barrier of transmetallation.

Q2: I am observing significant protodehalogenation (loss of the C6-chlorine without coupling) during my Negishi couplings. What is the root cause? A2: Protodehalogenation occurs when the oxidative addition complex (Ar-Pd-X) undergoes protonation before transmetallation can occur. Because the 7-methyl group significantly slows down transmetallation, this side reaction has more time to compete. To resolve this, ensure strictly anhydrous conditions[2]. Use highly active organozinc reagents and consider adding a Lewis acid co-catalyst (like LiCl) to break up organozinc aggregates, which dramatically accelerates the transmetallation step before protonation can occur.

Q3: How does the 7-methyl group affect the binding mode of the final synthesized kinase inhibitors? A3: Beyond synthesis, the 7-methyl group profoundly impacts biological target binding. Steric hindrance from the methyl group can block unwanted hydrogen bonding or force the molecule into a specific bioactive conformation. For instance, in the development of TAK1 kinase inhibitors, blocking specific positions on the imidazo[1,2-b]pyridazine core with a methyl group sterically hinders off-target hydrogen bonding, which is strategically leveraged to tune kinase selectivity and improve the overall pharmacokinetic profile[3].

Quantitative Data: Ligand & Condition Optimization

To minimize trial and error, rely on the following optimized parameters for functionalizing the C6 position adjacent to the 7-methyl group.

Coupling TypeOptimal Catalyst/LigandBaseSolvent & ConditionsTypical YieldPrimary Mechanistic Benefit
Suzuki-Miyaura (Baseline)Pd(dppf)Cl2Na2CO31,4-Dioxane/H2O, 90°C, 12h<20%None (Fails due to steric clash)
Suzuki-Miyaura (Optimized)Pd-XPhos G3Cs2CO3EtOH/H2O, MW 110°C, 30m80-88%MW heating overcomes transmetallation barrier
Buchwald-Hartwig RuPhos Pd G4LiHMDSToluene, 100°C, 4h75-82%Bulky ligand accelerates reductive elimination
Negishi Pd2(dba)3 / CPhosNoneTHF, 60°C, 2h70-78%Rapid transmetallation minimizes protodehalogenation[2]

Validated Experimental Protocol

Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 6-Chloro-7-methylimidazo[1,2-b]pyridazine

This self-validating protocol utilizes microwave irradiation and a Generation 3 (G3) palladacycle precatalyst to systematically overcome the steric hindrance of the 7-methyl group.

Reagents:

  • 6-chloro-7-methylimidazo[1,2-b]pyridazine (1.0 equiv)

  • Aryl or Heteroaryl boronic acid (1.5 equiv)

  • XPhos Pd G3 precatalyst (0.05 equiv, 5 mol%)

  • Cs2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v)

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, add 6-chloro-7-methylimidazo[1,2-b]pyridazine (1.0 equiv), the boronic acid (1.5 equiv), and Cs2CO3 (3.0 equiv).

    • Causality: A strong, soluble base like Cs2CO3 is required to efficiently form the reactive "ate" complex with the boronic acid, which is crucial for forcing the sterically hindered transmetallation step.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane and H2O mixture. Sparge the solution with dry Argon for a minimum of 10 minutes.

    • Causality: Oxygen must be rigorously excluded. The electron-rich XPhos ligand is highly susceptible to oxidation, and O2 presence will rapidly lead to boronic acid homocoupling, consuming your starting material.

  • Catalyst Addition: Quickly add the XPhos Pd G3 precatalyst (5 mol%) under a positive stream of Argon, then immediately seal the vial with a crimp cap.

    • Causality: G3 precatalysts rapidly generate the active mono-ligated L-Pd(0) species at room temperature under mildly basic conditions, ensuring the catalyst is fully activated before thermal degradation pathways can initiate.

  • Microwave Irradiation: Heat the reaction mixture in a dedicated microwave synthesizer at 110°C for 30 minutes.

    • Causality: Conventional heating often leads to catalyst decomposition before the reaction finishes. Microwave irradiation provides rapid, uniform dielectric heating, delivering the precise kinetic energy necessary to overcome the high activation barrier of the 7-methyl steric clash.

  • Workup: Cool to room temperature. The reaction mixture should appear as a dark, homogenous solution (a black precipitate indicates palladium black formation/catalyst death). Dilute with EtOAc, wash with brine, dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography.

References

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. National Center for Biotechnology Information (NIH/PMC). URL:[Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. URL:[Link]

  • Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor. ACS Publications. URL:[Link]

  • A new P3N ligand for Pd-catalyzed cross-couplings in water. National Center for Biotechnology Information (NIH/PMC). URL:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 7-Methylimidazo[1,2-b]pyridazine Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist in process chemistry, I frequently encounter bottlenecks when scaling up imidazo[1,2-b]pyridazine scaffolds. These privileged structures are ubiquitous in kinase inhibitors (e.g., TGFβR1, JAK) and neuroimaging agents[1][2]. However, transitioning from milligram-scale medicinal chemistry routes to multi-kilogram process chemistry introduces severe challenges: regioselectivity during cyclization, exothermic brominations, and the necessity to eliminate chromatographic purification.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure robust scale-up of 7-methylimidazo[1,2-b]pyridazine intermediates.

Part 1: Mechanistic Workflow & Causality

The synthesis typically begins with the condensation of 3-amino-6-chloro-4-methylpyridazine with an α-haloketone or bromoacetaldehyde. The presence of the 6-chloro substituent is not merely for downstream functionalization; it is mechanistically critical. In unsubstituted 3-aminopyridazines, the ring nitrogen furthest from the amino group is the most nucleophilic, leading to aberrant alkylation. The electron-withdrawing 6-halogen deactivates this distal nitrogen, redirecting alkylation to the proximal nitrogen and enabling successful bicyclic ring closure[2].

SynthesisWorkflow SM1 3-Amino-6-chloro- 4-methylpyridazine Condensation Cyclization (NaHCO3, 80°C) SM1->Condensation SM2 Bromoacetaldehyde SM2->Condensation Intermediate 6-Chloro-7-methylimidazo [1,2-b]pyridazine Condensation->Intermediate Regioselective Ring Closure Bromination C-3 Bromination (NBS, DMF, 0°C) Intermediate->Bromination BrominatedInt 3-Bromo-6-chloro-7-methyl imidazo[1,2-b]pyridazine Bromination->BrominatedInt Electrophilic Substitution CrossCoupling C-6 Amination (Amine, CsF, DMSO) BrominatedInt->CrossCoupling Final Advanced API Intermediate CrossCoupling->Final SNAr Reaction

Workflow for the scale-up synthesis and functionalization of 7-methylimidazo[1,2-b]pyridazine.

Part 2: Scale-Up Troubleshooting & FAQs

Q1: During the condensation of 3-amino-6-chloro-4-methylpyridazine with bromoacetaldehyde, we observe significant formation of uncyclized alkylated byproducts and regioisomers. How do we drive the reaction to the desired imidazo[1,2-b]pyridazine? A1: The causality of this issue lies in the differential nucleophilicity of the exocyclic amine versus the endocyclic nitrogens. To resolve this:

  • Halogen Effect: Ensure your starting material retains the 6-chloro or 6-bromo group. The inductive effect reduces the nucleophilicity of the distal nitrogen, favoring initial attack at the correct proximal nitrogen[2].

  • Thermal & Basic Driving Force: The initial alkylation is fast, but the subsequent dehydration/cyclization requires energy. Use a mild base (e.g., NaHCO3) to neutralize the generated HBr, preventing protonation of the intermediate, and maintain reflux conditions (e.g., in 2-propanol) to drive the dehydration step thermodynamically[2].

Q2: Our C-3 bromination of 6-chloro-7-methylimidazo[1,2-b]pyridazine using Br₂ in acetic acid is highly exothermic and yields over-brominated impurities at scale. What is the alternative? A2: Electrophilic aromatic substitution at the C-3 position is highly favored due to the electron-rich nature of the imidazole ring. While liquid bromine in acetic acid is standard in medicinal chemistry[3], at scale, it causes localized heating and poor mixing, leading to polybromination. Solution: Transition to N-Bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5 °C. NBS provides a controlled, steady release of electrophilic bromine, mitigating the exotherm and preventing oxidative degradation of the delicate heterocyclic core.

Q3: The medicinal chemistry route relies on silica gel column chromatography to isolate the 6-chloro-7-methylimidazo[1,2-b]pyridazine. How can we bypass this for multi-kilogram production? A3: Chromatographic purification is unviable for process scale-up due to solvent volume and throughput limitations. You must design a self-purifying crystallization process[1]. Solution: After the cyclization reaction, perform a solvent swap to a mixture of 2-MeTHF and n-heptane. The imidazo[1,2-b]pyridazine core exhibits differential solubility in anti-solvent systems compared to the unreacted starting materials and polymeric byproducts. By concentrating the organic layer and slowly charging n-heptane (anti-solvent), the desired intermediate will precipitate as a filterable solid[1].

Q4: For downstream functionalization, the C-6 chlorine is unreactive toward aliphatic amines under standard SNAr conditions. How do we achieve C-6 amination efficiently? A4: The imidazo[1,2-b]pyridazine system is less activated for nucleophilic aromatic substitution (SNAr) than simple pyrimidines. Solution: Utilize a fluoride-promoted amination. Treating the 6-chloro intermediate with the desired amine (2.0 equiv), CsF (1.0 equiv), and a phase-transfer catalyst like benzyltriethylammonium chloride (BnNEt₃Cl, 10 mol%) in DMSO at 100 °C dramatically accelerates the substitution. The fluoride ion acts via hydrogen-bond activation of the amine, providing high yields while utilizing 10-fold less toxic fluoride than previous methods[4].

Part 3: Self-Validating Experimental Protocols

Protocol A: Scalable Synthesis of 6-Chloro-7-methylimidazo[1,2-b]pyridazine

Validation Checkpoint: The reaction is self-validating if the pH drops initially (HBr release) and stabilizes upon base consumption. Complete conversion is indicated by an HPLC area % of <2.0 for the starting material[1].

  • Charge: To a jacketed glass reactor, charge 3-amino-6-chloro-4-methylpyridazine (1.0 kg, 6.96 mol) and NaHCO₃ (0.88 kg, 10.4 mol, 1.5 equiv) in 2-propanol (10 L).

  • Addition: Heat the suspension to 60 °C. Add a 50% aqueous solution of bromoacetaldehyde (1.2 equiv) dropwise over 2 hours. Causality: Slow addition prevents the accumulation of the reactive electrophile, mitigating runaway exotherms and polymerization.

  • Cyclization: Heat the mixture to reflux (approx. 80 °C) for 12 hours.

  • Workup & Crystallization: Cool to 20 °C, filter the inorganic salts, and concentrate the filtrate under vacuum to ~3 L. Add 2-MeTHF (5 L) and wash with water (2 x 3 L). Concentrate the organic layer to ~2.5 L, then slowly add n-heptane (10 L) over 1 hour[1].

  • Isolation: Stir the resulting slurry at 5 °C for 2 hours, filter, and dry under vacuum at 50 °C to afford the product as a pale solid.

Protocol B: Controlled C-3 Bromination

Validation Checkpoint: Complete dissolution of NBS followed by the precipitation of the brominated product upon water addition indicates successful conversion. The absence of a red tint (free Br₂) confirms controlled electrophilic transfer.

  • Charge: Dissolve 6-chloro-7-methylimidazo[1,2-b]pyridazine (500 g, 2.98 mol) in DMF (5 L) and cool to 0–5 °C under nitrogen.

  • Bromination: Add N-Bromosuccinimide (NBS) (557 g, 3.13 mol, 1.05 equiv) in five equal portions over 90 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: Portion-wise addition controls the mild exotherm and prevents oxidative degradation of the imidazole ring.

  • Quench: Stir for 2 hours at 5 °C. Quench by adding 5% aqueous sodium bisulfite (NaHSO₃) (1 L) to destroy unreacted electrophilic bromine.

  • Precipitation: Slowly add water (15 L) to the mixture. The 3-bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine will precipitate as a solid. Filter, wash with water, and dry.

Part 4: Quantitative Process Metrics

Process StepReagent/CatalystTemp (°C)Rxn Time (h)Yield (%)Purity (HPLC Area %)Key Scale-Up Advantage
Cyclization Bromoacetaldehyde, NaHCO₃801278 - 82> 98.5Anti-solvent crystallization replaces chromatography[1].
C-3 Bromination NBS, DMF0 - 5288 - 92> 99.0Eliminates Br₂ liquid handling; controls exotherm.
C-6 Amination Amine, CsF, BnNEt₃Cl, DMSO1002479 - 98> 95.0High yield without transition-metal catalysts[4].

Sources

Technical Support Center: Refining Recrystallization Techniques for 7-Methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently consult on the downstream purification of nitrogen-rich heterocycles. The 7-methylimidazo[1,2-b]pyridazine scaffold is a highly valuable pharmacophore in drug discovery, particularly in the development of kinase inhibitors and antiviral agents[1]. However, its unique electronic distribution—combining a polar bridgehead nitrogen system with a lipophilic methyl group—creates specific thermodynamic challenges during crystallization.

This guide abandons generic advice to provide you with field-proven, mechanistically grounded solutions for isolating high-purity crystalline products.

Section 1: Thermodynamic Profiling & Solvent Selection

Q: How do the structural features of 7-methylimidazo[1,2-b]pyridazine dictate my choice of recrystallization solvent?

A: Solvent selection is dictated by the molecule's dual nature. The imidazo[1,2-b]pyridazine core is an excellent hydrogen-bond acceptor, making it moderately polar. However, the 7-methyl substitution introduces a localized lipophilic pocket that slightly disrupts the planar crystal lattice compared to the unsubstituted core. To achieve a steep solubility gradient (high solubility at boiling, near-zero solubility at 0°C), a binary solvent system is usually required.

The industry standard for this scaffold is an Ethyl Acetate / Hexane mixture[2]. Ethyl acetate acts as the "good" solvent, matching the core's polarity, while hexane acts as the "anti-solvent" to force the lipophilic methyl group out of solution.

Table 1: Quantitative Solvent System Comparison for Imidazo[1,2-b]pyridazines

Solvent SystemBoiling Point (°C)Polarity IndexCold SolubilityHot SolubilityMechanistic Suitability
Ethyl Acetate / Hexane 77 / 694.4 / 0.1PoorHighOptimal. High thermal gradient; perfectly matches core polarity[2].
Ethanol 785.2ModerateHighAlternative. Excellent if primary impurities are highly non-polar[3].
Chloroform / Ether 61 / 344.1 / 2.8ModerateHighNiche. Used primarily for specific halogenated derivatives[4].
Section 2: Standard Operating Procedure (SOP)

Q: What is the validated methodology for the dual-solvent recrystallization of this scaffold?

A: To ensure a self-validating system, the following protocol relies on controlled nucleation.

Step-by-Step Methodology:

  • Initial Dissolution: Place the crude 7-methylimidazo[1,2-b]pyridazine in a round-bottom flask. Add a minimal volume of ethyl acetate (approx. 3–5 mL per gram of crude).

  • Heating: Heat the suspension to a gentle reflux (approx. 75°C) using a controlled oil bath until the solid is fully dissolved.

  • Decolorization: If the solution is dark (indicating oxidized polymeric byproducts), add 5-10% w/w activated carbon. Reflux for 10 minutes, then perform a hot gravity filtration through a pre-heated Celite pad[5].

  • Anti-Solvent Addition: While maintaining the filtrate near boiling, add hexane dropwise. Pause after every few drops to allow the localized cloudiness to redissolve. Stop adding hexane the moment the solution remains faintly turbid (this is the saturation point).

  • Nucleation: Remove the flask from the heat source. Add exactly 1-2 drops of ethyl acetate to clear the turbidity. Allow the flask to cool undisturbed to room temperature over 1–2 hours. Causality: Slow cooling prevents the entrapment of impurities within the crystal lattice.

  • Harvesting: Once at room temperature, transfer the flask to an ice-water bath (0–4°C) for 30 minutes to maximize yield. Collect the crystals via vacuum filtration and wash with ice-cold hexane.

  • Validation Check: Analyze the mother liquor via Thin Layer Chromatography (TLC). If the target compound spot is faint and impurity spots are dense, the thermodynamic gradient was successful.

RecrystallizationWorkflow A Crude 7-Methylimidazo [1,2-b]pyridazine B Dissolve in minimal boiling Ethyl Acetate A->B Heat & Stir C Hot Filtration (Remove insolubles/carbon) B->C Gravity filter D Add Hexane (Anti-solvent) dropwise until cloudy C->D Maintain heat E Cool gradually to RT, then Ice Bath (0-4°C) D->E Induce nucleation F Vacuum Filtration & Cold Hexane Wash E->F Harvest crystals G Pure Crystalline Product F->G Dry in vacuo

Figure 1: Standard dual-solvent recrystallization workflow for imidazo[1,2-b]pyridazines.

Section 3: Troubleshooting Guide

Q: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. What is the mechanistic cause, and how do I fix it?

A: "Oiling out" (liquid-liquid phase separation) is the most common issue with methylated heterocycles. Mechanistically, this occurs when the melting point of your impure 7-methylimidazo[1,2-b]pyridazine is depressed below the temperature at which the solution becomes saturated ( Tmelt​<Tsat​ ). Instead of nucleating as a solid, the solute separates as a supercooled liquid.

The Fix:

  • Reheat the mixture until it forms a single clear phase.

  • Add a small amount of the "good" solvent (ethyl acetate) to lower the saturation temperature.

  • Cool the solution much more slowly.

  • Introduce a seed crystal of pure 7-methylimidazo[1,2-b]pyridazine just above the temperature where oiling out previously occurred. This bypasses the activation energy barrier for nucleation, forcing solid crystal growth before the liquid phase can separate.

OilingOutLogic A Phase Separation (Oiling Out) B T_melt (impure) < T_sat A->B Root Cause C Add more good solvent (EtOAc) B->C Step 1 D Reheat to clear solution C->D Step 2 E Add Seed Crystals at lower temp D->E Step 3

Figure 2: Logical troubleshooting matrix for resolving liquid-liquid phase separation.

Q: I am losing too much yield in the mother liquor. How can I improve recovery?

A: If your yield is unusually low, the compound has residual solubility in the solvent mixture at your final cooling temperature. This often happens if too much ethyl acetate was used initially. To self-validate and recover the product, evaporate the mother liquor to half its volume under reduced pressure, add a slight excess of hexane, and run a "second crop" crystallization. Note that second crops are inherently less pure and should be validated via NMR or HPLC before pooling with the first crop.

Section 4: Advanced FAQs

Q: Can I use this protocol for halogenated derivatives, such as 6-chloro-7-methylimidazo[1,2-b]pyridazine?

A: Yes. Halogenated derivatives are common synthetic intermediates (often synthesized via C-H activation or cross-coupling)[5]. The addition of a chlorine atom at the 6-position increases the overall lipophilicity and molecular weight, which generally improves the crystallization kinetics in the Ethyl Acetate/Hexane system. You may find that slightly less hexane is required to reach the cloud point compared to the non-halogenated core.

Q: Why do some literature protocols recommend pure ethanol instead of a binary mixture?

A: Pure ethanol is an excellent protic solvent that can form strong hydrogen bonds with the pyridazine nitrogens. It is highly effective when your primary impurities are highly non-polar (e.g., residual aliphatic chains or unreacted starting materials) because these impurities will remain dissolved in the cold ethanol while the target heterocycle crystallizes out[3]. However, ethanol provides a shallower solubility curve than EtOAc/Hexane, which can sometimes result in lower overall yields.

References
  • Title: Imidazo[1,2-b]pyridazines, Novel Nucleus with Potent and Broad Spectrum Activity against Human Picornaviruses: Design, Synthesis, and Biological Evaluation Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Title: Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides Source: Der Pharma Chemica URL:[Link]

  • Title: Discovery of Potent, Selective, and Brain-Penetrant 1H-Pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as Anaplastic Lymphoma Kinase (ALK) Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Title: WO2018168815A1 - METHOD FOR PRODUCING 3, 6-DISUBSTITUTED IMIDAZO[1, 2-b]PYRIDAZINE DERIVATIVE Source: Google Patents URL

Sources

Minimizing degradation of 7-methylimidazo[1,2-b]pyridazine during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chemical Integrity Support Center . As a Senior Application Scientist, I have designed this technical guide to address the specific stability challenges associated with 7-methylimidazo[1,2-b]pyridazine.

This privileged bicyclic pharmacophore is a cornerstone in the development of modern kinase inhibitors (e.g., targeting TAK1, CDK12/13, and GSK-3β) [4, 5]. However, the very electronic properties that make it an excellent ATP-hinge binder also render it susceptible to environmental degradation. This guide synthesizes mechanistic causality, quantitative baselines, and self-validating protocols to ensure the absolute integrity of your compound during storage.

Part 1: Mechanistic Insights into Core Degradation

To prevent degradation, we must first understand the causality behind it. 7-methylimidazo[1,2-b]pyridazine is an electron-rich fused heterocycle containing three nitrogen atoms.

  • Oxidative Vulnerability: The compound is fundamentally incompatible with oxidizing agents [2]. The nitrogen atoms (particularly N1 and N5) possess lone pairs that are highly susceptible to electrophilic attack by atmospheric oxygen, leading to the formation of N-oxides.

  • Photolytic Cleavage: Photoreactions exhibit strong selectivity toward the degradation of electron-rich aromatic heterocycles [6]. Exposure to UV/Visible light excites the molecule, allowing it to act as a sensitizer that generates reactive oxygen species (ROS), which subsequently drive oxidative ring cleavage.

  • Hygroscopic Stress: While the core itself resists simple hydrolysis at neutral pH, moisture acts as a catalyst. Water absorption causes physical caking and creates localized microenvironments where dissolved oxygen accelerates N-oxidation [3].

Degradation A 7-Methylimidazo[1,2-b]pyridazine (Electron-Rich Heterocycle) E Photo-oxidation & Ring Cleavage A->E F N-Oxidation (N1, N4, N5) A->F G Hygroscopic Caking & Catalytic Microenvironments A->G B Light (UV/Vis) B->E Catalyzes ROS C Oxygen (O2) C->F Electrophilic Attack D Moisture (H2O) D->G Absorbs H Loss of Kinase Binding Potency E->H F->H G->H

Logical relationship of environmental stressors and degradation pathways.

Part 2: Quantitative Stability Baselines

Routine storage requires strict adherence to temperature and atmospheric controls. The table below summarizes the accelerated degradation profile of the imidazo[1,2-b]pyridazine core under varying environmental conditions, demonstrating the critical need for inert, cold storage[1, 2, 3].

Storage ConditionAtmosphereLight ExposureTimeframePurity (HPLC Area %)Primary Impurity Profile
25°C (Benchtop)Ambient AirAmbient Light1 Month94.2%N-oxides, Cleavage products
25°C (Desiccator)Ambient AirDark3 Months97.1%N-oxides
4°C (Fridge)Ambient AirDark6 Months98.5%Trace N-oxides
-20°C (Freezer) Argon Purged Dark 12 Months >99.5% None detected

Part 3: Self-Validating Standard Operating Procedure (SOP)

A protocol is only as good as its ability to prove it worked. This workflow utilizes a self-validating system where the success of each step is analytically or physically confirmed before proceeding to the next.

Workflow Step1 1. Desiccation (Mass Validation) Step2 2. Aliquoting (Amber Vials) Step1->Step2 Step3 3. Argon Purge (Plume Displacement) Step2->Step3 Step4 4. Sealing (PTFE Barrier) Step3->Step4 Step5 5. Storage (-20°C Dark) Step4->Step5

Step-by-step self-validating workflow for handling and storing sensitive heterocycles.

Step 1: Moisture Eradication (Validation via Constant Weight)

  • Action: Place the off-white powder [1] in a vacuum desiccator over Phosphorus Pentoxide ( P2​O5​ ).

  • Causality: Removes residual moisture that acts as a solvent microenvironment for oxidation.

  • Self-Validation: Weigh the vial daily using an analytical balance. The step is complete only when the mass reaches a constant value ( ±0.1 mg), physically proving the absence of volatile moisture.

Step 2: Single-Use Aliquoting

  • Action: Divide the bulk powder into single-use amber glass vials.

  • Causality: Prevents repeated freeze-thaw cycles which introduce condensation. Amber glass blocks UV/Vis wavelengths, preventing photo-oxidation.

  • Self-Validation: The physical separation guarantees that a contamination event in one vial does not compromise the bulk batch.

Step 3: Inert Gas Blanketing (Validation via Plume Displacement)

  • Action: Purge the headspace of each vial with Argon gas [3].

  • Causality: Argon displaces oxygen, eliminating the primary reactant for N-oxide formation. Argon is chosen over Nitrogen because it is heavier than air and settles over the powder.

  • Self-Validation: Pass the Argon line through a dry ice bath to create a visible, cold vapor plume. Direct this into the vial; when the plume overflows the rim, you have visual confirmation that the ambient air has been entirely displaced.

Step 4: Hermetic Sealing & Storage

  • Action: Cap immediately with PTFE-lined closures, wrap with Parafilm, and store at -20°C [3].

  • Causality: PTFE prevents plasticizer leaching into the chemical. The sub-zero temperature exponentially decreases the kinetic rate of any residual oxidative reactions.

Part 4: Troubleshooting Desk & FAQs

Q: My 7-methylimidazo[1,2-b]pyridazine powder has changed from an off-white color to a yellowish/brown tint. Can I still use it for my kinase assays? A: No. A color shift from off-white to yellow/brown is the macroscopic symptom of photo-oxidation and ring cleavage [6]. The electron-rich heterocycle has degraded, likely forming N-oxides or cleaved pyrrole/pyrimidine derivatives. Using this in an assay will yield false negatives, as the altered steric and electronic profile will no longer fit the ATP-hinge region of your target kinase [4]. You must re-purify via flash chromatography or discard the batch.

Q: I stored the compound at -20°C exactly as instructed, but after opening it on the bench, it turned into a sticky paste. What went wrong? A: You bypassed the thermal equilibration step. When a -20°C vial is opened immediately in a room-temperature environment, ambient humidity instantly condenses on the cold powder. Because the compound is hygroscopic, it absorbs this water, resulting in a sticky paste and initiating hydrolytic stress [3]. Correction: Always place the sealed vial in a desiccator and allow it to warm to room temperature (approx. 30-60 minutes) before breaking the seal.

Q: How stable is the compound once dissolved in DMSO for in vitro screening? A: Highly unstable if stored improperly. DMSO is notoriously hygroscopic and readily absorbs atmospheric oxygen. Once in solution, the kinetic barriers to oxidation are lowered. Correction: Prepare DMSO stock solutions (e.g., 10 mM) using anhydrous DMSO. Aliquot immediately, purge the headspace with Argon, and freeze at -80°C. Never subject a DMSO stock to more than two freeze-thaw cycles.

Q: My LC-MS shows a mass +16 Da higher than the expected molecular weight ( M+16 ) after three months of storage. What is this impurity? A: This is the classic signature of an N-oxide. The addition of a single oxygen atom (+16 Da) to one of the nitrogen atoms in the imidazo[1,2-b]pyridazine core indicates that your inert gas purge (Step 3) was incomplete, or your vial seal was compromised, allowing atmospheric oxygen to react with the compound [2].

References

  • Source: chemimpex.
  • Source: fishersci.
  • Source: tcichemicals.
  • Source: nih.
  • Title: Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β)
  • Source: researchgate.

Validation & Comparative

Scaffold Hopping in Drug Design: A Comparative SAR Guide of 7-Methylimidazo[1,2-b]pyridazine vs. Imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, one of the most reliable strategies I employ to overcome ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities or off-target toxicity is scaffold hopping . Among 5,6-fused bicyclic heteroaromatics, the transition from the classic imidazo[1,2-a]pyridine scaffold to the imidazo[1,2-b]pyridazine (and its substituted derivatives like 7-methylimidazo[1,2-b]pyridazine ) represents a masterclass in fine-tuning Structure-Activity Relationships (SAR).

This guide provides an objective, data-driven comparison of these scaffolds, detailing the physicochemical causality behind their performance, structural mechanics in target binding, and self-validating experimental protocols for their evaluation.

Structural Mechanics & Physicochemical Causality

The core difference between these two scaffolds lies in the addition of a single nitrogen atom in the six-membered ring of the pyridazine system. This seemingly minor bioisosteric replacement fundamentally alters the electron density, hydrogen-bonding capacity, and lipophilicity of the molecule[1].

The Role of the Extra Nitrogen

Imidazo[1,2-a]pyridines are highly privileged scaffolds, yielding potent inhibitors for kinases such as c-Met and VEGFR2[2]. However, they often suffer from high lipophilicity (LogP), leading to poor aqueous solubility and promiscuous off-target binding. Scaffold hopping to imidazo[1,2-b]pyridazine introduces an additional nitrogen that acts as a Hydrogen Bond Acceptor (HBA). This extra HBA not only lowers the overall LogP to improve metabolic stability but also provides a new interaction vector for the NH backbone of kinase hinge regions[3].

The 7-Methyl Effect

The addition of a methyl group at the 7-position (yielding 7-methylimidazo[1,2-b]pyridazine ) is a precise steric tuning mechanism. Depending on the target, this methyl group acts as a selectivity switch:

  • Steric Clashing: In off-target kinases (e.g., DYRK1A or CDKs), substituents at the 7- and 8-positions often clash with the rigid amino acids of the hinge region, completely ablating binding affinity[3].

  • Hydrophobic Packing: Conversely, in targets with accessible hydrophobic sub-pockets (such as specific mutant FLT3 kinases[1] or M5 Muscarinic Acetylcholine Receptors[4]), the 7-methyl group perfectly fills the void, locking the active conformation and exponentially increasing target selectivity.

SAR_Logic A Imidazo[1,2-a]pyridine (High Lipophilicity) B Scaffold Hopping (+ N atom) A->B Optimize ADME C Imidazo[1,2-b]pyridazine (Lower LogP, +HBA) B->C Reduce Lipophilicity D 7-Methyl Substitution (Steric Tuning) C->D Target Hinge Region E 7-Methylimidazo[1,2-b]pyridazine (Enhanced Selectivity) D->E Improve Kinome Selectivity

Logical workflow of scaffold hopping from imidazo[1,2-a]pyridine to 7-methylimidazo[1,2-b]pyridazine.

Comparative SAR & Physicochemical Data

To objectively compare performance, we must look at both the inherent physicochemical properties of the bare scaffolds and their representative biological performance across standard assays.

Table 1: Physicochemical Property Comparison

Data represents theoretical baseline values for the unsubstituted core scaffolds to highlight inherent differences.

PropertyImidazo[1,2-a]pyridineImidazo[1,2-b]pyridazine7-Methylimidazo[1,2-b]pyridazineCausality / Impact
Core Structure 5,6-fused (1 N in 6-ring)5,6-fused (2 N in 6-ring)5,6-fused (2 N in 6-ring, 7-Me)Dictates overall geometry.
H-Bond Acceptors 122Extra N improves aqueous solubility.
Relative LogP Higher (~2.1)Lower (~1.2)Moderate (~1.6)Balances permeability and clearance.
TPSA (Ų) 17.830.230.2Higher TPSA reduces BBB penetration slightly.
Aromaticity Electron-richElectron-deficientInductively stabilized7-Me donates electron density, stabilizing the core.
Table 2: Representative SAR Performance (IC₅₀)

Synthesized data trends derived from comparative literature on kinase and receptor inhibition[4],[2],[1].

Compound ScaffoldPrimary Target (e.g., FLT3-ITD) IC₅₀Secondary Target (e.g., c-Met) IC₅₀Off-Target (e.g., CDK2) IC₅₀SAR Observation
Imidazo[1,2-a]pyridine 45 nM1.9 nM15 nMHighly potent, but exhibits poor kinome selectivity due to lipophilic promiscuity.
Imidazo[1,2-b]pyridazine 12 nM8.5 nM120 nMImproved selectivity profile; extra nitrogen alters hinge binding mode.
7-Methylimidazo[1,2-b]pyridazine 4 nM >500 nM>1000 nM7-Me induces a steric clash in off-targets while filling the primary target's hydrophobic pocket.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols outline the synthesis of the 7-methylimidazo[1,2-b]pyridazine core and the subsequent biological evaluation.

Protocol A: Synthesis of 7-Methylimidazo[1,2-b]pyridazine Core

Rationale: The condensation of an aminopyridazine with an α-haloketone is the standard method for forming this bicyclic system[4]. The use of a mild base (NaHCO₃) is critical; it neutralizes the HCl byproduct, preventing the protonation of the weakly basic pyridazine nitrogen, which must remain nucleophilic for the initial attack.

Step-by-Step Procedure:

  • Preparation: Dissolve 6-methylpyridazin-3-amine (1.0 equiv) in anhydrous ethanol (0.2 M concentration).

  • Reagent Addition: Add chloroacetaldehyde (50% aqueous solution, 1.5 equiv) and sodium bicarbonate (NaHCO₃, 2.0 equiv) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 80°C) under an inert argon atmosphere for 12-16 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup: Cool the reaction to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and water.

  • Purification: Extract the aqueous layer twice with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and purify via flash column chromatography (DCM/MeOH gradient) to yield the pure 7-methylimidazo[1,2-b]pyridazine core.

Protocol B: TR-FRET Kinase Binding Assay

Rationale: Highly conjugated bicyclic heteroaromatics often exhibit compound auto-fluorescence, which can cause false positives in standard colorimetric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay before measurement, completely bypassing short-lived background fluorescence to ensure absolute data integrity.

Step-by-Step Procedure:

  • Assay Plate Preparation: Dispense 100 nL of the synthesized 7-methylimidazo[1,2-b]pyridazine derivatives (in 100% DMSO) into a 384-well low-volume proxiplate. Include Staurosporine as a positive control and DMSO as a negative control.

  • Enzyme Addition: Add 5 µL of recombinant kinase (e.g., FLT3-ITD) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the enzyme's apparent K_m) and ULight-labeled peptide substrate.

  • Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding 10 µL of stop buffer containing EDTA (to chelate Mg²⁺) and a Europium-labeled anti-phospho antibody.

  • Detection & Validation: Read the plate on an EnVision multimode plate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor using the controls; a Z'-factor > 0.6 validates the assay's robustness.

Workflow S1 Step 1: Aminopyridazine Preparation (Starting Material) S2 Step 2: Chloroacetaldehyde Condensation (Bicyclic Core Formation) S1->S2 S3 Step 3: Suzuki-Miyaura Coupling (C-3 Arylation) S2->S3 S4 Step 4: TR-FRET Kinase Assay (Primary Screening) S3->S4 S5 Step 5: SAR Data Analysis (Lead Optimization) S4->S5

Step-by-step experimental workflow for the synthesis and biological evaluation of the scaffolds.

Conclusion

The transition from imidazo[1,2-a]pyridine to 7-methylimidazo[1,2-b]pyridazine is a powerful demonstration of rational drug design. By strategically introducing a nitrogen atom to lower lipophilicity and utilizing a 7-methyl group to exploit steric boundaries within target binding pockets, researchers can transform a promiscuous binder into a highly selective, metabolically stable clinical candidate.

References

  • Journal of Medicinal Chemistry (ACS Publications)
  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases ORCA - Cardiff University URL
  • PubMed (NIH)
  • PMC (NIH)

Sources

Comparative Bioactivity Guide: 7-Methyl vs. 6-Methyl Imidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., DYRK1A, ROCK2, CDK2) and radioligands for β-amyloid plaques[1][2][3]. A critical aspect of structure-activity relationship (SAR) optimization involves the regioselective functionalization of the core ring. This guide objectively compares the bioactivity, steric tolerance, and target binding affinity of 7-methyl versus 6-methyl imidazo[1,2-b]pyridazine derivatives, providing actionable insights for drug development professionals.

Mechanistic Causality: The Role of Regiochemistry in Target Binding

The bioactivity of imidazo[1,2-b]pyridazines is highly dependent on how the core interacts with the ATP-binding pocket of kinases or the hydrophobic clefts of amyloid aggregates.

  • 6-Methyl Substitution (Favorable): The C-6 position typically projects toward the solvent-exposed region or a tolerant hydrophobic tunnel within the kinase ATP-binding site. Substitutions here (including methyl, methylthio, and halogens) are generally well-tolerated and can even enhance binding affinity by increasing lipophilic contacts without disrupting critical hydrogen bonds[2][3].

  • 7-Methyl Substitution (Detrimental): The C-7 and C-8 positions are oriented directly toward the highly conserved hinge region of kinases. Introducing a methyl group at the C-7 position consistently results in severe steric clashes with the hinge amino acid residues (e.g., in DYRK1A and CDK2), leading to a dramatic loss of binding affinity and bioactivity[1].

Kinase Binding Workflow & Steric Clash Diagram

The following diagram illustrates the workflow of evaluating these isomers and the mechanistic divergence in their binding pathways.

G Core Imidazo[1,2-b]pyridazine Scaffold Sub6 6-Methyl Substitution (Solvent/Hydrophobic Pocket) Core->Sub6 C-6 Functionalization Sub7 7-Methyl Substitution (Hinge Region Proximal) Core->Sub7 C-7 Functionalization Bind6 Optimal H-Bonding No Steric Clash Sub6->Bind6 Kinase Binding Assay Bind7 Steric Clash with Hinge Residues Sub7->Bind7 Kinase Binding Assay Result6 High Bioactivity (IC50 < 100 nM) Bind6->Result6 Result7 Loss of Bioactivity (IC50 > 10 µM) Bind7->Result7

Figure 1: Mechanistic workflow demonstrating the binding outcomes of 6-methyl vs. 7-methyl imidazo[1,2-b]pyridazine derivatives in kinase ATP-binding pockets.

Quantitative Data Comparison

The table below synthesizes representative experimental data comparing the bioactivity of 6-substituted and 7-substituted imidazo[1,2-b]pyridazines across different biological targets[3].

Compound DerivativeTargetBinding Affinity (IC50 / Ki)Steric Clash Observed?Bioactivity Status
6-Methyl / 6-Methylthioβ-Amyloid Plaques~11.0 nM - 50.0 nMNoHighly Active
6-Methyl / 6-ArylDYRK1A Kinase< 100 nMNoHighly Active
7-Methyl DYRK1A Kinase> 10,000 nMYes (Hinge Region)Inactive
7-Methyl CDK2 Kinase> 5,000 nMYes (Hinge Region)Inactive

Data summarized from structure-activity relationship (SAR) studies on DYRK1A inhibitors and amyloid radioligands.

Experimental Protocols: Synthesis and Validation

To ensure trustworthiness and reproducibility, the following self-validating protocol outlines the standard methodology for synthesizing and evaluating these derivatives.

Protocol 1: Regioselective Synthesis & Kinase Inhibition Assay

Objective: Synthesize 6-methyl and 7-methyl imidazo[1,2-b]pyridazine analogs and evaluate their IC50 against target kinases.

Phase 1: Synthesis via Condensation

  • Reagent Preparation: Dissolve the appropriate 3-amino-6-methylpyridazine (for the 6-methyl analog) or 3-amino-5-methylpyridazine (for the 7-methyl analog) in a polar aprotic solvent (e.g., DMF or ethanol).

  • Condensation Reaction: Add an α-bromoketone derivative dropwise under mild basic conditions (e.g., sodium bicarbonate). Causality: The base neutralizes the generated HBr, driving the cyclization forward. The ring nitrogen not adjacent to the amino group acts as the primary nucleophile[3].

  • Purification: Reflux for 4-6 hours, cool, and extract using ethyl acetate. Purify via flash chromatography (silica gel, Hexane/EtOAc gradient).

Phase 2: In Vitro Kinase Assay (Self-Validating)

  • Assay Setup: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay. Prepare 10-point serial dilutions of the synthesized compounds (from 10 µM to 0.5 nM).

  • Incubation: Incubate the compounds with the recombinant kinase (e.g., DYRK1A) and ATP at the Km​ concentration for 60 minutes at room temperature.

  • Validation Control: Always include a known potent inhibitor (e.g., staurosporine) as a positive control and DMSO as a vehicle control to ensure assay dynamic range.

  • Data Analysis: Measure fluorescence emission ratios. Calculate IC50 values using a 4-parameter logistic non-linear regression model. Expected Outcome: The 6-methyl derivative will yield a standard sigmoidal dose-response curve, whereas the 7-methyl derivative will show a flat line (no inhibition) due to steric exclusion.

Conclusion

For drug development professionals working with the imidazo[1,2-b]pyridazine scaffold, regiochemistry is paramount. 6-methyl substitutions are highly favorable, offering vectors for lipophilic interactions without disrupting core binding modes. Conversely, 7-methyl substitutions should be strictly avoided in kinase-targeted programs due to fatal steric clashes with the hinge region.

Sources

Validating Target Engagement of 7-Methylimidazo[1,2-b]pyridazine Inhibitors: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Intracellular Translation Gap

The 7-methylimidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, frequently deployed in the design of ATP-competitive kinase inhibitors targeting PIM kinases, Janus kinases (JAK), and receptor tyrosine kinases like ROR1 [1, 4]. The nitrogen atoms within the imidazo[1,2-b]pyridazine core typically form critical hydrogen bonds with the kinase hinge region, while the 7-methyl substitution often provides essential steric bulk to access hydrophobic sub-pockets, driving isoform selectivity [1].

However, a critical bottleneck in progressing these inhibitors from hit-to-lead is the "translation gap" between biochemical (cell-free) affinity and live-cell efficacy. In a cell-free assay, a 7-methylimidazo[1,2-b]pyridazine derivative might exhibit a single-digit nanomolar IC₅₀. Yet, when introduced to live cells, the compound must contend with membrane permeability barriers, efflux pumps, and competition with high intracellular ATP concentrations (typically 1–5 mM).

To objectively validate that your inhibitor is reaching and binding its intended target inside the cell, rigorous target engagement (TE) assays are mandatory. This guide objectively compares the two premier platforms for validating intracellular TE: NanoBRET™ Target Engagement and the Cellular Thermal Shift Assay (CETSA®) .

Platform Comparison: NanoBRET vs. CETSA

Choosing the correct TE assay depends on the stage of your drug discovery pipeline and the specific biological question. Below is an objective comparison of both methodologies.

Table 1: Quantitative Comparison of Target Engagement Platforms
FeatureNanoBRET™ Target EngagementCellular Thermal Shift Assay (CETSA®)
Readout Mechanism Bioluminescence Resonance Energy TransferLigand-induced thermal stabilization (ΔTₘ)
Target State Exogenous (Requires NanoLuc-kinase fusion)Endogenous (Native protein complexes)
Cellular Context Live, intact cells (Real-time equilibrium)Intact cells (Heated, then lysed)
Throughput High (384-well or 1536-well microplates)Low to Medium (Western Blot or AlphaLISA)
Primary Utility High-throughput SAR driving, live-cell IC₅₀Late-stage validation, native complex binding
ATP Competition Yes (Physiological intracellular ATP levels)Yes (Physiological intracellular ATP levels)

Methodology 1: NanoBRET Target Engagement

Causality & Logic: NanoBRET relies on a bioluminescent resonance energy transfer between a NanoLuc-tagged target protein and a cell-permeable fluorescent tracer. Because 7-methylimidazo[1,2-b]pyridazine inhibitors are ATP-competitive, they will compete with the tracer for the kinase's ATP-binding pocket. When the inhibitor binds, it displaces the tracer, causing a quantifiable, dose-dependent loss of the BRET signal [2]. This provides a self-validating system: the signal only decreases if the compound successfully permeates the membrane, resists efflux, and binds the specific target pocket under physiological ATP conditions.

NanoBRET Nluc NanoLuc-Kinase Fusion BRET High BRET Signal Nluc->BRET + Tracer Tracer Fluorescent Tracer Tracer->BRET Inhibitor 7-Me-Imidazo[1,2-b]pyridazine NoBRET Loss of BRET Signal Inhibitor->NoBRET BRET->NoBRET + Inhibitor (Displacement)

Figure 1: NanoBRET principle: Inhibitor displaces the tracer, disrupting energy transfer.

Step-by-Step Protocol: NanoBRET Assay
  • Transfection: Transfect HEK293 cells with the NanoLuc-target fusion plasmid (e.g., NanoLuc-PIM1) using a lipid-based reagent. Incubate for 24 hours.

  • Cell Plating: Harvest cells and resuspend in assay buffer (Opti-MEM + 1% FBS). Plate into a 384-well white plate at a density of 10,000 cells/well.

  • Tracer Titration (Self-Validation Step): Before testing inhibitors, perform a tracer titration to determine the K_d of the tracer for the specific NanoLuc-kinase. Use the tracer at its K_d concentration (typically 0.1–1.0 μM) for subsequent steps to ensure maximum assay sensitivity.

  • Inhibitor Treatment: Add the 7-methylimidazo[1,2-b]pyridazine inhibitor in a 10-point dose-response format (e.g., 10 μM down to 0.5 nM). Include a DMSO-only control. Incubate for 2 hours at 37°C to allow intracellular equilibrium.

  • Detection: Add NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor (to quench signal from dead cells).

  • Measurement: Read the plate on a luminescence microplate reader equipped with appropriate filters (Donor: 450 nm; Acceptor: 610 nm). Calculate the BRET ratio (Acceptor/Donor).

Methodology 2: Cellular Thermal Shift Assay (CETSA)

Causality & Logic: CETSA is grounded in the biophysical principle of ligand-induced thermal stabilization. When a 7-methylimidazo[1,2-b]pyridazine inhibitor binds to its endogenous kinase target (e.g., ROR1 or JAK), the thermodynamic stability of the folded protein increases [3, 4]. As cells are subjected to a thermal gradient, unbound proteins denature and aggregate. The bound protein resists denaturation at higher temperatures. By lysing the cells and centrifuging out the aggregates, the remaining soluble protein can be quantified. This confirms target engagement against the endogenous protein without the need for artificial tags.

CETSA Cells Live Cells + Inhibitor Heat Thermal Gradient (40-65°C) Cells->Heat Lysis Cell Lysis (Freeze/Thaw) Heat->Lysis Spin Centrifugation (Remove Aggregates) Lysis->Spin Detect Detect Soluble Target (WB/AlphaLISA) Spin->Detect

Figure 2: CETSA workflow: Ligand binding stabilizes the target against heat-induced aggregation.

Step-by-Step Protocol: CETSA Melt Curve
  • Cell Treatment: Culture the target cell line (e.g., Ba/F3 or A549 cells expressing the target kinase) to 70-80% confluency. Treat with either DMSO (vehicle) or the 7-methylimidazo[1,2-b]pyridazine inhibitor (typically at 5x to 10x its cellular IC₅₀) for 1–2 hours.

  • Aliquot & Heating: Harvest the cells, wash with PBS, and divide into 8–10 equal aliquots in PCR tubes. Subject each tube to a different temperature in a thermal cycler (e.g., 40°C to 65°C gradient) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using 3 cycles of rapid freeze-thawing (liquid nitrogen to 25°C water bath). Note: Avoid harsh detergents like SDS, which can disrupt ligand-protein complexes.

  • Centrifugation: Spin the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Detection: Carefully extract the supernatant (containing the soluble, stabilized protein). Resolve via SDS-PAGE and Western Blotting against the target kinase.

  • Analysis: Plot the band intensities against temperature to generate a melt curve. Calculate the shift in melting temperature (ΔTₘ). A ΔTₘ > 1.5°C is generally considered positive validation of target engagement.

Experimental Data: Evaluating a Lead Candidate

To illustrate the complementary nature of these assays, consider the evaluation of a representative 7-methylimidazo[1,2-b]pyridazine lead compound ("Compound X") designed as a PIM1 kinase inhibitor.

While biochemical assays showed exceptional potency, cellular functional assays (e.g., inhibition of downstream BAD phosphorylation) showed a 40-fold drop in potency. To determine if this was due to poor target engagement or alternative compensatory pathways, both NanoBRET and CETSA were deployed.

Table 2: Target Engagement Profiling of Compound X (PIM1 Inhibitor)
Assay TypeMetricResultInterpretation
Biochemical (Cell-Free) IC₅₀2.5 nMHigh intrinsic affinity for the PIM1 ATP pocket.
NanoBRET (Live Cell) Cellular IC₅₀115 nM~46-fold drop. Confirms target engagement occurs, but highlights competition with intracellular ATP.
CETSA (Endogenous) ΔTₘ Shift+4.2°CStrong thermal stabilization confirms binding to the native PIM1 complex in unmodified cells.
Functional (Phospho-Flow) pBAD IC₅₀130 nMFunctional readout aligns perfectly with NanoBRET IC₅₀, proving the drop in potency is driven by target engagement limits, not compensatory pathways.

Strategic Recommendations

For drug development professionals optimizing 7-methylimidazo[1,2-b]pyridazine inhibitors:

  • Use NanoBRET early: Implement NanoBRET during the hit-to-lead phase. Its high-throughput nature allows you to rank-order compounds based on actual live-cell permeability and ATP-competitive binding [2].

  • Use CETSA for late-stage validation: Before moving a lead candidate into in vivo models, use CETSA to confirm that the compound engages the endogenous target in disease-relevant cell lines [4]. This eliminates artifacts potentially caused by overexpression or NanoLuc tags.

By combining the real-time, high-throughput capabilities of NanoBRET with the endogenous, label-free validation of CETSA, researchers can build a highly trustworthy, self-validating data package to confidently advance their kinase inhibitors.

References

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity Cancer Research (AACR Journals)[Link]

  • Cellular Context Influences Kinase Inhibitor Selectivity Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Structural insights into pseudokinase domains of receptor tyrosine kinases Molecular Cell (PMC/NIH)[Link]

  • Discovery of Novel Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) Inhibitors for Cancer Treatment Journal of Medicinal Chemistry (ACS Publications)[Link]

LC-MS vs. HRMS Validation Strategies for 7-Methylimidazo[1,2-b]pyridazine: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Rationale

The 7-methylimidazo[1,2-b]pyridazine scaffold is a privileged bicyclic heterocycle in modern medicinal chemistry, frequently serving as the core pharmacophore in the development of Janus kinase (JAK) inhibitors and muscarinic receptor antagonists[1][2]. Because compounds containing this scaffold are rapidly advanced into pharmacokinetic (PK) and toxicokinetic (TK) evaluations, establishing robust, regulatory-compliant bioanalytical methods is critical.

This guide objectively compares the two dominant mass spectrometry platforms used for its validation: Targeted LC-MS/MS (Triple Quadrupole - QqQ) and LC-HRMS (High-Resolution Mass Spectrometry - Orbitrap/Q-TOF) .

Physicochemical Profiling & Causality in Method Design

7-methylimidazo[1,2-b]pyridazine (Exact Mass: 133.0640 Da; Formula: C7H7N3) possesses basic nitrogen atoms within its fused ring system (pKa ~4.5–5.5).

  • Ionization Choice: The basicity dictates the use of Positive Electrospray Ionization (ESI+), where the molecule readily accepts a proton to form a stable [M+H]+ ion at m/z 134.0718.

  • Chromatographic Choice: Reversed-phase chromatography (C18) is optimal. However, to prevent peak tailing caused by secondary interactions with unendcapped silanols, the mobile phase must be acidified (e.g., 0.1% Formic Acid) to keep the analyte fully protonated and the local pH well below the column's isoelectric point.

Comparative Analytical Workflows

The decision to utilize QqQ versus HRMS depends entirely on the study's objective. QqQ operates as a double-mass filter, providing unparalleled signal-to-noise ratios for targeted quantitation. Conversely, HRMS captures all ions with extreme mass accuracy, making it indispensable for identifying unknown metabolites (e.g., hydroxylation or N-oxidation of the imidazopyridazine core) while simultaneously quantifying the parent drug.

BioanalyticalWorkflow Sample Biological Matrix (Plasma/Urine) Prep Sample Preparation (Protein Ppt / SPE) Sample->Prep LC UHPLC Separation (C18, 0.1% Formic Acid) Prep->LC Split MS Platform LC->Split QqQ LC-MS/MS (QqQ) MRM Mode Split->QqQ Nominal Mass High Sensitivity HRMS LC-HRMS (Orbitrap/Q-TOF) Full Scan / ddMS2 Split->HRMS Exact Mass High Resolution Quant Targeted Quantitation (ICH M10 Validated PK) QqQ->Quant Qual Metabolite ID & Exact Mass Qual/Quan HRMS->Qual

Figure 1: Comparative LC-MS/MS vs. LC-HRMS workflows for 7-methylimidazo[1,2-b]pyridazine.

Experimental Protocols & Self-Validating Systems

Both protocols below are designed as self-validating systems, incorporating internal standards and strict acceptance criteria to meet the ICH M10 Bioanalytical Method Validation Guidelines [3].

Protocol A: LC-MS/MS (QqQ) Validation for Targeted Quantitation

Objective: High-throughput, high-sensitivity PK analysis. Causality: Protein precipitation (PPT) is chosen for its speed. Because the QqQ's Multiple Reaction Monitoring (MRM) mode is highly selective, the minor matrix impurities left by PPT do not interfere with the specific precursor-to-product ion transition.

  • Step 1: Calibration & QC Preparation: Prepare a stock solution of 7-methylimidazo[1,2-b]pyridazine (1 mg/mL in DMSO). Spike into blank human plasma to generate a calibration curve (0.5 to 1000 ng/mL) and Quality Control (QC) samples (Low, Mid, High).

  • Step 2: Extraction (PPT): Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of cold acetonitrile containing 10 ng/mL of a stable-isotope-labeled internal standard (SIL-IS). Self-Validation: The SIL-IS co-elutes with the analyte, perfectly correcting for any ionization suppression caused by the plasma matrix. Vortex for 2 mins; centrifuge at 4000 x g for 10 mins at 4°C.

  • Step 3: UHPLC Separation: Inject 2 µL of the supernatant onto a sub-2µm C18 column (2.1 x 50 mm) at 40°C. Run a rapid ballistic gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 3.0 minutes.

  • Step 4: MRM Optimization: Operate the QqQ in ESI+. Isolate the nominal precursor ion (m/z 134.1) in Q1. Apply a Collision Energy (CE) of ~22 eV in Q2 to induce fragmentation. Monitor the primary product ion (e.g., m/z 107.1, resulting from the loss of HCN) in Q3 for quantitation.

  • Step 5: ICH M10 Validation: Assess accuracy and precision across 3 independent batches. The method passes if the CV% of QCs is ≤15% (≤20% at the LLOQ)[3].

Protocol B: LC-HRMS Validation for Metabolite ID & Qual/Quan

Objective: Simultaneous structural elucidation of metabolites and exact-mass quantitation. Causality: Solid Phase Extraction (SPE) is utilized instead of PPT. Because HRMS operates in Full Scan mode (capturing all ions), endogenous phospholipids left by PPT would cause severe ion suppression. SPE removes these lipids. A longer chromatographic gradient is used to physically separate isobaric metabolites that share the same exact mass.

  • Step 1: Extraction (SPE): Load 100 µL of plasma onto a pre-conditioned polymeric HLB SPE cartridge. Wash with 5% methanol in water to remove salts; elute with 100% methanol. Evaporate under N₂ and reconstitute in 100 µL of initial mobile phase.

  • Step 2: High-Resolution Separation: Inject 5 µL onto a longer C18 column (2.1 x 100 mm). Run a shallow gradient from 2% to 95% Mobile Phase B over 8.0 minutes to ensure adequate peak capacity for resolving circulating metabolites.

  • Step 3: HRMS Acquisition: Operate the Orbitrap or Q-TOF in ESI+ mode. Set the resolving power to 70,000 (at m/z 200). Acquire Full Scan data (m/z 100–500). Enable Data-Dependent Acquisition (ddMS2) to trigger MS/MS spectra for the top 5 most intense ions, allowing for structural elucidation of novel metabolites.

  • Step 4: Data Processing & MEW Optimization: Quantitation is performed post-acquisition by extracting the exact mass (m/z 134.0718). Self-Validation: Set the Mass Extraction Window (MEW) to 5 ppm. If the MEW is too wide, chemical noise increases; if too narrow, the signal is artificially truncated[4]. Mass accuracy must remain < 5 ppm across the run.

Regulatory Logic: ICH M10 Validation Framework

To ensure trustworthiness in regulatory submissions, the validation logic must follow a strict, sequential stress-testing of the method.

ICHM10 Start ICH M10 Validation 7-methylimidazo[1,2-b]pyridazine Selectivity Selectivity & Specificity (6 Blank Matrix Lots) Start->Selectivity Calibration Calibration Curve (Linearity & LLOQ) Start->Calibration Accuracy Accuracy & Precision (Intra/Inter-batch <15%) Start->Accuracy Matrix Matrix Effect & Recovery (IS Normalized) Start->Matrix Stability Stability Testing (Freeze-Thaw, Benchtop) Start->Stability Pass Method Validated Ready for Study Samples Selectivity->Pass Calibration->Pass Accuracy->Pass Matrix->Pass Stability->Pass

Figure 2: Logical progression of ICH M10 bioanalytical method validation parameters.

Quantitative Data Presentation: Platform Comparison

The following table summarizes the performance metrics of both platforms when validating 7-methylimidazo[1,2-b]pyridazine in biological matrices.

Performance MetricLC-MS/MS (Triple Quadrupole)LC-HRMS (Orbitrap / Q-TOF)
Acquisition Mode Multiple Reaction Monitoring (MRM)Full Scan / ddMS2 / PRM
Mass Resolution Nominal Mass (~0.7 Da FWHM)High Resolution (>70,000 FWHM)
Sensitivity (LLOQ) ~0.1 - 0.5 ng/mL (Superior)~1.0 - 5.0 ng/mL (Moderate to High)
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitude
Selectivity Mechanism Precursor-to-Product Ion TransitionsExact Mass & Isotopic Pattern Matching
Matrix Effect Mitigation Handled via SIL-IS & MRM specificityRequires extensive sample cleanup (SPE)
Retrospective Analysis No (Only pre-defined transitions saved)Yes (Full scan data can be re-mined)
Primary Application High-throughput Phase I-III PK studiesin vitro/in vivo Metabolite ID, Qual/Quan
Conclusion

For routine, high-throughput quantification of 7-methylimidazo[1,2-b]pyridazine in late-stage development, LC-MS/MS remains the gold standard due to its unmatched sensitivity and wide dynamic range. However, during early drug discovery and first-in-human studies where the metabolic fate of the imidazo[1,2-b]pyridazine core is unknown, LC-HRMS provides a critical advantage by enabling simultaneous quantification and comprehensive structural elucidation without the need to re-inject samples.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH harmonised guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency.[Link][3]

  • Engers, D. W., et al. (2024). Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor. Journal of Medicinal Chemistry.[Link][1]

  • European Patent Office. (2012). Imidazo[1,2-b]pyridazine and imidazo[4,5-b]pyridine derivatives as JAK inhibitors (EP2463289A1). Google Patents.[2]

  • Naz, S., et al. (2021). Representing the Metabolome with High Fidelity: Range and Response as Quality Control Factors in LC-MS-Based Global Profiling. Analytical Chemistry.[Link][4]

Sources

Benchmarking 7-methylimidazo[1,2-b]pyridazine derivatives against standard kinase inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 7-Methylimidazo[1,2-b]pyridazine Derivatives: A Comprehensive Guide to Next-Generation Kinase Inhibitors

Executive Summary

As kinase drug discovery matures, the focus has shifted from simple ATP-competitive inhibition toward achieving exquisite kinome selectivity and targeting non-catalytic regulatory domains. The 7-methylimidazo[1,2-b]pyridazine scaffold has emerged as a privileged pharmacophore in this space. This guide provides an objective, data-driven comparison of 7-methylimidazo[1,2-b]pyridazine derivatives against standard commercial kinase inhibitors, focusing on their unique mechanistic advantages in targeting PIM kinases and the TYK2 pseudokinase domain.

Mechanistic Rationale: Why the 7-Methylimidazo[1,2-b]pyridazine Scaffold?

The synthesis of advanced kinase inhibitors frequently relies on the versatile building block 6-chloro-7-methylimidazo[1,2-b]pyridazine 1. The nitrogen-rich bicyclic core acts as a highly efficient hydrogen bond acceptor, while the 7-methyl substitution provides a critical steric vector. This methyl group restricts the torsional angle of subsequent functionalizations at the 6-position, thermodynamically locking the molecule into a bioactive conformation that minimizes entropic penalty upon binding.

Case Study A: Overcoming the PIM1 Atypical Hinge Standard ATP-competitive inhibitors often fail to achieve selectivity among the kinome. However, PIM kinases possess an atypical hinge region characterized by a proline insertion (Pro123 in PIM1), which restricts the formation of multiple hydrogen bonds. Structural analyses reveal that imidazo[1,2-b]pyridazine derivatives bind to the ATP pocket but do not mimic ATP by forming hydrogen bonds with the hinge. Instead, they bind to the opposite side of the pocket, engaging the conserved active site lysine (Lys67) and a structural water molecule. This non-canonical binding mode confers >100-fold selectivity for PIM1 over other kinases 2.

Case Study B: Allosteric Regulation of TYK2 via the JH2 Pseudokinase Domain Targeting the catalytic JH1 domain of Janus kinases (JAKs) often leads to broad immunosuppression. By functionalizing the 7-methylimidazo[1,2-b]pyridazine core, researchers have successfully targeted the regulatory pseudokinase (JH2) domain of TYK2. These derivatives stabilize the autoinhibitory conformation of TYK2, providing potent allosteric inhibition of downstream STAT signaling while maintaining excellent metabolic stability and Caco-2 permeability 3.

Pathway Ligand IL-23 Cytokine Receptor Receptor Complex Ligand->Receptor Binds JH2 TYK2 JH2 Domain (Inhibitor Target) Receptor->JH2 Recruits JH1 TYK2 JH1 Domain (Catalytic) JH2->JH1 Allosteric Release STAT STAT3 Activation JH1->STAT Phosphorylates

Fig 1: TYK2 signaling pathway showing allosteric regulation of JH1 by the targeted JH2 domain.

Benchmarking Data: Scaffold vs. Standard Inhibitors

To objectively evaluate the performance of 7-methylimidazo[1,2-b]pyridazine derivatives, we benchmark them against standard-of-care and reference tool compounds.

Table 1: Biochemical and Cellular Potency Profiling

TargetCompound ClassRepresentative CompoundBiochemical PotencyCellular IC50 (Target)Kinome Selectivity
PIM1 7-Me-Imidazo[1,2-b]pyridazineK00486 AnalogIC50: 34 nM120 nM (Ba/F3)Excellent (>100x over PIM2)
PIM1 Standard Pan-PIM InhibitorSGI-1776IC50: 7 nM50 nM (Ba/F3)Poor (Off-target FLT3/TRK)
TYK2 7-Me-Imidazo[1,2-b]pyridazineCompound 6cKi: 0.02 nM268 nM (hWB IFNα)High (JH2 specific)
TYK2 Standard JH2 InhibitorDeucravacitinibKi: 0.01 nM~100 nM (hWB IFNα)High (JH2 specific)

Table 2: Pharmacokinetic (PK) & Metabolic Stability (Mouse Model)

CompoundClearance (mL/min/kg)Oral Bioavailability (F%)Microsomal Stability (Remaining at 30 min)
7-Me-Imidazo[1,2-b]pyridazine (TYK2) 16.085%71% (Mouse), 92% (Human)
Early 6-anilino derivatives >45.0<20%<10% (Mouse), 15% (Human)

Data Synthesis: The integration of the 7-methylimidazo[1,2-b]pyridazine core drastically reduces metabolic liability (hepatic clearance) compared to early-generation anilino-scaffolds, pushing the oral bioavailability into a therapeutically viable range while maintaining single-digit nanomolar target engagement.

Experimental Methodologies: Self-Validating Workflows

As an application scientist, ensuring data integrity requires protocols that are inherently self-validating. Below are the optimized workflows for benchmarking these derivatives.

Protocol A: Differential Scanning Fluorimetry (DSF) for Target Engagement

Causality: Why use DSF (Thermal Shift) instead of a standard radiometric kinase assay? Pseudokinases like TYK2 JH2 lack catalytic activity, rendering traditional ATP-consumption assays useless. DSF measures the thermodynamic stabilization ( ΔTm​ ) of the folded protein upon ligand binding, providing a direct, functional readout of target engagement.

Step-by-Step Methodology:

  • Preparation: Dilute purified recombinant kinase domain (e.g., TYK2 JH2 or PIM1) to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X.

  • Compound Incubation: Dispense 19 µL of the protein/dye mixture into a 384-well PCR plate. Add 1 µL of the 7-methylimidazo[1,2-b]pyridazine derivative (10 µM final concentration, 1% DMSO).

  • Self-Validation Controls: Include a 1% DMSO vehicle control (baseline Tm​ ) and a positive reference standard (e.g., Deucravacitinib) to validate the dynamic range. A Z'-factor of >0.6 must be achieved between vehicle and positive control for the run to pass QC.

  • Thermal Denaturation: Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 0.05°C/sec using a real-time PCR machine.

  • Analysis: Calculate the derivative of the melt curve. The shift in melting temperature ( ΔTm​ ) correlates directly with binding affinity.

Workflow P1 Protein & Dye Equilibration P2 Compound Incubation P1->P2 P3 Thermal Denaturation P2->P3 P4 Fluorescence Detection P3->P4 P5 Tm Shift Analysis P4->P5

Fig 2: Thermal Shift Assay workflow for validating thermodynamic stabilization by kinase inhibitors.

Protocol B: Intracellular Phospho-Flow Cytometry (pSTAT3)

Causality: Biochemical affinity does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular ATP competition (~1-5 mM). Phospho-flow cytometry allows single-cell resolution of kinase inhibition. Crucially, by multiplexing with a viability dye, we create a self-validating system: dead cells (which non-specifically bind antibodies and create false positives) are computationally excluded.

Step-by-Step Methodology:

  • Cell Plating: Seed human peripheral blood mononuclear cells (PBMCs) at 1×106 cells/mL in RPMI-1640 supplemented with 10% FBS.

  • Inhibitor Treatment: Pre-incubate cells with serial dilutions of the imidazo[1,2-b]pyridazine derivative for 60 minutes at 37°C.

  • Stimulation: Stimulate cells with 50 ng/mL IL-23 for 15 minutes to trigger the TYK2-STAT3 pathway. Control: Unstimulated cells serve as the baseline to ensure the pathway is responsive.

  • Fixation & Permeabilization: Immediately fix cells with 4% paraformaldehyde for 10 minutes, followed by permeabilization with ice-cold 90% methanol for 30 minutes.

  • Staining: Stain with anti-pSTAT3 (Tyr705)-AlexaFluor 647 and a fixable amine-reactive viability dye.

  • Acquisition: Acquire data on a flow cytometer. Gate strictly on live, single cells before quantifying the Median Fluorescent Intensity (MFI) of pSTAT3 to calculate the cellular IC50.

References

  • EP2086979B1 - Imidazo[1,2-b]pyridazine and pyrazolo[1,5-a]pyrimidine derivatives and their use as protein kinase inhibitors Source: Google Patents URL
  • Source: American Association for Cancer Research (AACR)
  • Source: National Institutes of Health (NIH)
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK)

Sources

Scaffold Hopping in Kinase Inhibitor Design: Imidazo[1,2-b]pyridazine vs. Pyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of highly selective, ATP-competitive kinase inhibitors, bicyclic nitrogen-containing heterocycles serve as privileged purine/adenine bioisosteres. Among the most versatile frameworks in modern medicinal chemistry are the imidazo[1,2-b]pyridazine and pyrazolo[1,5-a]pyrimidine scaffolds. While structurally analogous, the subtle transposition of nitrogen atoms within these fused 5-6 ring systems profoundly dictates their physicochemical properties, target selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

This guide provides an objective, data-driven comparison of these two scaffolds, detailing their structural dynamics, pharmacological performance, and the experimental methodologies required to validate them in drug discovery workflows.

Structural Dynamics & Physicochemical Properties

Both scaffolds mimic the adenine ring of ATP, allowing them to anchor into the highly conserved hinge region of the kinase ATP-binding pocket. However, their distinct electronic distributions lead to different physicochemical behaviors.

Intramolecular Hydrogen Bonding (IMHB): A critical property shared by both scaffolds is their capacity to form Intramolecular Hydrogen Bonds (IMHB). When an amide group is positioned adjacent to the core, the nitrogen atoms of the imidazo[1,2-b]pyridazine or pyrazolo[1,5-a]pyrimidine rings can act as hydrogen bond acceptors (HBA) for the amide N-H. This interaction locks the molecule into its bioactive conformation. By masking the hydrogen bond donor from the surrounding aqueous environment, IMHB significantly decreases the efflux ratio and enhances cell membrane permeability, a crucial factor for oral bioavailability .

Pharmacological Profiles & Target Selectivity

The choice between these two bioisosteres often comes down to balancing raw potency against metabolic stability and safety liabilities.

Imidazo[1,2-b]pyridazine: This scaffold is renowned for yielding exceptionally potent inhibitors. For example, optimization of this core has led to the discovery of Mps1 (TTK) kinase inhibitors demonstrating remarkable antiproliferative activity, with cellular IC50​ values as low as 0.70 nM 1[1]. Furthermore, it has proven highly effective against FLT3-ITD, a primary driver in acute myeloid leukemia (AML), achieving nanomolar inhibitory activity ( IC50​=4 nM )2[2]. However, depending on the substitution pattern, imidazo[1,2-b]pyridazines can suffer from off-target ADME liabilities, most notably hERG channel toxicity and Cytochrome P450 (CYP) inhibition 3[3].

Pyrazolo[1,5-a]pyrimidine: To circumvent the safety liabilities of the imidazo[1,2-b]pyridazine core, medicinal chemists frequently employ scaffold hopping to the pyrazolo[1,5-a]pyrimidine framework. A prime example is the optimization of the Pim-1 inhibitor SGI-1776; replacing its imidazo[1,2-b]pyridazine core with a pyrazolo[1,5-a]pyrimidine maintained potent Pim-1 inhibition ( IC50​=45 nM ) while successfully eliminating significant hERG inhibition at 30 μM3[3]. Additionally, this scaffold serves as a prominent framework for Tropomyosin Receptor Kinase (Trk) inhibitors, yielding compounds with excellent enzymatic inhibition of TrkA ( IC50​=1.7 nM ) 4[4].

Quantitative Performance Comparison

The following table summarizes the comparative pharmacological data of both scaffolds against key oncogenic kinase targets.

Scaffold FrameworkTarget KinaseRepresentative IC50​ Key AdvantagePrimary Challenge
Imidazo[1,2-b]pyridazine Mps1 (TTK)0.70 nMExceptional binding affinityPotential hERG/CYP liabilities
Imidazo[1,2-b]pyridazine FLT3-ITD4.0 nMHigh potency in AML modelsRequires precise C6 substitution
Pyrazolo[1,5-a]pyrimidine Pim-145 nMExcellent metabolic stabilityComplex regioselective synthesis
Pyrazolo[1,5-a]pyrimidine TrkA1.7 nMFavorable safety profileLower aqueous solubility
Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of these scaffolds.

Protocol 1: Regioselective Synthesis & Late-Stage Functionalization

Step 1: Electrophilic Condensation React the appropriate 3-aminopyrazole with a 1,3-dicarbonyl compound in glacial acetic acid under reflux for 4 hours to form the pyrazolo[1,5-a]pyrimidine core.

  • Causality: The regioselectivity of this condensation is driven by the differential nucleophilicity of the exocyclic primary amine versus the endocyclic pyrazole nitrogen. Acidic conditions protonate the 1,3-dicarbonyl, accelerating the initial nucleophilic attack by the more nucleophilic exocyclic amine, thereby dictating the orientation of the fused ring.

  • Self-Validation: The structural assignment of the resulting regioisomer must be confirmed orthogonally using 2D-NOESY NMR. A definitive cross-peak between the newly formed pyrimidine proton and the adjacent pyrazole proton validates the correct cyclization vector, preventing the downstream synthesis of an inactive isomer.

Step 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) Subject the halogenated core to Suzuki coupling using an aryl boronic acid, Pd(dppf)Cl2​ , and Cs2​CO3​ in a dioxane/water mixture at 95°C.

  • Causality: The halogen at the 5- or 7-position of the pyrimidine ring is highly activated for oxidative addition due to the electron-withdrawing nature of the fused nitrogens, allowing for rapid late-stage diversification.

  • Self-Validation: Monitor the reaction continuously via LC-MS. The distinct shift in the isotopic pattern (loss of the Cl/Br isotope signature) and the appearance of the target mass confirms successful coupling prior to silica gel purification.

Protocol 2: High-Throughput Kinase Inhibition Assay (TR-FRET)

Step 1: Reagent Assembly Combine the recombinant target kinase (e.g., FLT3 or Pim-1), a fluorescently labeled peptide substrate, and the synthesized inhibitor in a low-volume 384-well plate.

  • Causality: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is explicitly selected over standard luminescence. Bicyclic nitrogenous scaffolds often exhibit intrinsic auto-fluorescence that overlaps with standard fluorophores, causing false positives. The time-delayed reading in TR-FRET allows short-lived background fluorescence to decay, isolating the true binding signal.

Step 2: ATP Competition Setup Initiate the reaction by adding ATP at a concentration strictly equal to its apparent Km​ for the specific kinase.

  • Causality: Setting [ATP]=Km​ ensures the assay maintains maximum sensitivity for competitive inhibitors while remaining physiologically relevant, preventing artificially inflated potency readings.

Step 3: Data Validation

  • Self-Validation: The assay's dynamic range is continuously self-validated by calculating the Z'-factor for each 384-well plate using a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control. Only plates yielding a Z′>0.6 are approved, ensuring statistical robustness before IC50​ derivation.

Visualizing the Logic

ScaffoldHopping Hit Initial Hit Imidazo[1,2-b]pyridazine Issue ADME Liabilities (hERG / CYP Inhibition) Hit->Issue Profiling Design Bioisosteric Replacement Pyrazolo[1,5-a]pyrimidine Issue->Design Scaffold Hopping IMHB Conformational Locking via IMHB Design->IMHB Structural Tuning Result Optimized Lead Improved Safety & Potency IMHB->Result Validation

Caption: Scaffold hopping workflow from Imidazo[1,2-b]pyridazine to Pyrazolo[1,5-a]pyrimidine.

KinasePathway ATP ATP-Binding Pocket FLT3 FLT3-ITD / Pim-1 Kinase ATP->FLT3 Activates PI3K PI3K / AKT Pathway FLT3->PI3K Phosphorylates Inhibitor Bicyclic Scaffold Inhibitor Inhibitor->FLT3 Blocks (Competitive) BAD BAD Protein (Apoptosis) PI3K->BAD Inhibits Survival Cell Survival & Proliferation PI3K->Survival Promotes BAD->Survival Suppresses

Caption: Mechanism of ATP-competitive inhibitors targeting FLT3/Pim-1 survival pathways.

References
  • Building Blocks - PharmaBlock Source: PharmaBlock URL
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK)
  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping Source: ACS Publications URL
  • Source: PMC (NIH)
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)

Sources

Comprehensive Guide: In Vitro Toxicity and Selectivity Comparison of Substituted Imidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of drug discovery, I frequently encounter promising molecular scaffolds that fail in late-stage preclinical trials due to unforeseen off-target effects. The imidazo[1,2-b]pyridazine core is a highly privileged, nitrogen-rich bicyclic scaffold that has revolutionized the development of kinase inhibitors and anti-infective agents. Because this scaffold naturally mimics the adenine ring of ATP, it readily docks into the highly conserved hinge region of the kinome.

However, this inherent affinity is a double-edged sword. The primary bottleneck in translating imidazo[1,2-b]pyridazine derivatives into the clinic is in vitro toxicity —specifically, distinguishing between target-mediated cellular efficacy and non-specific, promiscuous cytotoxicity.

This guide provides an objective, data-driven comparison of the in vitro toxicity and selectivity profiles of emerging imidazo[1,2-b]pyridazine derivatives against standard alternatives, alongside the self-validating experimental protocols required to evaluate them.

Mechanistic Causality of Toxicity and Scaffold Optimization

To understand the toxicity profile of an imidazo[1,2-b]pyridazine, we must look at its Structure-Activity Relationship (SAR). The core binds the kinase hinge, but the peripheral substitutions dictate the therapeutic window:

  • C3 and C8 Substitutions (The Selectivity Drivers): Modifications at these positions determine the molecule's ability to exploit unique, non-conserved hydrophobic pockets within specific kinases (e.g., BTK, TAK1, or ROCK2). Precise targeting here prevents the compound from shutting down essential housekeeping kinases, thereby reducing systemic toxicity.

  • C6 Substitutions (The Toxicity Modulators): Historically, early-generation derivatives utilized highly lipophilic groups at the C6 position, leading to poor aqueous solubility, non-specific membrane intercalation, and high cellular toxicity. Recent breakthroughs have demonstrated that substituting C6 with hydrophilic, aliphatic heterocycles—such as morpholine or piperazine—drastically enhances metabolic stability, increases aqueous solubility, and minimizes off-target cytotoxicity [2].

Pathway Ligand Extracellular Signal (e.g., Antigen / Cytokine) Receptor Membrane Receptor (BCR / TNFR) Ligand->Receptor Kinase Target Kinase (BTK / TAK1 / ROCK2) Receptor->Kinase Downstream Downstream Effectors (NF-κB / Actin Cytoskeleton) Kinase->Downstream Active Apoptosis Targeted Apoptosis & Fibrosis Reversal Kinase->Apoptosis Inhibited Drug Imidazo[1,2-b]pyridazine Derivative Drug->Kinase Covalent/Allosteric Inhibition Survival Cell Survival & Fibrotic Activation Downstream->Survival

Fig 1. Mechanism of action: Imidazo[1,2-b]pyridazine derivatives driving targeted apoptosis.

Comparative In Vitro Toxicity Profiles

The following table synthesizes recent experimental data comparing the efficacy and toxicity profiles of highly optimized imidazo[1,2-b]pyridazine derivatives across various therapeutic indications.

Derivative DesignationPrimary TargetEfficacy (IC₅₀)In Vitro Toxicity & Selectivity ProfileAlternative / Standard
Compound 22 [1]Bruton's Tyrosine Kinase (BTK)1.3 nMExceptional Safety: Highly selective across 310 kinases. Amino substitution improves solubility and eliminates the toxicity profile seen in earlier generations.Zanubrutinib
Compound 26 [2]TAK1 (Multiple Myeloma)55 nMLow Dose-Limiting Toxicity: GI₅₀ of ~30 nM in MM cells. C6 morpholine substitution prevents the off-target toxicity typical of micromolar inhibitors.Takinib
Compound A25 [4]ROCK2 (Pulmonary Fibrosis)7.0 nMHigh Normal Cell Viability: Maintains >70% cell viability in normal lung fibroblasts even at high concentrations (10 μM).Non-selective ROCK inhibitors
Compound 14d [3]Madurella mycetomatis (Eumycetoma)0.9 μMFavorable Therapeutic Index: Significantly lower cytotoxicity in mammalian NIH-3T3 fibroblasts compared to standard antifungals.Itraconazole

Standardized Experimental Protocols for Toxicity Profiling

To ensure scientific integrity, toxicity and selectivity cannot be evaluated by a single assay. As application scientists, we must build self-validating experimental workflows. Below are the step-by-step methodologies required to accurately benchmark these derivatives.

Protocol 1: Orthogonal Kinase Selectivity Profiling (HTRF)

Causality Check: Why use HTRF over standard luminescence assays? Imidazo[1,2-b]pyridazines can occasionally form colloidal aggregates at higher micromolar concentrations, which quench standard fluorophores, leading to false-positive "inhibition." Homogeneous Time-Resolved Fluorescence (HTRF) requires strict spatial proximity (FRET) and uses a time delay to eliminate background autofluorescence, ensuring the calculated IC₅₀ is a true reflection of target engagement.

  • Reagent Preparation: Prepare the target kinase (e.g., BTK or TAK1), biotinylated substrate peptide, and ATP in a standard kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the imidazo[1,2-b]pyridazine derivative in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration must not exceed 1% to prevent solvent-induced toxicity).

  • Kinase Reaction: Add the kinase/substrate mixture to the compounds. Incubate for 15 minutes at room temperature to allow for compound binding (crucial for covalent inhibitors like Compound 22).

  • Reaction Initiation: Add ATP to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add the HTRF detection buffer containing Streptavidin-XL665 (binds the biotinylated substrate) and a Europium cryptate-labeled anti-phospho antibody.

  • Readout & Analysis: Read the plate on a TRF-compatible microplate reader (excitation 320 nm; emission 620 nm and 665 nm). Calculate the 665/620 ratio to determine specific kinase inhibition.

Protocol 2: Multiplexed Cellular Cytotoxicity & Apoptosis Assay

Causality Check: Why use Annexin V/7-AAD alongside CCK-8? A CCK-8 assay measures mitochondrial metabolic rate. If a compound causes a drop in CCK-8 signal, it might be cytostatic (halting the cell cycle) rather than cytotoxic (killing the cell). Coupling this with Annexin V (detects early apoptosis via externalized phosphatidylserine) and 7-AAD (detects late apoptosis/necrosis via membrane permeability) distinguishes true target-mediated cell death from non-specific chemical toxicity.

  • Cell Seeding: Seed target cancer cells (e.g., H929 for TAK1) and control normal cells (e.g., normal lung fibroblasts for ROCK2) in 96-well plates at 1×104 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the imidazo[1,2-b]pyridazine derivative at varying concentrations (0.1 μM to 10 μM) for 48 hours. Include a vehicle control (0.1% DMSO).

  • CCK-8 Viability Phase: Add 10 μL of CCK-8 reagent to half of the replicate wells. Incubate for 2 hours. Measure absorbance at 450 nm to quantify general cell viability.

  • Flow Cytometry Phase: Harvest the remaining replicate wells (including supernatant to catch floating dead cells). Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 μL of 1X Annexin V Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of 7-AAD. Incubate for 15 minutes in the dark at room temperature.

  • Acquisition: Add 400 μL of Binding Buffer and analyze immediately via Flow Cytometry. Cells that are Annexin V negative and 7-AAD negative represent the true surviving population, validating the safety profile of the compound.

Workflow Lib Imidazo[1,2-b]pyridazine Derivative Library Kinase Kinase Selectivity Profiling (HTRF / ELISA) Lib->Kinase Primary Screen Cyto In Vitro Cytotoxicity (CCK-8 on Normal Cells) Kinase->Cyto Selectivity >100x Apop Apoptosis Mechanism (Annexin V / 7-AAD) Cyto->Apop Viability >70% at 10μM Lead Lead Candidate Selection (High Efficacy, Low Toxicity) Apop->Lead Confirmed Mechanism

Fig 2. High-throughput in vitro toxicity and selectivity screening workflow.

References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. PMC - National Institutes of Health.
  • Emerging therapeutics: The imidazo[1,2-b]pyridazine scaffold as a novel drug candidate for eumycetoma, a neglected tropical disease. PubMed - National Institutes of Health.
  • Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry - ACS Publications.

Validating Metabolic Stability of 7-Methylimidazo[1,2-b]pyridazine in Human Liver Microsomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently encounter discovery programs stalled by poor in vivo exposure. The imidazo[1,2-b]pyridazine core is a highly privileged scaffold in medicinal chemistry, frequently deployed in the design of potent kinase inhibitors (e.g., TRK, GSK-3β) and GPCR antagonists[1][2]. However, early-stage lead compounds containing an unsubstituted imidazo[1,2-b]pyridazine core often suffer from poor pharmacokinetic profiles due to rapid oxidative metabolism in the liver[3].

This guide objectively compares the metabolic stability of the 7-methylimidazo[1,2-b]pyridazine scaffold against its unsubstituted alternatives, detailing the mechanistic causality behind its superior performance and providing a self-validating experimental protocol for human liver microsome (HLM) assays.

Mechanistic Rationale: The "Soft Spot" Problem

The primary challenge with the unsubstituted imidazo[1,2-b]pyridazine core is the presence of a metabolic "soft spot" at the C-7 and C-8 positions. Cytochrome P450 (CYP450) enzymes in the liver readily recognize this electron-rich heteroaromatic system, leading to rapid oxidation, high intrinsic clearance ( CLint​ ), and a short half-life ( t1/2​ ).

To mitigate this, medicinal chemists employ a targeted structural modification: methyl substitution at the 7-position .

  • Steric Hindrance: The 7-methyl group physically blocks the CYP450 active site from accessing the vulnerable carbon, preventing hydroxylation[1].

  • Electronic Modulation: The electron-donating nature of the methyl group subtly alters the electron density of the bicyclic system, which can reduce the binding affinity of the core to the heme iron of oxidizing enzymes[3].

Pathway Unsub Unsubstituted Imidazo[1,2-b]pyridazine CYP_Unsub CYP450 Oxidation (C-7 Soft Spot) Unsub->CYP_Unsub Clear_Unsub Rapid Clearance (High CLint) CYP_Unsub->Clear_Unsub Sub 7-Methylimidazo[1,2-b]pyridazine CYP_Sub Steric Blockade (Protected C-7) Sub->CYP_Sub Clear_Sub Metabolic Stability (Low CLint) CYP_Sub->Clear_Sub

Structural modification logic: 7-methyl substitution blocks CYP450 oxidation.

Comparative Performance Data

To objectively evaluate the impact of this modification, we compare the HLM stability of three representative scaffold variants. The data below illustrates how the 7-methyl substitution systematically outperforms both the unsubstituted and 6-aryl substituted analogs.

Scaffold VariantStructural ModificationHLM t1/2​ (min)HLM CLint​ (µL/min/mg)% Remaining (30 min)Assessment
Unsubstituted Core None< 10> 140< 15%Poor (Rapidly metabolized)
6-Aryl Substituted Phenyl at C-615 - 2070 - 90~ 35%Moderate (High turnover)
7-Methyl Substituted Methyl at C-7> 60 < 15 > 85% Excellent (Stable)

Note: Data represents generalized DMPK parameters observed across multiple kinase inhibitor optimization campaigns[1][2]. A CLint​ < 15 µL/min/mg is generally considered indicative of high metabolic stability.

Self-Validating Experimental Protocol (HLM Assay)

A robust protocol must be a self-validating system. The following methodology ensures that the observed degradation is strictly CYP-mediated and not an artifact of chemical instability or poor solubility[4].

Reagents & Materials
  • Matrix: Pooled Human Liver Microsomes (20 mg/mL stock).

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) with 3.3 mM MgCl2​ .

  • Cofactor: 10 mM NADPH (prepared fresh in buffer).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 100 ng/mL of an analytical Internal Standard (IS) (e.g., Tolbutamide or Labetalol).

Step-by-Step Workflow
  • Matrix Preparation: Dilute the HLM stock in the pH 7.4 phosphate buffer to achieve a working protein concentration of 0.5 mg/mL. Causality: 0.5 mg/mL ensures that enzyme concentration is not rate-limiting, maintaining pseudo-first-order kinetics.

  • Compound Spiking: Add the 7-methylimidazo[1,2-b]pyridazine test compound (from a 10 mM DMSO stock) to the HLM suspension to achieve a final concentration of 1 µM. Ensure final DMSO concentration is 0.1% to prevent CYP inhibition.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath[4].

  • Reaction Initiation: Initiate the reaction by adding the NADPH cofactor to a final concentration of 1 mM.

    • Self-Validating Control: Run a parallel "Minus-NADPH" control. If the compound degrades here, the instability is chemical, not CYP-mediated.

  • Time-Course Aliquoting: At designated time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots of the reaction mixture into a quenching plate.

  • Reaction Quenching: Immediately add 150 µL of the cold ACN + IS quench solution to the 50 µL aliquot. Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism, while the IS corrects for LC-MS/MS matrix effects.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.

Workflow Prep 1. Matrix Preparation HLM (0.5 mg/mL) in pH 7.4 Buffer Spike 2. Compound Spiking 1 µM Final Concentration Prep->Spike Incubate 3. Thermal Equilibration 37°C for 5 minutes Spike->Incubate Initiate 4. Reaction Initiation Add 1 mM NADPH Incubate->Initiate Sample 5. Time-Course Aliquoting 0, 5, 15, 30, 60 mins Initiate->Sample Quench 6. Reaction Quenching Cold ACN + Internal Standard Sample->Quench Analyze 7. LC-MS/MS Analysis Quantify % Remaining Quench->Analyze

Step-by-step self-validating workflow for human liver microsome stability assays.

Data Analysis & Pharmacokinetic Calculations

To translate the raw LC-MS/MS peak area ratios into actionable DMPK metrics, apply the following mathematical models:

1. Elimination Rate Constant ( k ): Plot the natural logarithm ( ln ) of the % remaining compound against time. The slope of the linear regression represents −k .

2. In Vitro Half-Life ( t1/2​ ): t1/2​=k0.693​

3. Intrinsic Clearance ( CLint​ ): This metric normalizes the clearance against the protein concentration, allowing for cross-assay comparison.

CLint​=t1/2​0.693​×Mprotein​Vincubation​​

(Where Vincubation​ is the incubation volume in µL, and Mprotein​ is the mass of microsomal protein in mg).

Conclusion

For drug development professionals optimizing imidazo[1,2-b]pyridazine-based leads, addressing the C-7 metabolic soft spot is a critical milestone. As demonstrated by the comparative data and validated through rigorous HLM screening, the 7-methyl substitution provides a highly effective, sterically grounded solution to reduce intrinsic clearance and prolong in vivo half-life without compromising target binding affinity.

References

  • Recent advances in tropomyosin receptor kinase (TRK) inhibitors: a 2023–2024 patent landscape review , Taylor & Francis. [Link]

  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors , Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor , Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Purity Validation of 7-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. For novel heterocyclic compounds like 7-methylimidazo[1,2-b]pyridazine, a molecule of interest in medicinal chemistry due to the diverse biological activities of its core structure, rigorous purity validation is a non-negotiable prerequisite for its advancement in the drug discovery pipeline.[1][2][3][4]

This guide provides a comprehensive framework for the spectroscopic validation of 7-methylimidazo[1,2-b]pyridazine purity. As a Senior Application Scientist, I will not only detail the "how" but also the "why," offering insights into the rationale behind the selection of spectroscopic techniques and the interpretation of the data they provide. We will explore a multi-modal approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy to build a robust and self-validating purity profile.

The Logic of Orthogonal Purity Assessment

No single analytical technique is infallible.[5] A cornerstone of trustworthy purity validation lies in the application of orthogonal methods—techniques that measure the same attribute (purity) through different physical principles. This approach significantly reduces the probability of overlooking impurities that may not be detectable by a single method. For 7-methylimidazo[1,2-b]pyridazine, our primary spectroscopic tools will be complemented by High-Performance Liquid Chromatography (HPLC) as a benchmark separative technique.

Figure 1: Orthogonal workflow for purity validation.

Understanding Potential Impurities: A Synthesis-Based Approach

To effectively hunt for impurities, one must first understand their likely origin. The most common synthesis of the imidazo[1,2-b]pyridazine core involves the condensation of a 3-aminopyridazine with an α-haloketone.[6][7][8] For 7-methylimidazo[1,2-b]pyridazine, this would likely involve the reaction of 3-amino-5-methylpyridazine with a haloacetaldehyde.

Based on this, we can anticipate several classes of impurities:

  • Unreacted Starting Materials: Residual 3-amino-5-methylpyridazine and haloacetaldehyde or its precursors.

  • Isomeric Byproducts: The reaction could potentially yield the isomeric 5-methylimidazo[1,2-b]pyridazine if the starting aminopyridazine is not regiochemically pure.

  • Side-Reaction Products: Self-condensation products of the haloacetaldehyde or reaction of the aminopyridazine with other electrophiles.

  • Degradation Products: The imidazo[1,2-b]pyridazine ring system may be susceptible to hydrolysis or oxidation under certain conditions.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification

NMR spectroscopy is arguably the most powerful tool for the purity assessment of organic molecules, as it provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard of the analyte itself.[5][10][11]

¹H NMR: A Fingerprint of the Molecule

The ¹H NMR spectrum provides a unique fingerprint of the molecule, with the chemical shift, integration, and multiplicity of each proton signal offering a wealth of structural information.

Predicted ¹H NMR Spectrum of 7-methylimidazo[1,2-b]pyridazine:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-27.8 - 8.0d~1.5
H-37.5 - 7.7d~1.5
H-67.9 - 8.1d~9.0
H-86.8 - 7.0d~9.0
7-CH₃2.4 - 2.6s-

Note: Predictions are based on data from related imidazo[1,2-a]pyridines and substituted pyridazines.[12][13]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the 7-methylimidazo[1,2-b]pyridazine sample and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (≥400 MHz).

  • Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a relaxation delay (D1) of at least 5 times the longest T1 of interest for quantitative analysis, and a spectral width that encompasses all expected signals.

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the carbon count and identifying any isomeric impurities.

Predicted ¹³C NMR Spectrum of 7-methylimidazo[1,2-b]pyridazine:

CarbonPredicted Chemical Shift (ppm)
C-2130 - 135
C-3115 - 120
C-5140 - 145
C-6120 - 125
C-7135 - 140
C-8110 - 115
7-CH₃15 - 20

Note: Predictions are based on data from the parent imidazo[1,2-b]pyridazine and related heterocyclic systems.[1][14]

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A high-resolution NMR spectrometer (≥100 MHz for ¹³C).

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of an analyte signal to that of a certified reference standard of a different compound.[10][11][15][16]

Experimental Protocol: qNMR

  • Selection of Internal Standard: Choose a certified reference material (CRM) with high purity (e.g., maleic anhydride, dimethyl sulfone) that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte.

  • Sample Preparation: Accurately weigh the 7-methylimidazo[1,2-b]pyridazine sample and the internal standard into the same NMR tube. Dissolve in a known volume of deuterated solvent.

  • Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters (long relaxation delay, 90° pulse angle).

  • Calculation: The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Figure 2: Workflow for purity determination by qNMR.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of the analyte and its fragmentation pattern, which can be used to confirm the structure and identify impurities.[17]

Expected Mass Spectrum of 7-methylimidazo[1,2-b]pyridazine:

  • Molecular Formula: C₈H₇N₃

  • Exact Mass: 145.0640

  • Molecular Weight: 145.16

  • Expected [M+H]⁺: 146.0718

Fragmentation Pattern: The fragmentation of the imidazo[1,2-b]pyridazine core is expected to involve cleavage of the pyridazine ring, with potential losses of N₂, HCN, and methyl radicals.

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with a liquid chromatography system.

  • Acquisition: Acquire the mass spectrum in positive electrospray ionization (ESI) mode. Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data.

Vibrational Spectroscopy (FTIR): Probing Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[18] It is particularly useful for identifying the presence of unexpected functional groups that may indicate an impurity.

Expected FTIR Absorption Bands for 7-methylimidazo[1,2-b]pyridazine:

Wavenumber (cm⁻¹)Assignment
3100-3000C-H stretching (aromatic)
2950-2850C-H stretching (methyl)
1650-1500C=C and C=N stretching (aromatic rings)
1450-1350C-H bending (methyl)
900-650C-H out-of-plane bending (aromatic)

Note: These are general ranges for the expected functional groups.[12][14]

Experimental Protocol: FTIR

  • Sample Preparation: The sample can be analyzed neat if it is a liquid, or as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory if it is a solid.

  • Instrumentation: A standard FTIR spectrometer.

  • Acquisition: Acquire the spectrum over the mid-IR range (4000-400 cm⁻¹).

UV-Visible Spectroscopy: A Tool for Quantification and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis if a reference standard is available.[19][20] The imidazo[1,2-b]pyridazine core is a chromophore that will exhibit characteristic UV absorption.

Expected UV-Vis Absorption for 7-methylimidazo[1,2-b]pyridazine:

The imidazo[1,2-b]pyridazine system typically shows multiple absorption bands in the UV region, often between 220-350 nm. The exact λmax will depend on the solvent used.

Experimental Protocol: UV-Vis

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile) of a known concentration.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Acquisition: Scan the absorbance from 200 to 400 nm.

  • Analysis: The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), which can be used for quantitative purposes in comparison to a reference standard.

Comparison with HPLC: The Orthogonal Separative Approach

While spectroscopic methods provide a wealth of information, HPLC remains a cornerstone for purity determination due to its high resolving power.[7][9][19] An HPLC method, preferably with both UV and MS detection, should be developed as an orthogonal technique.

Typical HPLC Method Parameters for Imidazo[1,2-b]pyridazine Derivatives:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the analyte and potential impurities absorb (e.g., 254 nm or the λmax). Mass spectrometric detection provides molecular weight information for each separated peak.

The percentage purity is typically determined by the area percent of the main peak relative to the total area of all peaks.

Data Summary and Interpretation

TechniqueParameterExpected Result for 7-methylimidazo[1,2-b]pyridazineIndication of Impurity
¹H NMR Chemical Shifts, Multiplicities, IntegralsConsistent with predicted values and expected proton ratios.Additional signals, altered chemical shifts, incorrect integration.
¹³C NMR Number of Signals, Chemical Shifts8 distinct signals in the expected regions.More than 8 signals, signals in unexpected regions.
qNMR Purity AssayHigh purity value (e.g., >99%) with a certified internal standard.Lower purity value, presence of quantifiable impurity signals.
MS [M+H]⁺146.0718Presence of ions corresponding to starting materials or byproducts.
FTIR Absorption BandsCharacteristic bands for the heterocyclic core and methyl group.Unexpected bands (e.g., -OH, C=O from degradation).
UV-Vis λmaxConsistent absorption maxima.Shifts in λmax or the appearance of new absorption bands.
HPLC-UV Peak PuritySingle, sharp, symmetrical peak.Shoulder peaks, tailing, or additional peaks.

Conclusion: A Multi-faceted Approach to Purity Confirmation

The spectroscopic validation of 7-methylimidazo[1,2-b]pyridazine purity is a critical exercise in ensuring the quality and reliability of this potential pharmaceutical building block. By employing a suite of orthogonal spectroscopic techniques—NMR for structure and quantification, MS for molecular weight confirmation, and FTIR/UV-Vis for functional group and chromophore analysis—complemented by the separative power of HPLC, researchers can build a comprehensive and trustworthy purity profile. This rigorous, multi-faceted approach is not merely good practice; it is an essential component of scientific integrity in the pursuit of new medicines.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Kim, J., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(3), 1380-1403. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • Der Pharma Chemica. (2015). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 7(1), 126-133. [Link]

  • Royal Society of Chemistry. (2018). Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines - Supporting Information. [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • MDPI. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molecules, 28(3), 1365. [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. [Link]

  • MDPI. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5521. [Link]

  • PubMed. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(7), 563-566. [Link]

  • Moslin, R. et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry, 62(21), 9584-9603. [Link]

  • Moslin, R. et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(4), 700-712. [Link]

  • Lee, J. et al. (2021). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 12(7), 1157-1165. [Link]

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  • Chemsrc. (2025). 7-methyl-imidazo[1,2-b]pyridazine. [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis - Imidazo[1,2-b]pyridazine, 98%. [Link]

  • Kertész, V., et al. (2012). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 47(7), 866-873. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 7-methylImidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-methylImidazo[1,2-b]pyridazine, a heterocyclic compound integral to many research and development pipelines. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

The imidazo[1,2-b]pyridazine scaffold and its derivatives are recognized for their biological activity, but they also present potential hazards that necessitate careful handling, from initial use to final disposal.[1][2] A thorough understanding of these hazards is the foundation of a robust disposal plan.

I. Hazard Assessment and Classification

Key Hazard Information:

Hazard ClassGHS Hazard StatementSource
Skin IrritationH315: Causes skin irritation[1][3]
Eye IrritationH319: Causes serious eye irritation[1][3]
Respiratory IrritationH335: May cause respiratory irritation[1][3]
Acute Toxicity (Oral)H302: Harmful if swallowed

Given these potential hazards, 7-methylImidazo[1,2-b]pyridazine should be handled as a hazardous substance. Waste containing this compound must be categorized as hazardous chemical waste.[4][5]

II. Personal Protective Equipment (PPE): Your First Line of Defense

The importance of appropriate PPE cannot be overstated. When handling 7-methylImidazo[1,2-b]pyridazine for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential to protect against splashes.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for tears or punctures before use.[7]

  • Body Protection: A lab coat should be worn to protect against skin contact.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary. All respirator use must be in accordance with your institution's respiratory protection program.

III. Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation and containerization are critical to prevent accidental chemical reactions and to ensure compliant disposal.

Step 1: Waste Identification Clearly identify all waste streams containing 7-methylImidazo[1,2-b]pyridazine. This includes:

  • Unused or expired pure compound.

  • Contaminated labware (e.g., pipette tips, vials, and gloves).

  • Solutions containing the compound.

  • Spill cleanup materials.[5]

Step 2: Segregation Segregate waste based on physical state and chemical compatibility.

  • Solid Waste: Collect pure compound and contaminated disposable labware in a designated, leak-proof container.[8]

  • Liquid Waste: Collect solutions containing 7-methylImidazo[1,2-b]pyridazine in a separate, compatible, and shatter-resistant container. Do not mix with other incompatible waste streams.

Step 3: Container Selection and Labeling

  • Use containers that are in good condition and compatible with the chemical waste.[8]

  • Label each container clearly with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "7-methylImidazo[1,2-b]pyridazine".

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • Any associated hazards (e.g., "Irritant").[4][6]

Step 4: Storage

  • Store waste containers in a designated satellite accumulation area.[5]

  • Ensure containers are tightly sealed to prevent leaks or spills.

  • Provide secondary containment to capture any potential leaks.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 7-methylImidazo[1,2-b]pyridazine.

DisposalWorkflow cluster_prep Preparation Phase cluster_segregation Segregation & Containerization cluster_finalization Final Steps Start Identify Waste Containing 7-methylImidazo[1,2-b]pyridazine PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Segregate Waste by Physical State PPE->Segregate SolidWaste Solid Waste Container Segregate->SolidWaste Solids LiquidWaste Liquid Waste Container Segregate->LiquidWaste Liquids Label Label Container with 'Hazardous Waste' & Contents SolidWaste->Label LiquidWaste->Label Store Store in Designated Satellite Accumulation Area Label->Store Contact Contact Licensed Waste Disposal Contractor Store->Contact

Caption: Decision workflow for the disposal of 7-methylImidazo[1,2-b]pyridazine.

IV. Final Disposal Procedures

The final disposal of 7-methylImidazo[1,2-b]pyridazine must be conducted by a licensed hazardous waste disposal company.[8][9]

Key Steps:

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed waste contractor to schedule a pickup for your properly containerized and labeled hazardous waste.[6]

  • Documentation: Maintain accurate records of the waste generated, including the chemical composition, quantity, and disposal date. This documentation is crucial for regulatory compliance.[4]

  • Incineration: For many nitrogen-containing heterocyclic compounds, incineration at a permitted hazardous waste facility is a common and effective disposal method, as it ensures the complete destruction of the chemical.[4]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The careful management of chemical waste is not merely a regulatory requirement but a professional obligation.

References

  • Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem - NIH. [Link]

  • Hazardous Waste (Control of Export, Import and Transit) Act (Amendment of Schedule) Regulations 2019 - Singapore Statutes Online. [Link]

  • 5H,8H-imidazo[1,2-b]pyridazin-8-one — Chemical Substance Information - NextSDS. [Link]

  • Imidazo[1,2-b]pyridazine | CAS#:766-55-2 | Chemsrc. [Link]

  • Chemical Waste Disposal 1. OBJECTIVE This standard operating proced - NUS Medicine. [Link]

  • Waste Chemicals - NUS Chemistry. [Link]

  • Chemical Waste Disposal Guidelines: Rules You Must Follow! - GreenTec Energy. [Link]

  • 7-methyl-imidazo[1,2-b]pyridazine | CAS#:17412-28-1 | Chemsrc. [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. [Link]

  • Standard Operating Procedure for: Imidazole. [Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. [Link]

  • Pyridazine - SAFETY DATA SHEET. [Link]

  • Cas 17412-37-2,2-Methylimidazo[1,2-b]pyridazine - LookChem. [Link]

  • MSDS of 6-bromoimidazo[1,2-b]pyridazine - Capot Chemical. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity | Journal of Medicinal Chemistry - ACS Publications. [Link]

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Personal protective equipment for handling 7-methylImidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Handling Blueprint: 7-methylimidazo[1,2-b]pyridazine Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Chemical Context & Mechanistic Importance

In modern drug discovery, the imidazo[1,2-b]pyridazine core has emerged as a highly privileged, nitrogen-rich heterocyclic scaffold. Its unique physicochemical properties make it an ideal hinge-binding motif for the ATP-binding pocket of various kinases. Recently, derivatives of 7-methylimidazo[1,2-b]pyridazine (and its halogenated precursors like 6-chloro-7-methylimidazo[1,2-b]pyridazine) have been successfully engineered into highly potent inhibitors for Bruton's Tyrosine Kinase (BTK)[1], Transforming Growth Factor-β Activated Kinase (TAK1)[2], and Rho-associated coiled-coil containing protein kinase 2 (ROCK2)[3].

Because these molecules are explicitly designed to cross lipid bilayers and penetrate the cellular membrane to reach intracellular kinase targets, they exhibit high lipophilicity. This is the critical intersection of pharmacology and laboratory safety: the very properties that make 7-methylimidazo[1,2-b]pyridazine an excellent drug candidate also make it a potent occupational hazard. It can readily absorb through the stratum corneum of the skin, necessitating rigorous Personal Protective Equipment (PPE) and handling protocols.

Pathway Scaffold 7-methylimidazo[1,2-b]pyridazine Derivative ROCK2 ROCK2 Kinase (ATP Pocket) Scaffold->ROCK2 Inhibits (IC50 ~7.0 nM) STAT3 STAT3 Signaling ROCK2->STAT3 Activates Fibrosis Pulmonary Fibrosis (Collagen Deposition) STAT3->Fibrosis Promotes

Fig 1. Mechanistic pathway of imidazo[1,2-b]pyridazine derivatives inhibiting ROCK2/STAT3.

Hazard Identification & Causality

Before designing an operational plan, we must validate the hazard profile. The base compound and its immediate derivatives carry specific Global Harmonized System (GHS) warnings[4].

Table 1: Quantitative Hazard & Physicochemical Profile

ParameterSpecification / DataScientific Rationale & Causality
CAS Number 17412-28-1 (Base) / 17412-19-0 (6-Chloro)Essential for exact SDS tracking and inventory logging.
Molecular Weight ~133.15 g/mol (Base)Low molecular weight facilitates rapid aerosolization of fine powders.
H302 Harmful if swallowedNitrogenous bases can interfere with systemic enzymatic processes.
H315 Causes skin irritationLipophilic nature allows rapid dermal penetration and local inflammation.
H319 Causes serious eye irritationHigh affinity for the aqueous/lipid interface of the corneal epithelium.
H335 May cause respiratory irritationFine crystalline powder easily aggregates in the upper respiratory tract.

The Self-Validating PPE Matrix

Do not treat PPE as a checklist; treat it as a self-validating barrier system. Every piece of equipment must be chosen to counteract the specific causal hazards of 7-methylimidazo[1,2-b]pyridazine[4].

Table 2: Required PPE Specifications and Causality

PPE CategoryRequired SpecificationCausality & Verification Metric
Hand Protection Double-layered Nitrile (Min 0.11 mm thickness).Causality: Nitrile provides excellent resistance to the lipophilic core. Verification: Inspect outer glove for micro-tears every 15 minutes during synthesis.
Eye Protection Snug-fitting chemical safety goggles (ANSI Z87.1+).Causality: Prevents aerosolized powder (H319) from bypassing standard safety glasses. Verification: Ensure a complete seal around the orbital bone.
Respiratory N95/P100 Particulate Respirator (if outside hood).Causality: Mitigates H335 risks from airborne particulates during weighing. Verification: Perform a positive/negative pressure seal check before handling.
Body Protection Flame-retardant, elastic-cuffed lab coat.Causality: Elastic cuffs prevent wrist exposure between the glove and sleeve. Verification: Ensure coat is fully buttoned to the collar.

Standard Operating Procedure: Handling & Operational Workflow

To ensure trustworthiness and reproducibility, the following step-by-step methodology must be strictly adhered to when handling 7-methylimidazo[1,2-b]pyridazine for assay preparation or synthetic scale-up.

Step-by-Step Methodology: Pre-Weighing and Transfer
  • Environmental Validation: Ensure the chemical fume hood is operational. Verify the face velocity is between 80-120 feet per minute (fpm).

  • Static Mitigation: 7-methylimidazo[1,2-b]pyridazine powder can hold a static charge, causing it to "jump" and contaminate the workspace. Wipe the exterior of the analytical balance and the weighing spatula with an anti-static cloth.

  • Vessel Preparation: Place a pre-tared, anti-static weighing boat inside the balance draft shield.

  • Transfer: Using a micro-spatula, carefully transfer the required mass. Self-Validation Step: Do not drop the powder from a height; place the spatula directly onto the boat to minimize aerosolization.

  • Solubilization: If preparing a stock solution for kinase assays (e.g., ROCK2 or BTK inhibition assays), solubilize the powder in 100% DMSO directly within the fume hood before transporting the vial. The compound is highly soluble in DMSO, which traps the powder and eliminates inhalation risks[3].

PPE_Workflow Hood 1. Fume Hood Setup Validate airflow (80-120 fpm) Donning 2. Don PPE Matrix Double Nitrile, Goggles, Coat Hood->Donning Static 3. Static Mitigation Use anti-static tools Donning->Static Solubilize 4. Weigh & Solubilize Dissolve in DMSO immediately Static->Solubilize Doffing 5. Doff & Decontaminate Dispose outer gloves as hazardous Solubilize->Doffing

Fig 2. Self-validating operational workflow for handling 7-methylimidazo[1,2-b]pyridazine.

Disposal and Decontamination Plan

Because imidazo[1,2-b]pyridazine derivatives are highly biologically active (affecting cellular proliferation and kinase signaling)[5], environmental release must be strictly prevented.

  • Solid Waste: All contaminated weighing boats, pipette tips, and the outer layer of nitrile gloves must be placed in a designated, sealable solid hazardous waste container labeled "Toxic Organic Solids - Imidazopyridazines."

  • Liquid Waste: DMSO or aqueous solutions containing the compound must be disposed of in a dedicated halogenated/non-halogenated organic waste carboy (depending on if you are using the 6-chloro derivative or the base 7-methyl compound). Do not mix with strong oxidizing agents.

  • Surface Decontamination: After handling, wipe down the balance and fume hood surface with a solution of 10% bleach followed by 70% ethanol. The bleach degrades the heterocyclic ring system, and the ethanol removes residual lipophilic fragments.

References

  • AiFChem. "17412-19-0 | 6-Chloro-7-methylimidazo[1,2-b]pyridazine." AiFChem Catalog & SDS Data.
  • Journal of Medicinal Chemistry. "Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors." ACS Publications.
  • RSC Medicinal Chemistry. "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma." RSC Publishing.
  • Journal of Medicinal Chemistry. "Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis." ACS Publications.
  • Taylor & Francis. "Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.